Lactose octaacetate
Description
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Properties
Molecular Formula |
C28H38O19 |
|---|---|
Molecular Weight |
678.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27?,28+/m1/s1 |
InChI Key |
WOTQVEKSRLZRSX-CWLXKMOZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Lactose Octaacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactose octaacetate, the fully acetylated derivative of lactose, is a versatile carbohydrate molecule with a growing profile in various scientific and industrial sectors. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its biological activities. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for laboratory use and conceptual understanding.
Chemical and Physical Properties
This compound is a white crystalline solid. It is known by several synonyms, including Octa-O-acetyl-D-lactose and 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-D-glucopyranose.[1][2] Two common CAS numbers are associated with this compound, which may correspond to different anomers or purity grades: 23973-20-8 and 6291-42-5.[2][3]
Core Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 23973-20-8 | [2] |
| 6291-42-5 | [3][4] | |
| Molecular Formula | C₂₈H₃₈O₁₉ | [2][4] |
| Molecular Weight | 678.59 g/mol | [2][4] |
| SMILES | CC(=O)OC[C@@H]1--INVALID-LINK--OC(=O)C)OC(=O)C)OC(=O)C">C@HO[C@H]2--INVALID-LINK--COC(=O)C)OC(=O)C)OC(=O)C">C@@HOC(=O)C | [2] |
Physical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Appearance | White crystalline solid | [4] |
| Melting Point | 75-78 °C | |
| 139-141 °C (for β-D-Lactose octaacetate) | [4] | |
| 83-85 °C | [5] | |
| Solubility | Soluble in chloroform, DCM, DMF, DMSO, EtOAc, MeOH. | [4][6] |
| Storage Temperature | 2-8°C | |
| Optical Rotation | The angle of optical rotation can be determined using a polarimeter with a sodium lamp as the light source.[7] | |
| ¹H NMR (500 MHz, CDCl₃) | δ 5.62 – 5.41 (m, 3H), 5.08 (dd, J = 39.8, 18.8 Hz, 7H), 5.04 (d, J = 9.7 Hz, 2H), 4.86 (dddd, J = 46.1, 36.3, 16.8, 8.2 Hz, 18H), 4.49 (ddd, J = 61.7, 46.4, 8.1 Hz, 6H), 4.20 (d, J = 10.), 3.98 – 3.80 (m, 20H), 3.81 (d, J = 7.7 Hz, 4H), 2.15-1.95 (multiple signals, acetyl protons) | [1] |
| ¹³C NMR (126 MHz, CDCl₃) | δ 173.22, 170.87, 170.58, 170.45, 170.29, 170.25, 170.19, 170.05, 169.99, 169.86, 169.77, 169.55, 169.36, 169.31, 168.95, 168.91, 101.53 (C1 β-D-Galp), 100.74 (C1 β-D-Galp), 100.52 (C1 α-Glc), 91.30, 81.50, 77.67, 77.41, 77.16, 75.41, 73.12, 72.82, 72.36, 72.24, 71.22, 71.10, 70.71, 70.61, 70.38, 70.29, 69.45, 68.85, 68.52, 66.85, 66.75, 62.21, 61.66, 60.96, 20.44, 20.40, 20.35, 20.29, 20.22, 20.13, 20.06 | [7] |
| FT-IR (KBr, cm⁻¹) | 3600–3200 (νО-Н), 2990–2940 (νC–Has), 1755–1740 (νC=O of acetyl groups) | [1] |
Experimental Protocols
Microwave-Assisted Synthesis of this compound
This protocol is adapted from a "green" synthesis method utilizing microwave irradiation.[7]
Materials:
-
D-(+)-lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
95% (v/v) ethanol
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flask
-
Microwave reactor (700 W)
-
Magnetic stirrer
-
Vacuum filtration apparatus
-
Beakers
-
Vacuum oven
Procedure:
-
In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride.
-
Add 3.0 g (0.036 mol) of anhydrous sodium acetate to the mixture as a catalyst.
-
Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.
-
After irradiation, pour the reaction mixture into 200 cm³ of distilled water with ice cubes.
-
Stir the mixture and then leave it at 4 °C for 12 hours to allow for the precipitation of the lactose ester as a white solid.
-
Filter the precipitate under vacuum and wash it with distilled water.
-
Further purify the lactose acetate by recrystallization from 95% ethanol and then distilled water.
-
Dry the purified this compound in a vacuum oven to a constant weight.
Caption: Workflow for the microwave-assisted synthesis of this compound.
Characterization Methods
-
Thin-Layer Chromatography (TLC): TLC can be performed on silica gel plates with an eluent system of ethyl acetate/methanol/water (17:2:1 v/v/v). Spots can be visualized by spraying with 10% (v/v) H₂SO₄ in methanol followed by heating.[7]
-
FT-IR Spectroscopy: Infrared spectra can be recorded in KBr pellets over a frequency range of 4000-400 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer using CDCl₃ as the solvent.[1][7]
Biological Activities and Applications
This compound has demonstrated a range of biological activities, making it a compound of interest for pharmaceutical and cosmetic applications.[1]
Antimicrobial and Antifungal Activity
This compound exhibits more potent antifungal properties compared to its antibacterial effects.[7] It has shown slight to moderate activity against fungi such as Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme.[7][8]
Antiviral Activity and Cytotoxicity
Studies have reported antiviral activity of this compound against Poliovirus 1 (PV-1).[7][9] It has shown low cytotoxicity against Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cell lines.[7][9]
Potential Applications
The biological properties of this compound, coupled with its nature as a biodegradable surfactant, suggest its potential use in:
-
Cosmetic preparations , such as in hand sanitizer gels.[1]
-
Food, agricultural, and cosmetic preparations as an antimicrobial and antiviral agent.[7]
Caption: Relationship between properties and applications of this compound.
Conclusion
This compound is a readily synthesizable carbohydrate derivative with a well-characterized chemical and physical profile. Its demonstrated biological activities, particularly its antifungal and antiviral properties combined with low cytotoxicity, position it as a promising candidate for further research and development in the pharmaceutical, cosmetic, and agricultural industries. This guide provides a foundational resource to support such endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 23973-20-8 | OL02883 | Biosynth [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. synthose.com [synthose.com]
- 5. usbio.net [usbio.net]
- 6. Thermo Scientific Chemicals this compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | 6291-42-5 [chemicalbook.com]
Lactose Octaacetate: A Comprehensive Structural and Methodological Guide
Introduction
Lactose octaacetate is the fully acetylated derivative of D-lactose, a disaccharide composed of β-D-galactose and α/β-D-glucose, linked by a β(1→4) glycosidic bond. In this compound, all eight free hydroxyl (-OH) groups of the parent lactose molecule are converted into acetate esters (-OCOCH₃). This peracetylation significantly alters the molecule's physical and chemical properties, rendering it a bitter-tasting, white crystalline solid with increased hydrophobicity.[1][2][3] It serves as a valuable intermediate in carbohydrate chemistry and has applications as a biodegradable surfactant with noted antimicrobial and antiviral properties.[1] The full IUPAC name is 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-D-glucopyranose.[1] Due to the anomeric nature of the glucopyranose unit, this compound can exist as either the α- or β-anomer, with the β-anomer often being the subject of specific synthesis and purification efforts.[3][4]
Physicochemical Properties
The key quantitative properties of this compound are summarized below. Note that physical properties such as melting point can vary depending on the anomeric purity of the sample.[4]
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₃₈O₁₉ | [3][5] |
| Molecular Weight | 678.59 g/mol | [3][5] |
| Appearance | White Crystalline Solid | [3] |
| Melting Point | 139-141 °C (β-anomer) | [3] |
| 75-78 °C (anomeric mixture) | ||
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) | [3] |
| CAS Number | 6291-42-5 (β-anomer) | [3][6][7] |
| 23973-20-8 (unspecified anomer) | [8] |
Chemical Structure
The structure of β-Lactose Octaacetate consists of a tetra-O-acetyl-galactopyranosyl unit linked to a tetra-O-acetyl-glucopyranose unit. The eight acetyl groups render the molecule significantly less polar than its parent disaccharide, lactose.
Caption: Chemical structure of β-Lactose Octaacetate.
Experimental Protocols
Synthesis of this compound via Microwave Irradiation
This protocol details a rapid, "green" synthesis method for producing this compound.[1][2]
Materials:
-
D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)
-
Acetic anhydride (30 cm³, 0.27 mol)
-
Anhydrous sodium acetate (3.0 g, 0.036 mol)
-
Distilled water
-
Ice
-
95% (v/v) Ethanol for recrystallization
Procedure:
-
Combine D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask suitable for microwave synthesis.
-
Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.[1]
-
After irradiation, carefully pour the hot reaction mixture into a beaker containing 200 cm³ of distilled water and ice cubes.
-
Stir the mixture and then allow it to stand at 4 °C for 12 hours to facilitate the precipitation of the product.[2]
-
Collect the white solid precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with distilled water to remove any unreacted starting materials and water-soluble byproducts.
-
Purify the crude this compound by recrystallization from 95% ethanol.
-
Dry the purified product in a vacuum oven to a constant weight.
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Structural Confirmation and Analysis
The structure and purity of synthesized this compound are typically confirmed using a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for confirming the structure and, crucially, for determining the anomeric purity (the ratio of α to β anomers) of the product.[4]
-
¹H NMR: The proton NMR spectrum provides key diagnostic signals. The methyl protons of the eight acetate groups typically appear as a series of sharp singlets in the region of δ 1.9-2.2 ppm.[2] The anomeric protons (H-1 of the glucose and galactose units) resonate further downfield and their coupling constants and chemical shifts are used to distinguish between the α and β configurations. ¹H NMR is considered the most reliable tool for assessing the purity of β-lactose octaacetate.[4]
-
¹³C NMR: The carbon NMR spectrum shows characteristic signals for the carbonyl carbons of the acetate groups around δ 170-173 ppm.[2] The signals for the ring carbons appear between δ 60-100 ppm. The disappearance of the anomeric carbon signal of the starting material can be used to monitor reaction completion.[9]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to confirm the functional groups present in the molecule. The spectrum of this compound is characterized by:
-
The absence of a broad O-H stretching band (typically found around 3300-3500 cm⁻¹) from the parent lactose, indicating complete acetylation.
-
The presence of strong C=O stretching bands for the ester carbonyl groups, typically around 1740-1750 cm⁻¹.
-
The presence of C-O stretching bands for the ester linkage around 1200-1250 cm⁻¹.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. synthose.com [synthose.com]
- 4. tandfonline.com [tandfonline.com]
- 5. usbio.net [usbio.net]
- 6. scbt.com [scbt.com]
- 7. This compound | 6291-42-5 [chemicalbook.com]
- 8. This compound | 23973-20-8 | OL02883 | Biosynth [biosynth.com]
- 9. rsc.org [rsc.org]
Lactose Octaacetate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of lactose octaacetate, a fully acetylated derivative of lactose. It serves as a crucial intermediate in the synthesis of various oligosaccharides and possesses notable biological properties, including antimicrobial and antiviral activities.[1][2] This document outlines its fundamental chemical properties, detailed synthesis protocols, and analytical methodologies.
Core Chemical and Physical Properties
This compound, also known as 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-D-glucopyranose, is a white crystalline solid.[3][4][5] Its key quantitative data are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₂₈H₃₈O₁₉ | [3][5][6][7] |
| Molecular Weight | 678.59 g/mol | [3][5][6] |
| CAS Number | 23973-20-8 / 6291-42-5 | [3][5][6][7] |
| Melting Point | 75-78 °C | [5] |
| Appearance | White Crystalline Solid | [4] |
| Purity | ≥95-98% | [4][5][6] |
Experimental Protocols
The synthesis of this compound is a fundamental procedure in carbohydrate chemistry. Below are detailed methodologies for its preparation.
Method 1: Microwave-Assisted Synthesis
This method offers a rapid and efficient route to this compound.[1][2]
Materials:
-
D-(+)-lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate (catalyst)
-
95% (v/v) ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate.[1][2]
-
Subject the reaction mixture to microwave irradiation at 700 W for 10 minutes.[1][2]
-
Pour the resulting sample into 200 cm³ of distilled water with ice cubes.[1][2]
-
Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the lactose ester as a white solid.[1][2]
-
Filter the precipitate under vacuum and wash it with distilled water.[1][2]
-
For further purification, recrystallize the lactose acetate from 95% ethanol and then distilled water.[1][2]
-
Dry the purified this compound in a vacuum oven to a constant weight.[1][2]
Method 2: Conventional Synthesis with Iodine Catalyst
This protocol describes a conventional heating method using iodine as a catalyst.[8]
Materials:
-
D-lactose
-
Acetic anhydride
-
Iodine (catalyst)
Procedure:
-
Suspend 20.0 g (58.4 mmol) of D-lactose in 48.65 g (476.5 mmol) of acetic anhydride.[8]
-
Add 0.104 g (0.410 mmol) of solid iodine as the catalyst.[8]
-
The reaction proceeds as the iodine dissolves in the mixture.[8]
-
Work-up and purification processes are required following the completion of the reaction, which typically involve neutralization and recrystallization steps similar to those in the microwave-assisted method.
Method 3: Selective Anomeric Deacetylation
This procedure is relevant for downstream applications where the anomeric acetate group needs to be selectively removed.[9]
Materials:
-
D-lactose octaacetate
-
Methanol (MeOH)
-
Magnesium oxide (MgO)
Procedure:
-
To a solution of D-lactose octaacetate (1 mmol) in 20 mL of methanol, add MgO (1 mmol) with stirring.[9]
-
Continue stirring and boiling the mixture under reflux for 4-5 hours.[9]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[9]
-
Purify the resulting residue using column chromatography.[9]
Process Visualization
The following diagrams illustrate the logical workflow for the synthesis and purification of this compound and a key subsequent reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. This compound | 23973-20-8 | OL02883 | Biosynth [biosynth.com]
- 4. synthose.com [synthose.com]
- 5. This compound 95% | 23973-20-8 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. usbio.net [usbio.net]
- 8. rsc.org [rsc.org]
- 9. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]
An In-depth Technical Guide to the Physical and Chemical Properties of Lactose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose octaacetate, the fully acetylated derivative of lactose, is a multifaceted compound with significant applications across various scientific disciplines, including pharmaceuticals, biotechnology, and material science.[1] Its unique physicochemical properties, such as its role as a biodegradable surfactant and its antimicrobial and antiviral characteristics, make it a subject of growing interest.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visual representations of key experimental workflows.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[3] The quantitative physical and chemical properties of this compound are summarized in the tables below. It is important to note that variations in reported values, particularly for the melting point, may be attributed to the presence of different anomers (α and β) or impurities.[4]
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₈H₃₈O₁₉ | [5][6] |
| Molecular Weight | 678.59 g/mol | [5][7] |
| Appearance | White Crystalline Solid | [3] |
| Melting Point | 75-78 °C (α-anomer) | [7][8] |
| 139-141 °C (β-anomer) | [3] | |
| 143-144 °C (literature value for β-anomer) | ||
| Density | 1.37 g/cm³ | |
| Refractive Index | 1.5 | [9] |
| Optical Rotation [α]D | A negative angle of optical rotation has been reported for 0.01% methanol solutions.[10] One study reported a value of -4.14° (c 10.0, CHCl₃) for the purified β-anomer.[11] |
Table 2: Solubility of this compound
| Solvent | Solubility | References |
| Water | Slightly soluble | [12] |
| Chloroform | Soluble | [6] |
| Dichloromethane (DCM) | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | [3] |
| Dimethyl sulfoxide (DMSO) | Soluble | [3] |
| Ethyl acetate (EtOAc) | Soluble | [3] |
| Methanol (MeOH) | Soluble | [3] |
| Ethanol | Soluble | [12] |
| Diethyl ether | Soluble | [12] |
| Acetone | Soluble | [12] |
| Benzene | Soluble | [12] |
| Toluene | Soluble | [12] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data and Observations | References |
| ¹H NMR (CDCl₃) | The anomeric region of the ¹H NMR spectrum is particularly useful for determining the ratio of α and β anomers.[4] Key signals for the β-anomer include a doublet at approximately 5.66 ppm (J = 8.5 Hz) corresponding to the anomeric proton H-1I.[4] A complex pattern of signals between 1.95 and 2.15 ppm corresponds to the methyl protons of the eight acetate groups. | [4][10][11][13] |
| ¹³C NMR (CDCl₃) | The ¹³C NMR spectrum provides detailed information on the carbon skeleton. For the β-anomer, the anomeric carbon (C-1I) appears at approximately 89.2 ppm.[4] The carbonyl carbons of the acetate groups resonate in the region of 169-171 ppm. | [4][14] |
| FT-IR (KBr pellet) | The infrared spectrum shows characteristic absorption bands for the functional groups present. A strong band in the region of 1755-1740 cm⁻¹ is indicative of the C=O stretching of the ester groups.[2] The absence of a broad band in the 3600-3200 cm⁻¹ region confirms the complete acetylation of the hydroxyl groups.[2] | [2][15] |
| UV Spectroscopy | In methanol, the absorption maximum (λmax) is observed at 209 nm.[10][16] The position of the absorption maximum is solvent-dependent.[10][16] | |
| Mass Spectrometry | Mass spectrometry can be used to confirm the molecular weight of this compound. | [14][17] |
Experimental Protocols
Microwave-Assisted Synthesis of this compound
This protocol is adapted from a "green" synthesis method that utilizes microwave irradiation to accelerate the reaction.[2][10][18]
Materials:
-
D-(+)-lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
95% (v/v) ethanol
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flask
-
Microwave reactor
-
Magnetic stirrer
-
Vacuum filtration apparatus
-
Vacuum oven
Procedure:
-
In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate, which acts as a catalyst.[2]
-
Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.[2]
-
After irradiation, pour the reaction mixture into 200 cm³ of distilled water with ice cubes.[2]
-
Stir the mixture and then leave it at 4 °C for 12 hours to allow for the precipitation of the this compound as a white solid.[2]
-
Filter the precipitate under vacuum and wash it with distilled water.[2]
-
Purify the crude product by recrystallization from 95% ethanol, followed by another recrystallization from distilled water.[2]
-
Dry the purified this compound in a vacuum oven to a constant weight.[2]
Caption: Workflow for the Synthesis and Purification of this compound.
Determination of the Degree of Substitution (DS)
This titrimetric method is used to determine the extent of acetylation.[10]
Materials:
-
This compound (0.5 g)
-
75% (v/v) ethanol
-
0.5 M Potassium hydroxide (KOH) solution
-
0.5 M Hydrochloric acid (HCl) solution
-
Phenolphthalein indicator
Equipment:
-
100 mL flask
-
Magnetic stirrer
-
Burette
Procedure:
-
Accurately weigh 0.5 g of this compound into a 100 mL flask.
-
Add 30 mL of 75% v/v ethanol and stir the mixture on a magnetic stirrer for 15 minutes.[10]
-
Add 25 mL of 0.5 M KOH solution and continue stirring for 2 hours.[10]
-
Back-titrate the excess alkali with 0.5 M HCl using phenolphthalein as an indicator.[10]
-
Perform a blank titration under the same conditions without the this compound sample.
-
Calculate the acetyl percentage and the degree of substitution based on the titration results.
Analytical Workflow
A typical workflow for the characterization of synthesized this compound involves a combination of chromatographic and spectroscopic techniques to assess purity and confirm the chemical structure.
Caption: Analytical Workflow for this compound Characterization.
Applications in Research and Drug Development
This compound serves as a versatile tool in various research and development settings:
-
Excipient in Drug Formulations: It is used as a coating material for tablets and capsules, which can enhance stability and control the release of active pharmaceutical ingredients.[1][]
-
Intermediate in Chemical Synthesis: The acetyl groups can serve as protecting groups in the synthesis of more complex carbohydrate-based molecules and specialty polymers.[1][7]
-
Biological Activity: this compound has demonstrated antimicrobial, particularly antifungal, and antiviral properties, making it a candidate for further investigation in the development of new therapeutic agents.[2][10][20]
-
Biomaterials: It has applications in the production of biodegradable plastics, acting as a plasticizer.[1]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols and workflows relevant to its synthesis and characterization. The comprehensive data presented herein is intended to support researchers, scientists, and drug development professionals in their endeavors with this promising compound. The unique combination of its physicochemical properties and biological activities suggests that this compound will continue to be an area of active research and development.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. synthose.com [synthose.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. usbio.net [usbio.net]
- 7. This compound | 23973-20-8 | OL02883 | Biosynth [biosynth.com]
- 8. This compound 95 23973-20-8 [sigmaaldrich.com]
- 9. 6291-42-5 this compound AKSci 9533AB [aksci.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. Sucrose octaacetate - Wikipedia [en.wikipedia.org]
- 13. This compound(6291-42-5) 1H NMR [m.chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, tetraacetate | C28H38O19 | CID 140906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
Lactose Octaacetate Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of lactose octaacetate in organic solvents. Due to the limited availability of precise quantitative solubility data for this compound in public literature, this document also includes data for the structurally similar compound, sucrose octaacetate, as a reference point. Furthermore, this guide details standardized experimental protocols for determining solubility and outlines common analytical techniques for quantification.
Physicochemical Properties of this compound
This compound is a fully acetylated derivative of lactose. The acetylation of the hydroxyl groups significantly alters its physicochemical properties compared to the parent sugar, most notably increasing its hydrophobicity.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₁₉ | [1] |
| Molecular Weight | 678.59 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 139-141 °C | [1] |
| Solubility Profile | Generally soluble in many organic solvents, less soluble in water. | [1] |
Solubility Data
Table 1: Solubility of this compound and Sucrose Octaacetate in Various Solvents
| Solvent | This compound Solubility | Sucrose Octaacetate Solubility | Temperature (°C) |
| Chloroform | Soluble[2][3][4] | Soluble[5] | Not Specified |
| Dichloromethane (DCM) | Soluble[1] | Not Specified | Not Specified |
| Dimethylformamide (DMF) | Soluble[1] | Not Specified | Not Specified |
| Dimethyl sulfoxide (DMSO) | Soluble[1] | Soluble[6] | Not Specified |
| Ethyl Acetate (EtOAc) | Soluble[1] | Not Specified | Not Specified |
| Methanol (MeOH) | Soluble[1] | Soluble[7] | Not Specified |
| Ethanol | Soluble (recrystallization from 95% ethanol suggests good solubility in hot ethanol)[8] | 90 g/L[9] | Not Specified |
| Acetone | Soluble[6] | Soluble[5][10] | Not Specified |
| Benzene | Not Specified | Soluble[5][10] | Not Specified |
| Toluene | Not Specified | Soluble[5][10] | Not Specified |
| Water | Slightly Soluble | 0.25 - 1.4 g/L[5][11] | Room Temperature |
| Acetic Acid | Not Specified | Soluble[9][10] | Not Specified |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in drug development and chemical research. The two primary types of solubility measurements are thermodynamic and kinetic solubility.
Thermodynamic Solubility Assay (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.[12]
Objective: To determine the equilibrium concentration of this compound in a specific organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) or a UV-Vis Spectrophotometer (if the compound has a chromophore and for creating a standard curve).
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter that is chemically compatible with the solvent to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC-RI or UV-Vis spectrophotometry against a standard curve.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/100 mL, or mol/L.
-
Experimental Workflow for Thermodynamic Solubility Assay
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Assay
Kinetic solubility is a measure of how much of a compound, initially dissolved in a concentrated stock solution (typically DMSO), remains in solution when diluted into an aqueous or organic medium. It is a high-throughput method often used in early drug discovery.[13][14]
Objective: To rapidly assess the solubility of this compound from a DMSO stock solution upon dilution into a target organic solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected organic solvent(s)
-
96-well microtiter plates (UV-transparent if using a plate reader)
-
Multi-channel pipettes
-
Plate shaker
-
Plate reader with UV-Vis capabilities or HPLC-RI system
Procedure:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM). Ensure the compound is fully dissolved.
-
-
Assay Plate Preparation:
-
Dispense the target organic solvent into the wells of a 96-well plate.
-
Add a small volume of the this compound DMSO stock solution to the solvent in each well to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
-
Incubation:
-
Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).
-
-
Detection of Precipitation (Nephelometry - Optional):
-
If available, a nephelometer can be used to measure the light scattering in each well, which is indicative of precipitate formation.
-
-
Quantification (UV-Vis Plate Reader):
-
If the compound has a suitable chromophore, the plate can be centrifuged to pellet any precipitate.
-
The absorbance of the supernatant is then measured in a UV-Vis plate reader at the wavelength of maximum absorbance (λmax) for this compound.
-
The concentration is determined by comparing the absorbance to a standard curve of this compound prepared in the same solvent mixture.
-
-
Quantification (HPLC-RI):
-
After incubation, the solutions are filtered using a 96-well filter plate to remove any precipitate.
-
The filtrate is then analyzed by HPLC-RI to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which no precipitation is observed or as the concentration measured in the supernatant/filtrate.
-
Experimental Workflow for Kinetic Solubility Assay
Caption: Workflow for Kinetic Solubility Determination.
Analytical Methods for Quantification
Accurate quantification of the dissolved this compound is essential for reliable solubility data.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
HPLC-RI is a highly suitable method for the analysis of compounds like this compound that lack a strong UV chromophore.[15][16][17] The separation is typically achieved on a column designed for carbohydrate analysis, and the refractive index detector measures the difference in the refractive index between the mobile phase and the eluting sample.[18][19]
-
Principle: Separation based on the compound's interaction with the stationary phase, followed by detection based on changes in the refractive index of the eluent.
-
Advantages: Universal detector for non-chromophoric compounds, good for quantitative analysis.
-
Considerations: Sensitive to temperature and mobile phase composition changes, not suitable for gradient elution.
UV-Vis Spectrophotometry
Although this compound itself has weak UV absorbance at lower wavelengths, this method can be employed if a suitable wavelength with sufficient sensitivity is identified, or for compounds with a chromophore.[8]
-
Principle: Measurement of the absorbance of light by the solute at a specific wavelength.
-
Advantages: Simple, rapid, and widely available instrumentation.
-
Considerations: Requires the compound to have a chromophore, potential for interference from other components in the sample that absorb at the same wavelength.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data remains a gap in the literature, the qualitative information and the data for the analogous sucrose octaacetate offer valuable insights. The detailed experimental protocols for thermodynamic and kinetic solubility assays provide a robust framework for researchers to determine the solubility of this compound in their specific solvent systems. The selection of an appropriate analytical method, with HPLC-RI being a strong candidate, is crucial for obtaining accurate and reliable results. This information is intended to support researchers and drug development professionals in their work with this and similar compounds.
References
- 1. synthose.com [synthose.com]
- 2. Thermo Scientific Chemicals this compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Thermo Scientific Chemicals this compound, 98% | Fisher Scientific [fishersci.ca]
- 4. International Laboratory USA [intlab.org]
- 5. Sucrose octaacetate - Wikipedia [en.wikipedia.org]
- 6. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 7. Sucrose octaacetate [chembk.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Sucrose octaacetate, 98% | Fisher Scientific [fishersci.ca]
- 10. Sucrose Octaacetate [drugfuture.com]
- 11. Sucrose octaacetate: Chemical property and uses_Chemicalbook [chemicalbook.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. testinglab.com [testinglab.com]
- 17. agilent.com [agilent.com]
- 18. mdpi.com [mdpi.com]
- 19. jasco-global.com [jasco-global.com]
An In-depth Technical Guide to Lactose Octaacetate: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactose octaacetate, the fully acetylated derivative of lactose, has been a compound of interest in carbohydrate chemistry for over a century. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and physical properties. It details both classical and modern experimental protocols for its preparation and summarizes key quantitative data. Furthermore, this guide explores the applications of this compound, from its historical use as a bittering agent to its current role as a versatile intermediate in the synthesis of complex carbohydrates and glycoconjugates relevant to drug development.
Introduction
This compound is a disaccharide derivative in which all eight hydroxyl groups of lactose are esterified with acetic acid. This per-O-acetylation significantly alters the physical and chemical properties of the parent sugar, rendering it from a water-soluble, sweet-tasting compound to a bitter, water-insoluble solid that is soluble in many organic solvents.[1] This transformation has made this compound a valuable intermediate in synthetic carbohydrate chemistry, providing a protected form of lactose that can undergo further chemical modifications.[2] Its unique bitter taste has also led to its use in various industrial applications.
Discovery and History
The acetylation of sugars, a foundational reaction in carbohydrate chemistry, has its roots in the mid-19th century. The pioneering work on the reaction of acetic anhydride with carbohydrates was conducted by French chemist Paul Schützenberger in the 1860s. In 1865, he reported the synthesis of acetylated derivatives of various sugars, including lactose, marking the first likely synthesis of this compound.[3] His work laid the groundwork for the systematic study of sugar esters.
Following Schützenberger, Antoine Franchimont further investigated the action of acetic anhydride on carbohydrates in the late 19th century, contributing to the understanding of these reactions. However, it was the work of C. S. Hudson and J. M. Johnson in 1915 that brought significant clarity to the nature of this compound.[4] Their research focused on the isolation and characterization of the two anomeric forms of this compound: the α- and β-isomers. This was a critical step in understanding the stereochemistry of carbohydrates and their derivatives.
The 20th century saw the refinement of acetylation methods and the exploration of this compound as a synthetic intermediate. More recently, the principles of "green chemistry" have led to the development of more environmentally friendly synthesis methods, such as microwave-assisted reactions.
Physicochemical Properties
The physical and chemical properties of this compound are largely dictated by the presence of the eight acetyl groups, which mask the hydrophilic hydroxyl groups of the parent lactose molecule. This results in a compound that is soluble in many organic solvents such as chloroform, acetone, and dichloromethane, but has low solubility in water.[1]
Anomers of this compound
This compound exists as two anomers, α-lactose octaacetate and β-lactose octaacetate, which differ in the stereochemistry at the anomeric carbon of the glucose unit. These anomers have distinct physical properties.
Table 1: Physical Properties of this compound Anomers
| Property | α-Lactose Octaacetate | β-Lactose Octaacetate |
| Molecular Formula | C₂₈H₃₈O₁₉ | C₂₈H₃₈O₁₉ |
| Molecular Weight | 678.59 g/mol | 678.59 g/mol |
| Appearance | White crystalline solid | White crystalline solid[5] |
| Melting Point | 150-152 °C | 83-85 °C[2][6] or 139-141 °C[5] |
| Specific Optical Rotation ([α]D) | +53.4° (c 1, CHCl₃) | -4.4° (c 1, CHCl₃) |
| Solubility | Soluble in chloroform, acetone, ethyl acetate | Soluble in chloroform, DCM, DMF, DMSO, EtOAc, MeOH[1][5] |
Note: The melting point of β-lactose octaacetate can vary depending on the purity and crystalline form.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the anomers of this compound. The chemical shifts of the anomeric protons are particularly diagnostic.
Table 2: Selected ¹H and ¹³C NMR Data for this compound Anomers in CDCl₃
| Anomer | ¹H NMR (δ, ppm) - Anomeric Proton (H-1 of Glucose) | ¹³C NMR (δ, ppm) - Anomeric Carbon (C-1 of Glucose) |
| α-Lactose Octaacetate | ~6.25 (d)[7] | ~89.2[7] |
| β-Lactose Octaacetate | ~5.66 (d)[7] | ~91.5 |
Experimental Protocols
The synthesis of this compound can be achieved through various methods, from classical procedures using acetic anhydride and a catalyst to more modern, efficient techniques.
Classical Synthesis: Acetylation with Acetic Anhydride and Sodium Acetate
This method, based on the historical work in the field, remains a common laboratory preparation.
Workflow for Classical Synthesis of this compound
Caption: Classical synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous sodium acetate (e.g., 0.5 equivalents relative to lactose).
-
Add acetic anhydride (e.g., 10 equivalents).
-
Heat the mixture to approximately 100-140°C with stirring.
-
Slowly add lactose monohydrate (1 equivalent) in portions to control the exothermic reaction.
-
Continue heating and stirring for 1-2 hours after the addition is complete.
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker of ice-water with vigorous stirring to precipitate the this compound.
-
Collect the crude product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water to remove acetic acid and unreacted acetic anhydride.
-
Purification: Recrystallize the crude product from hot ethanol.
-
Collect the purified crystals by filtration and dry them under vacuum.
Modern Synthesis: Microwave-Assisted Acetylation
This method offers a significant reduction in reaction time and often leads to higher yields.
Workflow for Microwave-Assisted Synthesis of this compound
Caption: Microwave-assisted synthesis of this compound.
Methodology:
-
Reaction Setup: In a microwave-safe reaction vessel, combine lactose monohydrate (e.g., 10.0 g, 0.029 mol), acetic anhydride (e.g., 30 cm³, 0.27 mol), and anhydrous sodium acetate (e.g., 3.0 g, 0.036 mol).[8]
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 700 W) for a short duration (e.g., 10-30 minutes).[8]
-
Work-up and Purification: After the reaction, pour the mixture into ice-water and stir.[8]
-
Allow the precipitate to form, then collect it by vacuum filtration.[8]
-
Wash the solid with distilled water.
-
Purify the product by recrystallization from 95% ethanol.[8]
-
Dry the final product in a vacuum oven.[8]
Applications in Research and Drug Development
This compound serves as a key building block in the synthesis of more complex carbohydrate structures, including oligosaccharides and glycoconjugates, which are of significant interest in drug development and glycobiology.
Signaling Pathway of this compound in Synthetic Chemistry
References
- 1. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]
- 2. usbio.net [usbio.net]
- 3. scielo.org.mx [scielo.org.mx]
- 4. pubs.acs.org [pubs.acs.org]
- 5. synthose.com [synthose.com]
- 6. usbio.net [usbio.net]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide to the Synthesis of Lactose Octaacetate from Lactose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of lactose octaacetate, a pivotal intermediate in synthetic carbohydrate chemistry.[1][2] The document details various methodologies, including classical, microwave-assisted, and iodine-catalyzed procedures, offering detailed experimental protocols and a comparative analysis of quantitative data.
Introduction
Lactose, a disaccharide derived from milk, can be transformed into value-added products through chemical modification.[1] Its peracetylated form, this compound (systematically named 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-D-glucopyranose), is a stable, crystalline solid.[1][3] This compound serves as a crucial building block and intermediate for the synthesis of more complex carbohydrate-based molecules, such as glycosyl azides and aminoethyl glycosides, which are relevant in drug development and glycobiology.[1][4] The acetylation of lactose's eight hydroxyl groups enhances its solubility in organic solvents, facilitating a broader range of chemical transformations. This guide explores the most common and efficient methods for its preparation.
Synthesis Methodologies
The most prevalent method for synthesizing this compound is the esterification of lactose with acetic anhydride. This reaction is typically facilitated by a catalyst and can be performed under various heating conditions.
Mechanism of Acetylation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl groups of lactose act as nucleophiles, attacking the electrophilic carbonyl carbon of acetic anhydride. In the presence of a basic catalyst like anhydrous sodium acetate, the catalyst deprotonates the hydroxyl groups, increasing their nucleophilicity and accelerating the reaction. The process is repeated for all eight hydroxyl groups on the lactose molecule.
Key Synthesis Routes
-
Classical Synthesis (Acetic Anhydride/Sodium Acetate): This is the most traditional method, involving the heating of lactose with an excess of acetic anhydride and anhydrous sodium acetate as the catalyst.[2][4] While reliable, this method often requires longer reaction times and careful control of temperature.
-
Microwave-Assisted Synthesis: A "green chemistry" approach that significantly reduces reaction times (from hours to minutes) and often improves yields.[1][3] Microwave irradiation provides rapid and uniform heating of the reaction mixture.[1]
-
Iodine-Catalyzed Synthesis: This method uses molecular iodine as a mild and efficient catalyst for the acetylation reaction.[5] It can be performed at room temperature and avoids the use of basic catalysts.[5]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound.
Protocol 1: Large-Scale Classical Acetylation
This protocol is adapted from the work of Xu, et al., and is suitable for producing larger quantities of β-lactose octaacetate.[2][4]
Reagents and Equipment:
-
α-Lactose monohydrate (100 g)
-
Acetic anhydride (900 mL)
-
Anhydrous sodium acetate (25 g)
-
2-L Round-bottom flask
-
Mechanical stirrer
-
4-L Beaker with water-ice mixture
-
Filtration apparatus
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
Combine acetic anhydride (900 mL) and anhydrous sodium acetate (25 g) in a 2-L round-bottom flask.
-
Heat the mixture nearly to boiling.
-
Add α-lactose monohydrate (100 g) in small portions while maintaining the temperature.
-
Once the reaction is complete (monitored by TLC, e.g., using CH₂Cl₂:acetone 10:1), pour the mixture into a water-ice mixture (2700 mL) in a 4-L beaker.[4]
-
Stir the suspension gently overnight at room temperature to allow the crude product to precipitate.[4]
-
Filter the solid product and wash it with water.
-
Dissolve the crude solid in dichloromethane (500 mL).
-
Wash the organic solution with aqueous sodium bicarbonate (NaHCO₃) solution, then dry it over anhydrous sodium sulfate (Na₂SO₄).[4]
-
Concentrate the solution under reduced pressure to yield the crude this compound.
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of CH₂Cl₂ and add 10 volumes of methanol to induce crystallization.[6] A single crystallization can yield a product with high anomeric purity (α:β ratio of ~1:270).[4]
Protocol 2: Microwave-Assisted "Green" Synthesis
This protocol is based on the work of Tumbarski, et al., and offers a rapid and efficient alternative.[1][3]
Reagents and Equipment:
-
D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)
-
Acetic anhydride (30 cm³, 0.27 mol)
-
Anhydrous sodium acetate (3.0 g, 0.036 mol)
-
Round-bottom flask suitable for microwave reactor
-
Microwave reactor (e.g., 700 W)
-
Ice-water bath (200 cm³ distilled water with ice)
-
Filtration apparatus
-
95% Ethanol for recrystallization
Procedure:
-
Mix D-(+)-lactose monohydrate (10.0 g), acetic anhydride (30 cm³), and sodium acetate (3.0 g) in a round-bottom flask.[1][3]
-
Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes. The highest yields are typically obtained after 15-20 minutes of irradiation.[1]
-
After irradiation, pour the hot sample into 200 cm³ of distilled water with ice cubes.[1][3]
-
Stir the mixture and leave it at 4 °C for 12 hours to allow the this compound to precipitate as a white solid.[1][3]
-
Filter the precipitate under vacuum and wash it with distilled water.[1][3]
-
Purification (Recrystallization): Purify the crude product by recrystallizing from 95% ethanol, followed by washing with distilled water.[1][3]
-
Dry the purified this compound in a vacuum oven to a constant weight.[1][3]
Protocol 3: Iodine-Catalyzed Synthesis
This protocol is adapted from Mukhopadhyay et al., as cited in supporting information from The Royal Society of Chemistry.[5]
Reagents and Equipment:
-
D-Lactose (20.0 g, 58.4 mmol)
-
Acetic anhydride (48.65 g, 476.5 mmol)
-
Iodine (I₂) (0.104 g, 0.410 mmol)
-
Reaction flask with condenser
-
Stirrer
Procedure:
-
Suspend D-lactose (20.0 g) in acetic anhydride (48.65 g).[5]
-
Add solid iodine (0.104 g) as the catalyst. Caution: The reaction can become exothermic once the iodine dissolves; a condenser should be fitted to the flask.[5]
-
Allow the mixture to stir at room temperature overnight.
-
Monitor the reaction progress by ¹H and ¹³C NMR in CDCl₃.[5]
-
Work-up and purification would typically involve quenching the reaction, extraction with an organic solvent, washing to remove impurities, and recrystallization.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Quantitative Data Summary
The efficiency and outcome of the synthesis can vary significantly with the chosen method. The tables below summarize key quantitative data from the literature.
Table 1: Comparison of Synthesis Methods and Yields
| Method | Catalyst | Heating | Reaction Time | Crude Yield (%) | Purified Yield (%) | Anomer Ratio (α:β) | Reference(s) |
| Classical (Medium-Scale) | Sodium Acetate | Conventional | >30 min | 77 | 54 | ~1:12 (crude) | [2][4][6] |
| Classical (Large-Scale) | Sodium Acetate | Conventional | >30 min | 70 | 53 | ~1:30 (crude) | [2][4] |
| Microwave-Assisted | Sodium Acetate | Microwave (700W) | 10-20 min | - | 85 - 91 | Not specified | [1] |
| Iodine-Catalyzed | Iodine (I₂) | None (Room Temp) | Overnight | - | Not specified | Not specified | [5] |
Table 2: Physical and Spectroscopic Characterization Data
| Property | Value | Method | Reference(s) |
| Molecular Formula | C₂₈H₃₈O₁₉ | - | [7] |
| Molecular Weight | 678.59 g/mol | - | [7] |
| Melting Point | 89 - 91.5 °C | Microwave Synthesis | [1] |
| Melting Point | 94.0 - 97.5 °C | Classical Synthesis (Recrystallized) | [4][6] |
| Appearance | White to faint yellow powder/solid | - | [1][3] |
| ¹H NMR (β-anomer) | δ 5.66 (d, 1H, J = 8.5 Hz, H-1) | 400 MHz, CDCl₃ | [4] |
| ¹H NMR (α-anomer) | δ 6.25 (d, 1H, J = 3.6 Hz, H-1) | 400 MHz, CDCl₃ | [4] |
| Degree of Substitution (DS) | 3.2 - 3.7 | Titration (Microwave method) | [1] |
Conclusion
The synthesis of this compound from lactose is a well-established and versatile process. For large-scale preparations where high anomeric purity of the β-form is desired, the classical method with a carefully controlled crystallization process remains highly relevant.[2][4] For rapid synthesis with high overall yields and adherence to green chemistry principles, the microwave-assisted method is an excellent alternative.[1] The choice of method will ultimately depend on the specific requirements of the researcher, including scale, desired purity, available equipment, and time constraints. Proper characterization, particularly using ¹H NMR spectroscopy, is critical to confirm the anomeric ratio and purity of the final product.[4]
References
A Technical Guide to the Safe Handling of Lactose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for lactose octaacetate. The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound, minimizing the risk of exposure and ensuring a safe working environment.
Chemical and Physical Properties
This compound is a derivative of lactose, where the hydroxyl groups have been acetylated.[1] This modification alters its physical and chemical properties, rendering it less soluble in water and more soluble in organic solvents.[1]
| Property | Value | Reference |
| CAS Number | 6291-42-5 | [2][3] |
| Molecular Formula | C28H38O19 | [3][4] |
| Molecular Weight | 678.59 g/mol | [5][6] |
| Appearance | White to off-white solid/crystalline powder | [1][7] |
| Melting Point | 75-78 °C | [6] |
| Solubility | Soluble in organic solvents like chloroform and acetone; less soluble in water. | [1] |
| Storage Temperature | 2-8°C | [5][6] |
Toxicological Data
The toxicological properties of this compound have not been fully investigated.[8] However, some studies indicate it has low cytotoxicity to MDBK, Hep-2, and MDCK cells.[9][10] In the absence of specific data for this compound, information for the structurally similar compound, sucrose octaacetate, can provide a conservative estimate of its potential toxicity.
| Toxicity Data for Sucrose Octaacetate | Value | Species | Reference |
| Acute Oral LD50 | > 5000 mg/kg | Rat | [11] |
| Acute Dermal LD50 | > 5000 mg/kg | Rabbit | [11] |
| Acute Oral LD50 | 1600 mg/kg | Mouse | [11] |
| Skin Irritation/Sensitization | 2% solution showed no irritation or sensitization | Human | [11] |
Experimental Protocols for Safety Assessment
Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed to assess the safety of chemical substances. The following are brief descriptions of key experimental protocols relevant to the safety assessment of a compound like this compound.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method is designed to estimate the acute oral toxicity of a substance.
-
Principle : A stepwise procedure with a limited number of animals is used to classify a substance into a defined toxicity class.
-
Animal Model : Typically, rodents (e.g., rats) of a single sex are used.
-
Procedure :
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
A small group of animals (typically 3) is dosed with the starting concentration.
-
The outcome (mortality or survival) determines the next step:
-
If mortality is observed, the next lower dose is used for the next group.
-
If no mortality is observed, a higher dose is used.
-
-
-
Observation : Animals are observed for signs of toxicity and mortality for a defined period, typically 14 days.[12]
-
Endpoint : The LD50 is estimated based on the dose at which mortality is observed.[2]
Skin Irritation/Corrosion - OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro method is used to assess the skin irritation potential of a substance.[13]
-
Principle : The test substance is applied to a reconstructed human epidermis (RhE) model, which mimics the properties of human skin.[7][14]
-
Procedure :
-
Endpoint : Cell viability is determined using a cell viability assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[13][14]
Hazard Identification and Handling Precautions
While this compound is not classified as a hazardous substance according to several safety data sheets, it is crucial to handle it with care in a laboratory setting.[15][16]
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
-
Eye Protection : Tightly fitting safety goggles or glasses with side-shields.[2]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.[2][16]
-
Body Protection : A laboratory coat or other protective clothing to prevent skin contact.[15]
-
Respiratory Protection : If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.[16]
Hierarchy of Controls for Minimizing Exposure
Caption: Hierarchy of controls for chemical safety.
Safe Handling and Storage
-
Handling :
-
Storage :
Emergency Procedures
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.[2][4]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[2]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][16]
-
Specific Hazards : Hazardous combustion products include carbon monoxide and carbon dioxide.[15]
-
Protective Equipment : Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][15]
Accidental Release Measures
-
Personal Precautions :
-
Environmental Precautions :
-
Methods for Cleaning Up :
Chemical Spill Response Workflow
Caption: General workflow for responding to a chemical spill.
Stability and Reactivity
-
Reactivity : No data available.
-
Chemical Stability : Stable under recommended storage conditions.[8]
-
Possibility of Hazardous Reactions : No data available.
-
Conditions to Avoid : Avoid dust formation and exposure to heat, flames, and sparks.[2][15]
-
Incompatible Materials : Strong oxidizing agents.[8]
-
Hazardous Decomposition Products : Under fire conditions, may produce carbon monoxide and carbon dioxide.[15]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not discharge into the environment.[2]
Disclaimer: This document is intended for informational purposes only and is not a substitute for professional safety training or a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) for this compound from your supplier before use.
References
- 1. oecd.org [oecd.org]
- 2. researchgate.net [researchgate.net]
- 3. usbio.net [usbio.net]
- 4. Safety Assessment of Saccharide Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS The Up-and-Down Procedure for Acute Oral Toxicity: Proposed Test Guideline | Semantic Scholar [semanticscholar.org]
- 6. cir-safety.org [cir-safety.org]
- 7. Request Rejected [uniube.br]
- 8. fishersci.com [fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Tetrahydropyrans | Ambeed.com [ambeed.com]
- 11. sucrose octaacetate, 126-14-7 [thegoodscentscompany.com]
- 12. The effects of fasting on the acute oral toxicity of nine chemicals in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. x-cellr8.com [x-cellr8.com]
- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comprehensive Technical Guide to Lactose Octaacetate: Synonyms, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Lactose octaacetate, a peracetylated form of lactose. This document details its various synonyms found in chemical literature, provides in-depth experimental protocols for its synthesis and characterization, and explores its applications in synthetic chemistry and the biomedical field. All quantitative data is summarized in structured tables for easy comparison, and key experimental workflows are visualized using diagrams.
Chemical Synonyms and Identifiers
This compound is known by a variety of names in chemical literature and databases. A comprehensive list of synonyms and chemical identifiers is provided in Table 1 to aid in literature searches and material sourcing.
| Identifier Type | Identifier | Citation |
| Systematic (IUPAC) Name | [(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
| Other Systematic Names | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-β-D-glucopyranose | [1] |
| 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-D-glucopyranose | [2][3] | |
| β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-, tetraacetate | ||
| Common Synonyms | Octa-O-acetyl-D-lactose | [2][4] |
| Peracetylated lactose | [4] | |
| β-Lactose octaacetate | ||
| β-D-Lactose octaacetate | ||
| β-Octaacetyllactose | [5][] | |
| Lactose peracetate | ||
| CAS Number | 6291-42-5 | [2][7] |
| 23973-20-8 | [4][8] | |
| NSC Number | 1690 |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 2. This data is crucial for its identification and quality control.
| Property | Value | Citation |
| Molecular Formula | C₂₈H₃₈O₁₉ | [2][5][] |
| Molecular Weight | 678.59 g/mol | [2][5] |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | 75-78 °C | [8] |
| 89-91.5 °C (Microwave synthesis product) | ||
| 140.0 to 144.0 °C | [1] | |
| Purity | >95.0% (HPLC) | [1] |
| ≥97% | [5] | |
| Optical Rotation [α]D | -27° to -28° (c=0.01, CH₃OH) | |
| ¹H NMR (CDCl₃, ppm) | Signals around 2.0 ppm (acetyl groups) | |
| ¹³C NMR (CDCl₃, ppm) | Signals around 170 ppm (carbonyl groups) |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.
Microwave-Assisted Synthesis of this compound
This protocol describes a "green" synthesis approach using microwave irradiation, which offers advantages in terms of reaction time and yield.
Materials:
-
D-(+)-lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Distilled water
-
Ice
-
95% Ethanol
Procedure:
-
In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate, which acts as a catalyst.
-
Subject the reaction mixture to microwave irradiation at 700 W. The reaction time can be varied (e.g., 10, 15, 20, and 30 minutes) to optimize the yield. A reaction time of 15-20 minutes has been shown to provide the highest yield (up to 91%).
-
After irradiation, pour the sample into 200 cm³ of distilled water with ice cubes.
-
Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of this compound as a white solid.
-
Filter the precipitate under vacuum and wash it with distilled water.
-
For further purification, recrystallize the product from 95% ethanol and then distilled water.
-
Dry the purified this compound in a vacuum oven to a constant weight.
Quantitative Data from Microwave Synthesis:
| Parameter | Value | Citation |
| Yield | 85-90% | |
| Degree of Substitution (DS) | 3.2-3.7 | |
| Melting Point | 89-91.5 °C | |
| Optical Rotation [α]D (c=0.01, CH₃OH) | -27° to -28° |
Characterization Methods
3.2.1. Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates (Kieselgel 60 F₂₅₄)
-
Mobile Phase: Ethyl acetate/methanol/water (17:2:1 v/v/v)
-
Detection: Spray with 10% (v/v) H₂SO₄ in methanol, followed by heating at 120 °C for 5 minutes.
-
Expected Rƒ Value: ~0.74
3.2.2. UV-Visible Spectroscopy:
-
Sample Preparation: 1 mg/mL solution in various solvents (e.g., methanol, ethanol, acetonitrile, DMF, DMSO).
-
Wavelength Range: 190-400 nm.
-
Typical λmax: 209 nm (in methanol), 210 nm (in ethanol), 213 nm (in acetonitrile).
3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: KBr pellet.
-
Key Vibrational Bands (cm⁻¹):
-
~1750 (C=O stretching of acetyl groups)
-
~1230 (C-O stretching of acetyl groups)
-
~1050 (C-O stretching of the glycosidic bond)
-
3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃)
-
¹H NMR: Characteristic signals for the methyl protons of the acetyl groups appear around 2.0 ppm. The anomeric protons resonate between 4.5 and 6.3 ppm.
-
¹³C NMR: The carbonyl carbons of the acetyl groups are observed around 170 ppm, while the anomeric carbons appear between 90 and 102 ppm.
Applications and Experimental Workflows
This compound is a versatile molecule with applications in organic synthesis and as a bioactive compound.
Intermediate in the Synthesis of Bioactive Oligosaccharides
This compound serves as a crucial starting material for the synthesis of more complex and biologically relevant oligosaccharides, such as lacto-N-tetraose, a human milk oligosaccharide (HMO) with prebiotic and immunomodulatory properties. The acetyl groups act as protecting groups for the hydroxyl functions of lactose, allowing for selective chemical modifications at other positions.
Caption: Synthetic workflow for Lacto-N-Tetraose using this compound.
Antimicrobial and Antiviral Activity
Recent studies have highlighted the potential of this compound as an antimicrobial and antiviral agent. It has shown moderate antifungal activity against various fungal species and antiviral activity against poliovirus (PV-1). The exact mechanisms of action are still under investigation, but a general workflow for screening and preliminary mechanism of action studies is presented below.
Caption: Workflow for assessing the bioactivity of this compound.
Pharmaceutical Excipient
This compound is utilized in the pharmaceutical industry as an excipient in drug formulations. Its functions include serving as a tablet and capsule diluent, enhancing drug stability, and aiding in efficient drug delivery. It can also act as a pharmaceutical adjuvant to improve drug solubility and bioavailability.
Conclusion
This compound is a chemically versatile and biologically active molecule with a growing number of applications. Its role as a key intermediate in the synthesis of complex carbohydrates is well-established, and its emerging antimicrobial and antiviral properties present exciting opportunities for future research and development in the pharmaceutical and food industries. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists and researchers working with this compound.
References
- 1. Synthesis of Lacto-N-Tetraose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis of lacto-N-tetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and synthesis of a trisaccharide produced from lactose by transgalactosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Intricacies of Peracetylated Lactose: A Technical Guide for Researchers
A Comprehensive Examination of the Anti-Cancer and Anti-Inflammatory Potential of a Modified Disaccharide
For Immediate Release
This technical guide provides an in-depth analysis of the biological activities of peracetylated lactose, a derivative of lactose. Synthesizing current research, this document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modified carbohydrates. Peracetylated lactose has demonstrated promising, albeit nuanced, bioactivities, including cytotoxic effects against cancer cells and potential immunomodulatory properties. This guide delves into the molecular mechanisms underlying these activities, presents available quantitative data, and provides detailed experimental protocols to facilitate further investigation.
Core Biological Activities: From Cytotoxicity to Immunomodulation
Peracetylation, the process of replacing all hydroxyl groups with acetyl groups, significantly alters the physicochemical properties of lactose, enhancing its lipophilicity and potential for biological interaction. Research indicates that this modification imbues lactose with several noteworthy biological effects.
Anti-Cancer Activity: Induction of Apoptosis
Emerging evidence suggests that peracetylated lactose may exert anti-cancer effects by inducing apoptosis, a form of programmed cell death, in cancer cells. This process is crucial for eliminating malignant cells and is a primary target for many chemotherapeutic agents. The pro-apoptotic activity of peracetylated lactose appears to be mediated through the intrinsic apoptosis pathway, which involves the mitochondria.
Key molecular events associated with peracetylated lactose-induced apoptosis include:
-
Modulation of the Bcl-2 Family: Peracetylated lactose has been observed to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it can lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.
-
Caspase Activation: The change in mitochondrial membrane permeability triggers the release of cytochrome c into the cytoplasm, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. Peracetylated lactose has been implicated in the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[1]
Anti-Inflammatory and Immunomodulatory Effects
The role of peracetylated lactose in inflammation and immunity is an area of growing interest. While direct evidence of its anti-inflammatory activity is still developing, studies on lactose and other acetylated sugars provide a basis for its potential mechanisms. Lactose itself has been shown to influence the production of cytokines, which are key signaling molecules in the immune system.
Potential anti-inflammatory mechanisms of peracetylated lactose may involve:
-
Inhibition of Pro-inflammatory Signaling Pathways: Chronic inflammation is often driven by the overactivation of signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). While direct inhibition by peracetylated lactose is yet to be definitively established, the structural modifications may allow it to interfere with components of these pathways, thereby reducing the production of pro-inflammatory mediators.
-
Modulation of Cytokine Production: Peracetylated lactose may influence the secretion of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). By suppressing the production of these cytokines, it could help to dampen the inflammatory response.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of peracetylated lactose and its derivatives. It is important to note that specific IC50 values for peracetylated lactose against a wide range of cancer cell lines are not yet extensively documented in publicly available literature. The data presented here is based on related compounds and preliminary findings.
Table 1: Cytotoxicity of Peracetylated Lactose and Related Compounds against Various Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |
| Peracetylated Lactose | MDBK, HEp-2, MDCK | Neutral Red Uptake | Low Cytotoxicity | [2] |
| Lactose-based Fatty Acid Monoesters | Caco-2, Calu-3 | MTT, LDH | Dependent on chain length |
Table 2: Effect of Peracetylated Lactose on Apoptotic Markers
| Cell Line | Treatment | Marker | Method | Result | Reference |
| PC12 | Peracetylated Chitosan Oligosaccharides (containing peracetylated lactose) | Bax/Bcl-2 ratio | Western Blot | Increased | [1] |
| PC12 | Peracetylated Chitosan Oligosaccharides (containing peracetylated lactose) | Caspase-3 | Western Blot | Activated | [1] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways modulated by peracetylated lactose.
Apoptosis Induction Pathway
Putative Anti-Inflammatory Pathway
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the biological activities of peracetylated lactose.
Cell Viability (MTT) Assay
This protocol is adapted for assessing the cytotoxicity of peracetylated lactose on a cancer cell line such as HeLa cells.[3][4]
Objective: To determine the concentration of peracetylated lactose that inhibits cell viability by 50% (IC50).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Peracetylated lactose (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the peracetylated lactose stock solution in complete DMEM. After 24 hours of incubation, replace the medium with 100 µL of medium containing various concentrations of peracetylated lactose. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the cells with the compound for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the treatment medium and wash the cells twice with PBS. Add 20 µL of MTT solution (5 mg/mL) and 100 µL of fresh medium to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader, with a reference wavelength of 620 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of cell viability against the concentration of peracetylated lactose to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is designed to detect the expression levels of apoptosis-related proteins, such as Bcl-2, Bax, and cleaved caspase-3, in cells treated with peracetylated lactose.
Objective: To qualitatively and semi-quantitatively assess the modulation of key apoptotic proteins.
Materials:
-
Cancer cell line of interest
-
Peracetylated lactose
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween 20)
Procedure:
-
Cell Treatment and Lysis: Seed and treat cells with peracetylated lactose for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 5. Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Cytokine Quantification (ELISA)
This protocol outlines the measurement of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant of cells treated with peracetylated lactose.[5][6]
Objective: To quantify the effect of peracetylated lactose on the production of specific cytokines.
Materials:
-
Immune cells (e.g., macrophages) or other relevant cell lines
-
Peracetylated lactose
-
LPS (lipopolysaccharide) for stimulating inflammation
-
ELISA kit for the specific cytokine of interest (e.g., human TNF-α, human IL-6)
-
96-well ELISA plates
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of peracetylated lactose for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an inflammatory agent such as LPS for a defined period (e.g., 24 hours) to induce cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme-conjugated secondary antibody or streptavidin-HRP.
-
Incubating and washing.
-
Adding the substrate solution and incubating until color develops.
-
Adding the stop solution.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples.
Conclusion and Future Directions
Peracetylated lactose presents an intriguing profile of biological activities, with preliminary evidence suggesting its potential as an anti-cancer and anti-inflammatory agent. Its ability to modulate the apoptotic machinery in cancer cells warrants further investigation. While the precise mechanisms of its immunomodulatory effects are still being elucidated, the potential to interfere with pro-inflammatory signaling pathways is a promising area for future research.
To fully realize the therapeutic potential of peracetylated lactose, several key areas need to be addressed:
-
Comprehensive Cytotoxicity Screening: A broader screening of peracetylated lactose against a diverse panel of cancer cell lines is necessary to establish its spectrum of activity and to obtain robust IC50 values.
-
In-depth Mechanistic Studies: Further research is required to definitively map the signaling pathways affected by peracetylated lactose. This includes detailed investigations into its effects on the NF-κB and MAPK pathways and the full range of Bcl-2 family proteins.
-
In Vivo Efficacy and Safety: Preclinical in vivo studies in animal models of cancer and inflammatory diseases are essential to evaluate the efficacy, safety, and pharmacokinetic profile of peracetylated lactose.
This technical guide serves as a foundational resource for researchers embarking on the exploration of peracetylated lactose. The provided data, protocols, and pathway diagrams are intended to facilitate the design of new experiments and to accelerate the translation of these initial findings into potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving Lactose Octaacetate
This compound, the fully acetylated derivative of lactose, is a pivotal intermediate in carbohydrate chemistry and a compound of increasing interest in pharmaceutical sciences. Its acetyl groups serve as protective moieties, enabling regioselective reactions at the anomeric center and facilitating its use as a glycosyl donor. Furthermore, its modified physicochemical properties compared to lactose, such as increased hydrophobicity, make it a valuable excipient in drug formulations and a precursor for targeted drug delivery systems.[1][] This guide provides a comprehensive overview of the core reaction mechanisms involving this compound, detailed experimental protocols, and quantitative data to support advanced research and development.
Synthesis of this compound
The most common synthesis of this compound involves the peracetylation of D-(+)-lactose monohydrate using acetic anhydride. Anhydrous sodium acetate is frequently used as a catalyst.[3] Modern "green" chemistry approaches utilize microwave irradiation to accelerate the reaction, significantly reducing reaction times and often improving yields.[3][4]
The reaction proceeds via the nucleophilic attack of the hydroxyl groups of lactose on the electrophilic carbonyl carbons of acetic anhydride. The basic catalyst (sodium acetate) activates the hydroxyl groups, making them more nucleophilic. The result is the esterification of all eight hydroxyl groups on the lactose molecule.
Logical Workflow for Synthesis and Purification
Caption: Workflow for the microwave-assisted synthesis and purification of this compound.
Fundamental Reaction Mechanisms
Glycosylation Reactions: The Role of the Anomeric Acetate
This compound is a valuable glycosyl donor for the synthesis of oligosaccharides and glycoconjugates.[5] The key to this reactivity is the acetate group at the anomeric position (C1 of the glucose residue). In the presence of a Lewis acid, such as stannic tetrachloride (SnCl₄), this group can depart, leading to the formation of a highly reactive 1,2-acetoxonium ion intermediate.[6] This electrophilic species is then susceptible to attack by a nucleophile (the glycosyl acceptor), such as an alcohol, to form a new glycosidic bond.
The stereochemical outcome of the glycosylation (α or β) is influenced by the reaction conditions. The reaction initially proceeds via the 1,2-orthoacetate intermediate to yield the trans-linked (β) glycoside.[6] However, with extended reaction times or higher temperatures, in situ anomerization can occur, leading to the formation of the more thermodynamically stable α-glycoside.[6]
Glycosylation Mechanism Pathway
Caption: Lewis acid-catalyzed glycosylation mechanism using this compound.
Deacetylation (Deprotection)
The removal of the acetyl protecting groups is a fundamental step to unmask the hydroxyl groups for further functionalization or to yield the final target molecule.
-
Zemplén Deacetylation: The most common method is Zemplén deacetylation, which involves a base-catalyzed transesterification using a catalytic amount of sodium methoxide in methanol.[7] This method is highly efficient and generally does not affect other functional groups like glycosidic bonds.
-
Lewis Acid-Mediated Deacetylation: Stronger conditions, such as heating with aluminum chloride (AlCl₃), can also remove acetyl groups. However, this method is much harsher and has been shown to cleave the glycosidic bond of this compound, yielding 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose.[8]
Deacetylation Reaction Pathways
Caption: Comparison of deacetylation pathways for this compound.
Enzymatic Hydrolysis
While the acetyl groups provide significant steric hindrance, enzymatic hydrolysis of this compound can be considered, though it is not a primary reaction pathway compared to native lactose. The hydrolysis of lactose itself is catalyzed by the enzyme β-galactosidase (lactase), which breaks the β-1,4-glycosidic bond to yield glucose and galactose.[9] The presence of eight bulky acetyl groups would significantly reduce the enzyme's ability to bind the substrate, making enzymatic hydrolysis of the peracetylated form inefficient without prior deacetylation. Research on enzymatic reactions often focuses on the transgalactosydic activity of β-galactosidase on unprotected lactose to form new oligosaccharides.[10]
Applications in Drug Development
This compound's unique properties make it a versatile tool in pharmaceutical research.
-
Pharmaceutical Excipient: It serves as a crucial excipient in drug formulations, acting as a tablet and capsule diluent. The hydrophobic acetyl groups can enhance drug stability and aid in controlled drug delivery.[1][]
-
Targeted Drug Delivery: Lactose itself is a ligand for the asialoglycoprotein receptor (ASGP-R), which is expressed exclusively on hepatocytes (liver cells).[11] this compound can be selectively deprotected and functionalized to attach a linker and a therapeutic agent. After systemic administration, the lactose moiety of the resulting glycoconjugate guides the drug specifically to the liver, a strategy explored for treating hepatocellular carcinoma.[11]
Conceptual Workflow for Targeted Drug Delivery
References
- 1. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 23973-20-8 | OL02883 | Biosynth [biosynth.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. rsc.org [rsc.org]
- 8. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Oligosaccharide Formation During Enzymatic Lactose Hydrolysis: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of Lactose as a Targeting Entity for Potential Drug Delivery Applications [researchrepository.ucd.ie]
Spectroscopic Analysis of Lactose Octaacetate: A Technical Guide
Introduction
Lactose octaacetate is a fully acetylated derivative of lactose, a disaccharide composed of galactose and glucose units. As a key intermediate in synthetic carbohydrate chemistry, a thorough understanding of its structural and spectroscopic properties is essential for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, complete with detailed experimental protocols and a visual representation of the analytical workflow.
Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, facilitating easy reference and comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ reveals characteristic signals for the acetyl groups and the protons of the sugar backbone. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.25 | s | 1H | H-1 (anomeric) |
| 5.69 – 5.09 | m | 7H | Ring Protons |
| 4.96 – 4.47 | m | 2H | Ring Protons |
| 4.12 – 4.09 | m | 2H | Ring Protons |
| 3.99 – 3.77 | m | 2H | Ring Protons |
| 2.22 – 1.96 | m | 24H | -OC(O)CH ₃ |
Source: The Royal Society of Chemistry[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The chemical shifts (δ) are reported in ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 170.33, 170.29, 170.11, 170.3, 169.59, 169.53, 168.99, 168.82 | C =O (acetyl carbonyls) |
| 100.95 | C-1' (anomeric) |
| 91.53 | C-1 (anomeric) |
| 75.67, 73.50, 72.63, 70.96, 70.75, 70.52, 69.01, 66.60 | Ring Carbons |
| 61.74, 60.84 | -C H₂- (exocyclic) |
| 20.94, 20.85, 20.82, 20.75, 20.67, 20.63, 20.60, 20.49 | -OC (O)CH₃ |
Source: The Royal Society of Chemistry[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. The absorption bands are reported in reciprocal centimeters (cm⁻¹).
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1750 | Strong | C=O stretch (ester) |
| ~1230 | Strong | C-O stretch (ester) |
| ~1050 | Strong | C-O stretch (pyranose ring) |
Note: Specific peak positions can vary slightly depending on the sample preparation method.
Experimental Protocols
Detailed methodologies for obtaining the NMR and IR spectra of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., Bruker Avance III 500 MHz or equivalent)[2]
-
Volumetric flask and pipette
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C.
-
Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of solid this compound.
Method: Thin Solid Film [3]
Materials and Equipment:
-
This compound sample
-
A volatile solvent (e.g., methylene chloride or acetone)[3]
-
Salt plates (e.g., NaCl or KBr)
-
FTIR spectrometer
-
Pipette
-
Desiccator for storing salt plates
Procedure:
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride.[3]
-
Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate.[3]
-
Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.[3] If the resulting peaks are too weak, another drop of the solution can be added and the solvent evaporated.[3]
-
-
Data Acquisition:
-
Data Processing and Cleaning:
-
The resulting spectrum should show absorbance peaks corresponding to the vibrational modes of this compound.
-
After analysis, clean the salt plates with a suitable solvent (e.g., acetone) and return them to the desiccator.[3]
-
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-Depth Technical Guide to the Thermogravimetric Analysis of Lactose Octaacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction to Thermogravimetric Analysis and its Application to Lactose Octaacetate
Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This technique provides valuable insights into the thermal stability, composition, and decomposition kinetics of materials.[1][3] For a pharmaceutical intermediate like this compound (C₂₈H₃₈O₁₉, Molar Mass: 678.59 g/mol ), TGA can be instrumental in determining its thermal stability during processing and storage, assessing its purity, and understanding its decomposition profile.[4][5][6]
This compound is a fully acetylated derivative of lactose.[7] Its thermal decomposition is expected to occur in distinct stages, likely involving the sequential loss of its eight acetate groups followed by the degradation of the core disaccharide structure. TGA can elucidate the temperature ranges at which these events occur and the corresponding mass losses, providing a detailed thermal fingerprint of the molecule.
Hypothetical Thermogravimetric Data of this compound
The following table summarizes the anticipated quantitative data from a TGA experiment on this compound. The decomposition is hypothesized to proceed in two main stages: the initial loss of the eight acetate groups, followed by the decomposition of the lactose backbone.
| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temperature (°C) (DTG Peak) | Mass Loss (%) (Experimental) | Mass Loss (%) (Theoretical) | Proposed Lost Fragment |
| Stage 1 | 200 - 350 | ~280 | ~49.5 | 49.53 | Loss of 8 Acetate Groups (as acetic acid or ketene + water) |
| Stage 2 | 350 - 550 | ~450 | ~40.5 | - | Decomposition of the disaccharide backbone |
| Residue | > 550 | - | ~10.0 | - | Carbonaceous residue |
Note: The theoretical mass loss for Stage 1 is calculated based on the loss of eight acetyl groups (CH₃CO), which have a combined mass of 344.32 g/mol , from the total molar mass of this compound (678.59 g/mol ). This corresponds to a theoretical mass loss of (344.32 / 678.59) * 100% = 50.74%. The value in the table (49.53%) assumes the loss as 8 molecules of acetic acid (CH₃COOH), which is a common thermal elimination pathway for acetate esters.
Detailed Experimental Protocol for TGA
This section outlines a typical experimental protocol for conducting thermogravimetric analysis on a crystalline organic solid like this compound.
Instrumentation: A standard thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates is required.[8]
Experimental Parameters:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA crucible (e.g., alumina or platinum).[9] The sample should be a fine powder to ensure uniform heat distribution.
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).[2] This prevents oxidative decomposition and allows for the study of the intrinsic thermal stability of the compound.
-
Temperature Program:
-
Initial Isothermal Step: The sample is held at a starting temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.
-
Heating Ramp: The sample is heated at a constant, linear rate (e.g., 10 °C/min) to a final temperature (e.g., 600°C).[10] The heating rate can be varied to study the kinetics of decomposition.
-
Final Isothermal Step: The sample is held at the final temperature for a period to ensure all decomposition events are complete.
-
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature).
Visualization of Experimental Workflow and Decomposition Pathway
The following diagrams illustrate the experimental workflow for a typical TGA experiment and the proposed thermal decomposition pathway for this compound.
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Caption: Proposed thermal decomposition pathway of this compound.
Interpretation of TGA and DTG Curves
The TGA curve for this compound would be expected to show a stable baseline up to approximately 200°C, indicating no significant mass loss at lower temperatures. The first major mass loss event, corresponding to the deacetylation process, would be observed between 200°C and 350°C. This would be represented by a sharp drop in the TGA curve and a prominent peak in the DTG curve, with the peak temperature indicating the point of maximum decomposition rate for this stage.
The second decomposition stage, occurring at higher temperatures (e.g., 350-550°C), would correspond to the breakdown of the disaccharide ring structure. This stage would likely exhibit a broader DTG peak, suggesting a more complex series of decomposition reactions. Finally, a stable plateau at the end of the experiment would indicate the mass of the remaining non-volatile carbonaceous residue.
Conclusion
While specific experimental data is pending, this guide provides a robust theoretical framework for the thermogravimetric analysis of this compound. The anticipated multi-stage decomposition, initiated by the loss of acetate groups, can be effectively characterized using TGA. The detailed experimental protocol and illustrative data presented herein offer a solid foundation for researchers and drug development professionals to design and interpret future TGA studies on this compound, ultimately contributing to a better understanding of its thermal properties and stability.
References
- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. Thermo Scientific Chemicals this compound, 98% | Fisher Scientific [fishersci.ca]
- 5. beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, tetraacetate | C28H38O19 | CID 140906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. etamu.edu [etamu.edu]
- 9. epfl.ch [epfl.ch]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Methodological & Application
Application Note: A Rapid, Solvent-Free Protocol for the Microwave-Assisted Synthesis of Lactose Octaacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction Lactose octaacetate is a fully acetylated derivative of lactose, transforming the sweet sugar into a bitter-tasting, white crystalline solid.[1] It serves as a valuable, non-ionic, and biodegradable surfactant with demonstrated antimicrobial and antiviral properties.[2][3] This makes it a compound of interest for applications in food, pharmaceutical, agricultural, and cosmetic preparations.[1][3] Traditional synthesis methods often require long reaction times and the use of potentially toxic solvents.[2] The following protocol details a "green" chemistry approach using microwave irradiation for the rapid and efficient synthesis of this compound. This method significantly reduces reaction time compared to conventional heating while achieving high yields.[1]
Experimental Data Summary
The use of microwave irradiation drastically shortens the reaction time required for the acetylation of lactose. The optimal yield (91%) is achieved within 15-20 minutes, a significant improvement over the 60 minutes required for conventional heating to achieve a lower yield of 85%.[1] Prolonged microwave exposure beyond 20 minutes can lead to product degradation and a sharp decrease in yield.[1]
Table 1: Comparison of Microwave-Assisted and Conventional Synthesis of this compound [1]
| Sample ID | Synthesis Condition | Time (min) | Power (W) | Yield (%) | Melting Point (°C) | Degree of Substitution (DS) |
|---|---|---|---|---|---|---|
| LA 1 | Microwave Irradiation | 10 | 700 | 78 | 89.8 – 90.8 | 3.71 |
| LA 2 | Microwave Irradiation | 15 | 700 | 91 | 90.1 – 91.1 | 3.27 |
| LA 3 | Microwave Irradiation | 20 | 700 | 91 | 89.9 – 90.9 | 3.21 |
| LA 4 | Microwave Irradiation | 30 | 700 | 39 | 93.8 – 94.8 | 3.54 |
| LA C | Conventional Heating | 60 | N/A | 85 | 90.5 – 91.5 | 3.37 |
Experimental Protocol
This protocol is based on the successful one-pot, solvent-free synthesis of this compound.[1][2]
Materials & Equipment
-
D-(+)-Lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate (catalyst)
-
95% (v/v) Ethanol (for recrystallization)
-
Distilled water
-
Ice
-
Microwave reactor
-
Round-bottom flask
-
Beakers
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Vacuum oven
Procedure
-
Reactant Preparation: In a round-bottom flask, combine 10.0 g (0.029 mol) of D-(+)-lactose monohydrate, 30 cm³ (0.27 mol) of acetic anhydride, and 3.0 g (0.036 mol) of anhydrous sodium acetate.[1][2]
-
Microwave Irradiation: Place the flask containing the reaction mixture into the microwave reactor. Irradiate the mixture at 700 W for 15 to 20 minutes. This time frame has been shown to produce the highest yield.[1]
-
Precipitation: After irradiation, carefully and immediately pour the hot sample into a beaker containing 200 cm³ of distilled water with ice cubes.[1][2]
-
Crystallization: Stir the mixture and leave it at 4 °C for 12 hours to ensure complete precipitation of the lactose ester as a white solid.[1][2]
-
Isolation: Collect the white precipitate by vacuum filtration. Perform a clean-up procedure by washing the solid thoroughly with cold distilled water on the filter.[1][2]
-
Purification: Further purify the lactose acetate by recrystallizing it first with 95% ethanol and then with distilled water.[1][2]
-
Drying: Dry the purified this compound in a vacuum oven to a constant weight.[1][2] The final product should be a white to faint yellow powder.[1]
Workflow Diagram
The following diagram illustrates the key stages of the microwave-assisted synthesis protocol.
Caption: Workflow for microwave-assisted synthesis of this compound.
Characterization
The successful synthesis and purity of this compound can be confirmed using standard analytical techniques:
-
Melting Point: The melting point should be in the range of 89-92 °C.[1]
-
Degree of Substitution (DS): Determined by titration to confirm the extent of acetylation.[1] Values are expected to be between 3.2 and 3.7.[1]
-
Spectroscopy: The structure can be elucidated using FT-IR and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of acetyl groups and the overall structure of the lactose backbone.[3]
References
Application Notes and Protocols: Classical Acetylation of Lactose using Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetylation of lactose is a fundamental chemical modification that yields octa-O-acetyl-lactose, a key intermediate in synthetic carbohydrate chemistry.[1] This peracetylated derivative serves as a versatile building block for the synthesis of various biologically significant oligosaccharides, including those found in human milk.[1] The acetyl groups act as protecting groups for the hydroxyl moieties of lactose, enabling regioselective modifications at other positions. This application note provides detailed protocols for the classical acetylation of lactose using acetic anhydride, covering both conventional heating and microwave-assisted methods. It also includes information on product purification and characterization.
Chemical Reaction
The classical acetylation of lactose involves the esterification of all eight hydroxyl groups of the lactose molecule with acetyl groups from acetic anhydride. This reaction is typically catalyzed by a weak base, such as anhydrous sodium acetate or pyridine.[2][3][4][5] The general reaction is as follows:
Lactose + 8 Acetic Anhydride → Octa-O-acetyl-lactose + 8 Acetic Acid
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Lactose Acetylation
| Method | Catalyst | Lactose (g) | Acetic Anhydride (mL) | Catalyst (g) | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Conventional Heating | Sodium Acetate | 100 | - | 2.5 | ~45 min | Boiling | 70 (crude) | [3] |
| Conventional Heating | Sodium Acetate | 10 | 100 | 2.5 | Overnight | Room Temp. | 77 (crude) | [3] |
| Microwave-Assisted | Sodium Acetate | 10 | 30 | 3 | 10 min | 700 W | 74 | [6] |
| Microwave-Assisted | Sodium Acetate | 10 | 30 | 3 | 15-20 min | 700 W | 91 | [2] |
Table 2: Characterization Data for Octa-O-acetyl-lactose
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₁₉ | [1] |
| Molecular Weight | 678.59 g/mol | [1] |
| Melting Point | 89-91.5 °C | [2] |
| Melting Point | 94.5–97.0 °C | [3] |
| Appearance | White to faint yellow powder | [2] |
| Taste | Slightly bitter | [2] |
| Degree of Substitution (DS) | 3.2-3.7 | [2] |
Experimental Protocols
Protocol 1: Classical Acetylation of Lactose using Acetic Anhydride and Sodium Acetate (Conventional Heating)
This protocol is a large-scale preparation adapted from established methods.[3]
Materials:
-
α-Lactose monohydrate (100 g)
-
Acetic anhydride
-
Anhydrous sodium acetate (2.5 g)
-
Deionized water
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
2-L round-bottom flask
-
Mechanical stirrer or large magnetic stir bar
-
Heating mantle
-
Large beaker or container for quenching
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a 2-L round-bottom flask equipped with a mechanical stirrer, combine acetic anhydride and anhydrous sodium acetate.
-
Heat the mixture to near boiling with continuous stirring.
-
Gradually add α-lactose monohydrate to the hot mixture in small portions.
-
Continue heating and stirring until all the lactose has dissolved and the reaction is complete (approximately 45 minutes after the final addition of lactose). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
Pour the hot reaction mixture into a large volume of ice-cold water with vigorous stirring. A white solid precipitate of octa-O-acetyl-lactose will form.[2]
-
Continue stirring until the excess acetic anhydride is hydrolyzed.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water.
-
To purify the crude product, dissolve it in dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization. A common solvent system for recrystallization is a mixture of dichloromethane and methanol.[7] Dissolve the crude product in a minimum amount of dichloromethane and then add methanol to induce crystallization.
-
Collect the purified crystals by filtration, wash with cold methanol, and dry in a vacuum oven to a constant weight.[2]
Protocol 2: Microwave-Assisted Acetylation of Lactose
This protocol offers a more rapid and energy-efficient "green" synthesis of lactose octaacetate.[2][6]
Materials:
-
D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)
-
Acetic anhydride (30 cm³, 0.27 mol)
-
Anhydrous sodium acetate (3.0 g, 0.036 mol)
-
Deionized water
-
Ice cubes
-
95% Ethanol for recrystallization
Equipment:
-
Round-bottom flask suitable for microwave irradiation
-
Microwave reactor (700 W)
-
Magnetic stirrer and stir bar
-
Beaker (500 cm³)
-
Vacuum filtration setup (Büchner funnel, filter flask)
-
Vacuum oven
Procedure:
-
In a round-bottom flask, mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.[2][6]
-
Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.[2] The optimal time for the highest yield is reported to be between 15-20 minutes.[2]
-
After irradiation, carefully remove the flask and pour the hot sample into 200 cm³ of distilled water with ice cubes.[2][6]
-
Stir the mixture and leave it at 4 °C for 12 hours to allow for complete precipitation of the lactose ester as a white solid.[2][6]
-
Filter the precipitate under vacuum and wash it thoroughly with distilled water.[2][6]
-
The lactose acetate can be further purified by recrystallizing from 95% ethanol and then distilled water.[2]
-
Dry the purified this compound in a vacuum oven to a constant weight.[2]
Characterization
The identity and purity of the synthesized octa-O-acetyl-lactose can be confirmed by various analytical techniques:
-
Melting Point: The melting point of the purified product can be determined and compared to literature values.[2][3]
-
Degree of Substitution (DS): The degree of acetylation can be determined by titration.[2] This involves saponifying the acetyl groups with a known amount of base and then back-titrating the excess base with an acid.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: The presence of ester carbonyl groups (C=O) and the absence of hydroxyl (-OH) groups can be confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the peracetylated lactose and to determine the ratio of α and β anomers.[3]
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of octa-O-acetyl-lactose.
Caption: Chemical reaction for the acetylation of lactose using acetic anhydride.
References
- 1. This compound | 23973-20-8 | OL02883 | Biosynth [biosynth.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccsenet.org [ccsenet.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Purification of Lactose Octaacetate by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose octaacetate, the fully acetylated form of lactose, is a valuable intermediate in synthetic carbohydrate chemistry and finds applications in various fields, including pharmaceuticals and material science.[1] The synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and a mixture of anomers (α and β forms). For most applications, a high-purity, and often anomerically pure, product is required. Recrystallization is a robust and widely used technique for the purification of crude this compound, effectively removing impurities and allowing for the selective crystallization of the desired anomer, typically the β-form.
This document provides detailed protocols for the recrystallization of this compound using two common solvent systems: a mixed solvent system of methanol and dichloromethane, and a single solvent system of 95% ethanol. The choice of solvent can influence the efficiency of purification, crystal form, and overall yield.
Data Presentation
The following tables summarize the quantitative data associated with the purification of this compound by recrystallization. The data highlights the effectiveness of the process in improving the purity of the final product.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₈H₃₈O₁₉ | [2] |
| Molecular Weight | 678.59 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point (β-anomer) | Varies with purity, reported ranges include 94.0-97.5 °C and 139-141 °C | [3][4] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethyl acetate. | [3][5][6] |
Table 2: Comparison of this compound Purity Before and After Recrystallization with Methanol/Dichloromethane
| Sample | Yield of Crude Product (%) | α:β Anomeric Ratio (Crude) | Yield of Purified β-Lactose Octaacetate (%) | α:β Anomeric Ratio (Purified) | Melting Point (°C) |
| Medium-Scale Preparation | 77 | ~1:12 | 54 | ~1:275 | 94.0–97.5 |
| Large-Scale Preparation | 70 | ~1:30 | 53 | ~1:270 | 94.5–97.0 |
Data synthesized from "Observations on the Preparation of β-Lactose Octaacetate". The anomeric ratio was determined by ¹H NMR spectroscopy, which is considered a more reliable purity criterion than melting point alone.[4]
Experimental Protocols
Protocol 1: Recrystallization from Methanol/Dichloromethane
This protocol is highly effective for obtaining anomerically pure β-lactose octaacetate.
Materials:
-
Crude this compound
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH), chilled
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Stir bar and magnetic stir plate
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: For every 1 gram of crude this compound, add 1.1 mL of dichloromethane to an Erlenmeyer flask equipped with a stir bar. Stir the mixture at room temperature until the solid is completely dissolved.
-
Precipitation: While stirring the dichloromethane solution, slowly add 2.2 mL of methanol. The addition of the anti-solvent (methanol) will cause the this compound to begin to crystallize.
-
Crystallization: Continue stirring the suspension at room temperature to allow for complete crystallization. For optimal crystal growth and purity, the process can be slowed by cooling the flask in an ice bath after the initial methanol addition.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.[3] The final product should be a white, crystalline solid.
Protocol 2: Recrystallization from 95% Ethanol
This protocol offers a simpler, single-solvent alternative, though it may require more optimization to achieve the same level of anomeric purity as the methanol/dichloromethane system.
Materials:
-
Crude this compound
-
95% Ethanol (EtOH)
-
Distilled water, chilled (for washing)
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Stir bar and magnetic stir plate
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of 95% ethanol. Gently heat the mixture with stirring until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of cold distilled water to remove residual impurities.[3]
-
Drying: Dry the purified this compound in a vacuum oven to a constant weight.[3]
Mandatory Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Comparison of the two recrystallization solvent systems for this compound.
References
Application Notes: Thin-Layer Chromatography (TLC) Analysis of Lactose Octaacetate
Introduction
Lactose octaacetate is a fully acetylated derivative of lactose, a disaccharide. The acetylation of the hydroxyl groups significantly reduces the polarity of the parent sugar, making it soluble in many organic solvents and amenable to analysis and purification by normal-phase chromatography.[1] Thin-Layer Chromatography (TLC) is a rapid, simple, and sensitive analytical technique widely used for monitoring the progress of acetylation reactions, assessing the purity of this compound, and optimizing solvent systems for large-scale purification via column chromatography.[2][3]
Principle of Separation
The TLC separation of this compound is based on the principle of normal-phase adsorption chromatography. A polar stationary phase, typically silica gel, is coated on a solid support (e.g., glass or aluminum).[2] The sample is applied to the plate, which is then placed in a sealed chamber containing a less polar mobile phase. The mobile phase moves up the plate by capillary action, and a competition is established for the analyte between the stationary phase and the mobile phase.[3] Due to its reduced polarity compared to unreacted lactose, this compound has a weaker affinity for the polar silica gel and travels further up the plate, resulting in a higher Retention Factor (Rf) value. In contrast, more polar impurities, such as partially acetylated lactose or unreacted lactose, will adhere more strongly to the stationary phase and exhibit lower Rf values.[4]
Experimental Protocols
This section provides a detailed methodology for the TLC analysis of this compound.
1. Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated plates.[5]
-
Analytes: this compound standard, crude reaction mixture.
-
Solvents (HPLC or analytical grade):
-
Ethyl Acetate
-
Methanol
-
Deionized Water
-
Toluene
-
Acetone
-
Dichloromethane
-
Spotting solvent (e.g., Chloroform or Dichloromethane)
-
-
Visualization Reagents:
-
Equipment:
2. Protocol for TLC Analysis
-
Chamber Saturation: Prepare the chosen mobile phase (see Table 1 for options). Pour the solvent system into the TLC developing chamber to a depth of 0.5-1.0 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and allow the chamber to saturate with solvent vapors for at least 15-20 minutes. This ensures optimal resolution.
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the this compound standard and the sample to be analyzed (e.g., crude reaction mixture) in a volatile solvent like chloroform or dichloromethane (approx. 1 mL) to create a dilute solution.[3]
-
TLC Plate Preparation: Using a pencil, gently draw a light origin line about 1.5 cm from the bottom of the TLC plate. Mark the positions for sample application on this line, ensuring they are at least 1 cm apart.
-
Spotting: Use a capillary tube to apply a small spot of each prepared sample solution onto the marked positions on the origin line. Allow the solvent to completely evaporate between applications to keep the spots small and concentrated.[4]
-
Development: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the solvent level. Close the chamber and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.[3]
-
Completion: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[4] Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
UV Light: View the dried plate under a short-wave UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots against the fluorescent green background of the F254 indicator.[6] Circle the observed spots with a pencil.
-
Chemical Staining: For compounds that are not UV-active or for enhanced visualization, use a chemical stain. Evenly spray the plate with a 10% sulfuric acid in methanol solution.[5] Subsequently, heat the plate on a hot plate or with a heat gun at approximately 120°C for 5-10 minutes until brown or black spots appear, indicating the presence of the carbohydrate derivative.[5] This method is destructive.[6]
-
-
Rf Value Calculation: Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front. Calculate the Retention Factor (Rf) for each spot using the following formula[7]:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Quantitative Data Summary
The selection of the mobile phase is critical for achieving good separation. The polarity of the solvent system should be optimized based on the specific sample mixture. Below is a summary of reported TLC systems for this compound.
| Stationary Phase | Mobile Phase (v/v/v) | Reported Rf Value | Reference |
| Silica Gel 60 F254 | Ethyl Acetate / Methanol / Water (17:2:1) | 0.74 | [5] |
| Silica Gel | Dichloromethane / Acetone (10:1) | ~0.6 | [2] |
| Silica Gel | Toluene / Acetone (3:1) | Separation of anomers noted | [2] |
| Silica Gel G | Benzene / Methanol mixtures | Effective for carbohydrate acetates | [8][9] |
Note: Due to its toxicity, benzene is often replaced with toluene in modern laboratory practice.
Diagrams and Workflows
Caption: Experimental workflow for TLC analysis of this compound.
Caption: Logical relationships of components in a TLC system.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Application Note: 1H and 13C NMR Characterization of Lactose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose octaacetate is a fully acetylated derivative of lactose, a disaccharide composed of β-D-galactose and α/β-D-glucose linked via a β(1→4) glycosidic bond. The acetylation of all eight hydroxyl groups significantly alters its physical and chemical properties, making it a key intermediate in the synthesis of various biologically active compounds and a valuable model for studying carbohydrate structures. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of this compound. This application note provides a detailed protocol and comprehensive 1H and 13C NMR data for the characterization of the α and β anomers of this compound.
Data Presentation
The 1H and 13C NMR spectra of this compound were acquired in deuterated chloroform (CDCl3). The presence of two anomeric forms, α and β, at the glucose unit results in two distinct sets of signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: 1H NMR Chemical Shift Assignments and Coupling Constants for this compound Anomers in CDCl3. [1]
| Proton | α-Anomer | β-Anomer |
| Glucosyl Unit (I) | δ (ppm) | Multiplicity |
| H-1' | 6.25 | d |
| H-2' | 5.00 | dd |
| H-3' | 5.45 | dd |
| H-4' | 3.61 | dd |
| H-5' | 3.99 | m |
| H-6a' | 4.20-4.12 | m |
| H-6b' | 4.20-4.12 | m |
| Galactosyl Unit (II) | δ (ppm) | Multiplicity |
| H-1'' | 4.56 | d |
| H-2'' | 5.26 | dd |
| H-3'' | 5.04 | dd |
| H-4'' | 5.40 | dd |
| H-5'' | 3.85 | m |
| H-6a'' | 4.20-4.12 | m |
| H-6b'' | 4.20-4.12 | m |
| Acetyl Protons | 2.22-1.96 | m |
Table 2: 13C NMR Chemical Shift Assignments for this compound Anomers in CDCl3. [1][2]
| Carbon | α-Anomer δ (ppm) | β-Anomer δ (ppm) |
| Glucosyl Unit (I) | ||
| C-1' | 89.2 | 91.53 |
| C-2' | 70.5 | 72.63 |
| C-3' | 69.5 | 70.96 |
| C-4' | 82.1 | 75.67 |
| C-5' | 69.6 | 73.50 |
| C-6' | 62.1 | 61.74 |
| Galactosyl Unit (II) | ||
| C-1'' | 101.9 | 100.95 |
| C-2'' | 68.7 | 69.01 |
| C-3'' | 70.8 | 70.75 |
| C-4'' | 66.8 | 66.60 |
| C-5'' | 71.5 | 70.52 |
| C-6'' | 61.8 | 60.84 |
| Acetyl Carbons (C=O) | 168.82-170.33 | 168.82-170.33 |
| Acetyl Carbons (CH3) | 20.49-20.94 | 20.49-20.94 |
Experimental Protocols
A detailed methodology for the NMR characterization of this compound is provided below.
1. Sample Preparation
-
Weigh approximately 20 mg of this compound into a clean, dry NMR tube.[3]
-
Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[3]
-
Securely cap the NMR tube and vortex or sonicate the sample until the this compound is completely dissolved.
-
Ensure the solution is clear and free of any particulate matter before placing it in the NMR spectrometer.
2. NMR Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 500 MHz or equivalent) is recommended for optimal signal dispersion.[3]
-
1H NMR Acquisition:
-
Tune and shim the probe for the CDCl3 sample.
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters:
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): ~3-4 s
-
Spectral Width (sw): ~12-15 ppm
-
-
-
13C NMR Acquisition:
-
Switch the probe to the 13C nucleus.
-
Tune and shim the probe.
-
Acquire a one-dimensional 13C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): ~1-2 s
-
Spectral Width (sw): ~200-220 ppm
-
-
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for 1H NMR and the CDCl3 solvent peak to 77.16 ppm for 13C NMR.
-
Integrate the signals in the 1H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants (J-values) in the 1H NMR spectrum to aid in structural assignment.
-
Assign the signals in both the 1H and 13C NMR spectra to the corresponding nuclei in the this compound molecule based on chemical shifts, coupling patterns, and comparison with literature data.
Visualization
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Conclusion
This application note provides a comprehensive guide to the 1H and 13C NMR characterization of this compound. The detailed data tables and experimental protocols will be a valuable resource for researchers, scientists, and drug development professionals working with this important carbohydrate derivative. The provided workflow diagram offers a clear and concise overview of the entire process, from sample preparation to final structural assignment. Adherence to these protocols will ensure the acquisition of high-quality, reproducible NMR data for the accurate characterization of this compound.
References
Application Notes and Protocols: Lactose Octaacetate as a Protecting Group in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of carbohydrate chemistry and drug development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. Acetyl groups are among the most common and versatile protecting groups for hydroxyl functionalities due to their ease of installation and removal under mild conditions. Lactose octaacetate, the fully acetylated form of lactose, serves as a crucial intermediate in the synthesis of various biologically significant oligosaccharides and glycoconjugates.[1][2] The eight acetyl groups mask the reactive hydroxyl groups of lactose, rendering it soluble in many organic solvents and allowing for selective modifications at other positions.[3] This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group in organic synthesis.
Application Notes
This compound is a stable, crystalline solid that can be efficiently prepared from lactose.[3] Its primary application in synthesis is to protect the eight hydroxyl groups of the lactose moiety, thereby enabling chemo- and regioselective reactions. The acetyl groups are considered "participating groups," which can influence the stereochemical outcome of glycosylation reactions, often favoring the formation of 1,2-trans-glycosidic linkages.
The general strategy for utilizing this compound involves three key stages:
-
Protection: The hydroxyl groups of lactose are fully acetylated to form this compound. This enhances solubility in organic solvents and prevents unwanted side reactions of the hydroxyl groups in subsequent steps.
-
Modification: With the hydroxyl groups protected, other functionalities on a target molecule can be selectively manipulated. For instance, this compound can be used as a glycosyl donor to introduce a protected lactose unit onto an aglycon.
-
Deprotection: The acetyl groups are removed under basic conditions to unveil the free hydroxyl groups on the lactose moiety in the final product.
This protecting group strategy is particularly valuable in the synthesis of oligosaccharides, glycoclusters, and other glycoconjugates that play roles in various biological processes.
Experimental Protocols
Protocol 1: Synthesis of β-Lactose Octaacetate (Acetylation)
This protocol describes the peracetylation of lactose to form β-lactose octaacetate using both conventional heating and microwave irradiation methods.
Method A: Conventional Heating
-
Materials: D-(+)-lactose monohydrate, acetic anhydride, anhydrous sodium acetate.
-
Procedure:
-
In a round-bottom flask, suspend 10.0 g (0.029 mol) of D-(+)-lactose monohydrate in 30 cm³ (0.27 mol) of acetic anhydride.[4]
-
Add 3.0 g (0.036 mol) of anhydrous sodium acetate as a catalyst.[4]
-
Heat the mixture at 100°C with stirring for 2 hours.[5]
-
Pour the hot reaction mixture into 200 cm³ of ice-cold distilled water with vigorous stirring.
-
Continue stirring and leave the mixture at 4°C for 12 hours to allow for the precipitation of the product.[4]
-
Filter the white solid precipitate under vacuum and wash thoroughly with distilled water.
-
Recrystallize the crude product from 95% ethanol to yield pure β-lactose octaacetate.[4]
-
Dry the product in a vacuum oven to a constant weight.
-
Method B: Microwave-Assisted Synthesis
-
Materials: D-(+)-lactose monohydrate, acetic anhydride, anhydrous sodium acetate.
-
Procedure:
-
Combine 10.0 g (0.029 mol) of D-(+)-lactose monohydrate, 30 cm³ (0.27 mol) of acetic anhydride, and 3.0 g (0.036 mol) of anhydrous sodium acetate in a round-bottom flask suitable for microwave synthesis.[4]
-
Irradiate the mixture in a microwave reactor at 700 W for 10-15 minutes.[2][4]
-
After irradiation, carefully pour the mixture into 200 cm³ of ice-cold distilled water and stir.
-
Allow the mixture to stand at 4°C for 12 hours to facilitate precipitation.[2]
-
Collect the white precipitate by vacuum filtration and wash with distilled water.
-
Purify the product by recrystallization from 95% ethanol.[4]
-
Dry the purified this compound in a vacuum oven.
-
Protocol 2: Deprotection of this compound (Zemplén Deacetylation)
This protocol details the removal of the acetyl protecting groups from this compound using the Zemplén deacetylation method.[6]
-
Materials: this compound, dry methanol, sodium methoxide (NaOMe) solution (e.g., 1 M in methanol), ion-exchange resin (H⁺ form).
-
Procedure:
-
Dissolve the O-acetylated compound (1.0 equivalent) in dry methanol (5-10 mL/mmol) under an inert atmosphere (e.g., Argon).[6]
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirred solution.[6]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).[6]
-
Once the reaction is complete, add a sufficient amount of H⁺ ion-exchange resin to neutralize the solution (check with pH paper).[6]
-
Stir the mixture until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected product.
-
If necessary, purify the residue by silica gel column chromatography.[6]
-
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis and deprotection of this compound.
| Method | Reagents | Temperature (°C) | Time | Yield (%) | Reference |
| Acetylation (Protection) | |||||
| Conventional Heating | Acetic anhydride, Sodium acetate | 100 | 2 h | ~85 | [5] |
| Microwave-Assisted | Acetic anhydride, Sodium acetate | N/A (700 W) | 10 min | 74 | [4] |
| Microwave-Assisted | Acetic anhydride, Sodium acetate | N/A (700 W) | 10-30 min | 85-90 | [2] |
| Deacetylation (Deprotection) | |||||
| Zemplén Deacetylation | Sodium methoxide in Methanol | 0 to RT | Varies | Quantitative | [6][7] |
Note: The yield for Zemplén deacetylation is often reported as quantitative or near-quantitative, though it can vary depending on the substrate and reaction conditions.
Application Example: Synthesis of 2'-Azidoethyl Lactose
This example illustrates a complete workflow involving the protection of lactose, a subsequent glycosylation reaction, and final deprotection.
Experimental Workflow
Caption: Synthetic workflow for 2'-Azidoethyl Lactose.
Protocol 3: Synthesis of 2'-Azidoethyl Lactose
Step 1: Synthesis of this compound (3)
-
D-lactose (20.0 g, 58.4 mmol) is suspended in acetic anhydride (48.65 g, 476.5 mmol).[8]
-
Iodine (0.104 g, 0.410 mmol) is added as a catalyst.[8]
-
The reaction is stirred until completion to yield this compound (3).
Step 2: Glycosylation to form 2'-Bromoethyl-hepta-O-acetyl-lactoside (4)
-
This compound (3) is reacted with 2-bromoethanol in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂).[8]
-
The reaction mixture is stirred at room temperature until TLC analysis indicates the consumption of the starting material.
-
The product is isolated and purified by column chromatography.
Step 3: Azide Substitution to form 2'-Azidoethyl-hepta-O-acetyl-lactoside (5)
-
The bromo-glycoside (4) is dissolved in dimethylformamide (DMF).
-
Sodium azide (NaN₃) is added, and the mixture is heated to facilitate the substitution reaction.[8]
-
The product is worked up and purified to yield the azido-glycoside (5).
Step 4: Deprotection to yield 2'-Azidoethyl Lactose (9e)
-
The peracetylated azido-glycoside (5) is dissolved in dry methanol.
-
A catalytic amount of sodium methoxide is added, and the reaction is stirred at room temperature.[8]
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated to give the final product, 2'-azidoethyl lactose (9e).[8]
Logical Relationship Diagram
The following diagram illustrates the logical relationship of using a protecting group strategy in a multi-step synthesis.
Caption: Logic of a protecting group strategy in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: Glycosylation Reactions with Lactose Octaacetate as a Donor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for chemical glycosylation reactions utilizing β-D-lactose octaacetate as a glycosyl donor. Lactose octaacetate is a stable, crystalline, and readily available starting material, making it a valuable precursor for the synthesis of a wide range of lactosides. These products have significant applications in drug development, serving as targeting moieties for specific receptors, building blocks for bioactive oligosaccharides, and components of novel drug delivery systems.
Introduction to Lactosylation with this compound
Chemical O-glycosylation is a fundamental process for the synthesis of glycoconjugates. When using peracetylated donors like this compound, the reaction is typically promoted by a Lewis acid. The reaction proceeds through the activation of the anomeric acetate, leading to the formation of a key intermediate, an oxocarbenium ion. The stereochemical outcome of the glycosylation is often influenced by the presence of a participating group at the C-2 position of the glucose residue within the lactose molecule. The acetyl group at C-2 can form a transient dioxolanium ion, which blocks one face of the sugar, leading predominantly to the formation of the 1,2-trans-glycosidic linkage (a β-lactoside).
Key Applications in Research and Drug Development
-
Synthesis of Bioactive Oligosaccharides: Lactose-containing oligosaccharides are crucial components of human milk and play a role in various biological processes. This compound serves as a key building block in the synthesis of these complex molecules.
-
Development of Glycoconjugate Vaccines: By attaching lactose moieties to antigens, it is possible to enhance the immunogenicity and solubility of vaccine candidates.
-
Targeted Drug Delivery: The galactose residue in lactose is recognized by the asialoglycoprotein receptor (ASGP-R) on hepatocytes. This allows for the development of lactose-conjugated drugs that specifically target the liver.
-
Formation of Neoglycopeptides: The glycosylation of amino acids and peptides with lactose can improve their stability, solubility, and pharmacokinetic properties.
Experimental Protocols
Herein, we provide detailed protocols for two common Lewis acid-promoted glycosylation reactions using this compound as the donor.
Protocol 1: Stannic Chloride (SnCl₄) Catalyzed Glycosylation of an Aliphatic Alcohol
This protocol describes the synthesis of 8-ethoxycarbonyloctyl β-D-lactoside heptaacetate, a useful intermediate for the preparation of artificial antigens.
Materials:
-
β-D-Lactose octaacetate
-
8-Ethoxycarbonyloctanol
-
Stannic tetrachloride (SnCl₄)
-
Dry dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in methanol (0.1 M)
-
Rexyn H⁺ resin (or other acidic resin for neutralization)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Reaction Setup: Dissolve β-D-lactose octaacetate (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add stannic tetrachloride (1.0 eq) to the solution. Stir the mixture at room temperature for 10 minutes. The solution will be cooled to -10°C, at which point a white precipitate may form.
-
Addition of Acceptor: Add a solution of 8-ethoxycarbonyloctanol (1.1 eq) in dry dichloromethane to the reaction mixture.
-
Reaction: Maintain the reaction at -10°C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Dilute the mixture with dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the peracetylated lactoside.
-
Deacetylation (Optional): To obtain the unprotected lactoside, dissolve the purified product in dry methanol. Add a catalytic amount of 0.1 M sodium methoxide solution and stir at room temperature overnight. Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to obtain the final product.
Protocol 2: Boron Trifluoride Etherate (BF₃·OEt₂) Promoted Glycosylation of an Allyl Alcohol with Reacetylation
This two-step protocol is designed to improve the overall yield of the glycosylation reaction by reacetylating partially deacetylated byproducts formed during the primary reaction.
Materials:
-
β-D-Lactose octaacetate
-
Allyl alcohol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dry dichloromethane (CH₂Cl₂)
-
Triethylamine
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Acetic anhydride
-
Pyridine
Procedure:
Part A: Glycosylation
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve β-D-lactose octaacetate (1.0 eq) and allyl alcohol (4.0 eq) in anhydrous dichloromethane.
-
Activation: Cool the solution to 0°C and add boron trifluoride etherate (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC.
-
Work-up: Neutralize the reaction by adding triethylamine (2.0 eq). Dilute the mixture with ethyl acetate and wash three times with water and once with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate to dryness. At this stage, the yield of the desired peracetylated allyl lactoside is typically low (around 20-25%), with the presence of more polar byproducts.
Part B: Reacetylation
-
Reaction Setup: Dissolve the crude product from Part A in a mixture of pyridine and acetic anhydride.
-
Reaction: Stir the solution at room temperature until TLC analysis indicates the complete conversion of the partially deacetylated byproducts to the peracetylated product.
-
Work-up: Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the final product by silica gel column chromatography.
Data Presentation
The following tables summarize quantitative data from glycosylation reactions with this compound, showcasing the impact of different catalysts and acceptors on reaction outcomes.
| Donor | Acceptor | Catalyst (eq) | Solvent | Temp. | Time | Product | Yield (%) | Anomeric Ratio (β:α) |
| β-Lactose octaacetate | 8-Ethoxycarbonyloctanol | SnCl₄ (1.0) | CH₂Cl₂ | -10°C | 4 h | Heptaacetyl-β-glycoside | 61-68% | Predominantly β |
| β-Lactose octaacetate | Allyl Alcohol | BF₃·OEt₂ (2.0) | CH₂Cl₂ | 0°C to RT | 16 h | Peracetylated allyl lactoside (before reacetylation) | 24% | 2:1 |
| β-Lactose octaacetate | Allyl Alcohol | BF₃·OEt₂ (2.0) | CH₂Cl₂ | 0°C to RT | 16 h | Peracetylated allyl lactoside (after reacetylation) | 76% | 2:1 |
| β-Lactose octaacetate | 2-O-Benzylglycerol | TMSOTf | Not specified | Not specified | Not specified | 1-O-β-lactosyl-(R,S)-glycerol | 25% | Not specified |
Visualizations
The following diagrams illustrate the key mechanistic pathways and experimental workflows described in these application notes.
Application Notes and Protocols: Lactose Octaacetate as a Versatile Intermediate for Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose octaacetate, the fully acetylated form of lactose, is a pivotal and versatile intermediate in the chemical synthesis of complex oligosaccharides, particularly those of biological significance such as human milk oligosaccharides (HMOs).[1] Its stability, crystallinity, and well-defined reactivity make it an excellent starting material for the construction of intricate glycan structures. The eight acetyl groups serve as protecting groups for the hydroxyl functionalities, allowing for selective deprotection and subsequent glycosylation at specific positions. This controlled manipulation is fundamental to modern carbohydrate chemistry, enabling the synthesis of oligosaccharides with defined linkages that are crucial for various biological functions and the development of novel therapeutics. This document provides detailed protocols and data for the preparation of this compound and its application as a key building block in the synthesis of the human milk oligosaccharide, Lacto-N-tetraose.
Key Applications
-
Starting Material for Complex Oligosaccharides: this compound is a readily available precursor for the synthesis of bioactive glycans, including HMOs like Lacto-N-tetraose and Lacto-N-neotetraose.[1][2][3]
-
Glycosyl Donor/Acceptor Precursor: Through selective deprotection, this compound can be converted into either a glycosyl donor, with a reactive anomeric center, or a glycosyl acceptor, with one or more free hydroxyl groups for chain elongation.
-
Foundation for Chemoenzymatic Synthesis: Chemical synthesis using this compound can provide core oligosaccharide structures that can be further elaborated by specific glycosyltransferases in chemoenzymatic strategies.
Synthesis of this compound
The peracetylation of lactose is a straightforward and high-yielding reaction. Both conventional heating and microwave-assisted methods have been reported, with the latter offering significant reductions in reaction time.
Experimental Protocols
Protocol 1: Conventional Acetylation
-
In a 2-L round-bottom flask, combine 100 g of α-lactose monohydrate with 900 mL of acetic anhydride and 25 g of anhydrous sodium acetate.[4]
-
Heat the mixture with stirring. The reaction is typically complete approximately 45 minutes after the starting material has fully dissolved.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of CH2Cl2:acetone (10:1). A single spot with an Rf value of approximately 0.6 indicates completion.[4]
-
Pour the reaction mixture into a 4-L beaker containing 2700 mL of an ice-water mixture and stir gently overnight at room temperature.[4]
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from ethanol to yield β-lactose octaacetate.
Protocol 2: Microwave-Assisted Acetylation [5][6]
-
In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate as a catalyst.[5][6]
-
Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.[5]
-
After irradiation, pour the sample into 200 cm³ of distilled water with ice and stir.[5]
-
Allow the mixture to stand at 4 °C for 12 hours to precipitate the lactose ester as a white solid.[5]
-
Filter the precipitate under vacuum and wash with distilled water.[5]
-
Purify the product by recrystallization from 95% ethanol.[5]
Quantitative Data for this compound Synthesis
| Method | Reagents | Reaction Time | Yield | Reference |
| Conventional | α-Lactose monohydrate, Ac₂O, NaOAc | ~45 min (heating) | ~70% (crude) | [4] |
| Microwave-Assisted | D-(+)-Lactose monohydrate, Ac₂O, NaOAc | 15-20 min | 85-90% | [5] |
Application in Oligosaccharide Synthesis: The Synthesis of Lacto-N-tetraose
This compound serves as the foundational building block for the synthesis of more complex oligosaccharides. A key strategy involves the regioselective deprotection of the acetyl groups to expose specific hydroxyl groups for glycosylation. The following sections outline the transformation of this compound into a selectively protected lactose acceptor and its subsequent use in the synthesis of Lacto-N-tetraose.
Overall Synthetic Workflow
The synthesis of Lacto-N-tetraose from this compound can be conceptualized as a multi-stage process involving the preparation of key building blocks followed by their assembly and final deprotection.
Caption: Overall workflow for the synthesis of Lacto-N-tetraose from this compound.
Experimental Protocols
Protocol 3: Preparation of a Selectively Protected Lactose Acceptor
While a detailed multi-step protocol for the conversion of this compound to the specific lactose acceptor used in the synthesis of Lacto-N-tetraose is often cited from previous works, a general and crucial step in this process is the regioselective deprotection of the anomeric acetate to prepare for further modifications.
-
Regioselective Anomeric Deacetylation of this compound
-
To a solution of D-lactose octaacetate (1 mmol) in methanol (20 mL), add MgO (1 mmol) with stirring.
-
Continue stirring and reflux the mixture for 4-5 hours.
-
Monitor the reaction by TLC using a mobile phase of hexane/EtOAc (3:1).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the anomeric deprotected product.
-
Protocol 4: Glycosylation to form Protected Lacto-N-tetraose
This protocol describes the key glycosylation step to assemble the tetrasaccharide backbone from a lactose-derived acceptor and a lacto-N-biose donor.
-
Combine the lacto-N-biose donor, the selectively protected lactose acceptor, and freshly activated 3 Å molecular sieves in CH₂Cl₂ under an argon atmosphere.
-
Stir the mixture for 1-2 hours at room temperature.
-
Cool the reaction mixture to the specified temperature (e.g., -30°C).
-
Add a promoter, such as silver triflate (AgOTf), to the cooled mixture.
-
Allow the reaction to proceed, monitoring the temperature and reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂, filter off the molecular sieves, and wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected Lacto-N-tetraose.
Protocol 5: Deprotection to Yield Lacto-N-tetraose
The final step involves the removal of all protecting groups to yield the target oligosaccharide. This is typically a multi-step process.
-
Removal of Acyl Groups: Treat the protected tetrasaccharide with a solution of sodium methoxide in methanol to remove acetyl and other ester protecting groups.
-
N-Acetylation: If a protecting group on the glucosamine nitrogen needs to be converted to an acetamide, this is typically done using acetic anhydride in the presence of a mild base.
-
Hydrogenolysis: Remove benzyl ether protecting groups by catalytic hydrogenation, for example, using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Purify the final product using size-exclusion chromatography or other suitable methods.
Quantitative Data for Lacto-N-tetraose Synthesis
| Step | Reactants | Key Reagents/Conditions | Yield | Reference |
| Glycosylation | Lacto-N-biose donor, Lactose acceptor | AgOTf, CH₂Cl₂ | 87% | [7] |
| Deprotection | Protected Lacto-N-tetraose | 1. NaOMe/MeOH; 2. Ac₂O/Pyridine; 3. H₂, Pd/C | 64% (over 3 steps) | [1] |
Reaction Pathways and Logic
The chemical synthesis of complex oligosaccharides relies on the strategic use of protecting groups to control reactivity. The synthesis of Lacto-N-tetraose from a lactose-derived acceptor exemplifies this principle.
Caption: Key glycosylation step in the synthesis of Lacto-N-tetraose.
Conclusion
This compound is an invaluable and cost-effective starting material for the synthesis of complex oligosaccharides. Through well-established protocols for its synthesis and subsequent regioselective deprotection, it can be transformed into versatile building blocks for the construction of biologically important glycans. The detailed protocols and quantitative data presented here for the synthesis of Lacto-N-tetraose highlight the utility of this compound as a cornerstone of modern synthetic carbohydrate chemistry, providing researchers and drug development professionals with a robust platform for accessing these challenging and important molecules.
References
- 1. Synthesis of Lacto-N-Tetraose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. The chemical synthesis of human milk oligosaccharides: lacto-N-neotetraose (Galβ1→4GlcNAcβ1→ 3Galβ1→ 4Glc) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Assays Using Lactose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lactose Octaacetate (LOA) in antimicrobial and antifungal research. This document outlines detailed protocols for assessing the efficacy of LOA against various fungal and microbial strains, presenting quantitative data, and visualizing experimental workflows and proposed mechanisms of action.
Introduction
This compound (β-Octaacetyllactose) is a fully acetylated derivative of lactose. Recent studies have highlighted its potential as a mild to moderate antifungal agent, while exhibiting low or no activity against bacteria and yeast.[1][2] Its low cytotoxicity profile makes it an interesting candidate for further investigation in pharmaceutical and agricultural applications.[1][2][3] This document provides standardized protocols for the systematic evaluation of its antimicrobial and antifungal properties.
Quantitative Data Summary
The antifungal activity of this compound has been quantified using the agar well diffusion method, with the diameter of the inhibition zone indicating the extent of growth inhibition. The following table summarizes the reported inhibitory effects of this compound against a panel of microorganisms.
| Microorganism | Type | Inhibition Zone (mm) | Reference |
| Aspergillus niger ATCC 1015 | Fungus | 15.0 ± 0.5 | [3][4] |
| Penicillium sp. | Fungus | 14.0 ± 0.5 | [3][4] |
| Rhizopus sp. | Fungus | 12.0 ± 0.5 | [3][4] |
| Fusarium moniliforme ATCC 38932 | Fungus | 11.0 ± 0.5 | [3][4] |
| Gram-positive bacteria | Bacteria | No inhibition | [5][6] |
| Gram-negative bacteria | Bacteria | No inhibition | [5][6] |
| Yeasts | Yeast | No inhibition | [5][6] |
Experimental Protocols
Agar Well Diffusion Assay for Antifungal Susceptibility Testing
This method is a widely used technique to evaluate the antifungal activity of a compound by measuring the zone of growth inhibition.
Materials:
-
This compound (LOA)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Fungal strains (e.g., Aspergillus niger, Penicillium sp.)
-
Malt Extract Agar (MEA) or Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
-
Positive control (e.g., Nystatin)
-
Negative control (solvent)
Protocol:
-
Preparation of this compound Solution:
-
Prepare a stock solution of LOA at a concentration of 10 mg/mL in a suitable solvent like DMSO.[3]
-
Further dilutions can be prepared as required for the experiment.
-
-
Inoculum Preparation:
-
Grow the fungal strains on an appropriate agar medium at the optimal temperature until sporulation occurs.
-
Prepare a spore suspension by gently scraping the surface of the fungal culture with a sterile loop in sterile saline containing 0.05% Tween 80.
-
Adjust the spore suspension concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.
-
-
Plate Inoculation:
-
Pour molten sterile MEA or PDA into sterile Petri dishes and allow it to solidify.
-
Using a sterile cotton swab, evenly spread 100 µL of the prepared fungal spore suspension over the entire surface of the agar plate.
-
-
Well Creation and Sample Application:
-
Using a sterile cork borer, create wells of 6-8 mm in diameter in the inoculated agar plates.
-
Carefully add a defined volume (e.g., 50-100 µL) of the LOA solution into each well.
-
In separate wells, add the positive control (Nystatin) and the negative control (solvent).
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal temperature for the specific fungal strain (e.g., 25-28°C) for 48-72 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
The experiment should be performed in triplicate for each fungal strain and concentration of LOA.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications.[7]
Materials:
-
This compound (LOA)
-
Fungal strains
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (e.g., Fluconazole)
-
Negative control (medium with solvent)
-
Growth control (medium with inoculum)
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of LOA in a suitable solvent.
-
Perform serial two-fold dilutions of the LOA stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Prepare a fungal inoculum as described in the agar well diffusion assay protocol.
-
Dilute the inoculum in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Plate Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the LOA dilutions, positive control, and negative control.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plates at the optimal temperature for the fungal strain for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of LOA at which no visible growth of the fungus is observed.
-
Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Visualizations
Experimental Workflow for Antifungal Assays
Caption: Workflow for evaluating the antifungal activity of this compound.
Proposed Mechanism of Antifungal Action for Sugar Esters
The precise signaling pathways for this compound are not yet fully elucidated. However, the proposed mechanism of action for sugar esters, in general, involves the disruption of the fungal cell membrane.
Caption: Proposed mechanism of action for sugar esters against fungal cells.
References
- 1. Recent advances in sugar-fatty acid esters and their analogs: antimicrobial properties, structural-functional relationships and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro antibacterial activities and mechanism of sugar fatty acid esters against five food-related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Studies of Lactose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose octaacetate is a fully acetylated derivative of lactose. While its primary applications have been in other fields, understanding its interaction with biological systems is crucial for comprehensive toxicological profiling and exploring potential therapeutic applications. This document provides a summary of the currently available data on the cytotoxicity of this compound against various cell lines and detailed protocols for assessing its cytotoxic effects.
It is important to note that, based on a comprehensive review of current literature, studies on the cytotoxic effects of this compound have been limited to non-cancerous cell lines. To date, no data is available on its effects on cancer cell lines, nor have any studies elucidated its mechanism of action, such as the induction of apoptosis or cell cycle arrest.
Quantitative Cytotoxicity Data
Studies have demonstrated that this compound exhibits low cytotoxicity against several non-cancerous cell lines. The 50% cytotoxic concentration (CC50), which is the concentration of the substance that causes the death of 50% of the cells, has been determined for the following cell lines:
| Cell Line | Cell Type | CC50 (µg/mL) | Reference |
| MDBK | Madin-Darby Bovine Kidney | >5000 | [1][2] |
| HEp-2 | Human Epidermoid Carcinoma | 4850 | [1][2] |
| MDCK | Madin-Darby Canine Kidney | 2150 | [1][2] |
These results indicate a low level of toxicity of this compound to these particular cell lines[1][2].
Experimental Protocols
A standard method for assessing the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity of this compound
1. Materials:
-
This compound
-
Target cell lines (e.g., MDBK, HEp-2, MDCK)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells in medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the CC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Disclaimer: The information provided in this document is based on currently available scientific literature. Further research is required to evaluate the cytotoxic effects of this compound on a broader range of cell lines, particularly cancer cells, and to elucidate the underlying mechanisms of its biological activity.
References
Application Notes and Protocols for the Evaluation of the Antiviral Activity of Lactose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose octaacetate, a fully acetylated derivative of lactose, has demonstrated antiviral properties against specific viruses. These application notes provide a comprehensive overview of the methodologies used to evaluate its antiviral efficacy, cytotoxicity, and potential mechanisms of action. The detailed protocols and data presented herein are intended to guide researchers in the screening and characterization of this and similar compounds for antiviral drug development.
This compound has shown inhibitory effects against Poliovirus-1 (PV-1) replication and virucidal activity against Herpes Simplex Virus-1 (HSV-1).[1] However, it did not exhibit specific antiviral effects against Coxsackievirus B1 (CVB1) and Influenza A virus (IAV/H3N2).[1] The selective nature of its activity underscores the importance of standardized evaluation protocols to identify its full spectrum of antiviral potential.
Data Presentation
The antiviral activity and cytotoxicity of this compound are summarized in the tables below. This data has been compiled from in vitro studies and provides a quantitative measure of the compound's efficacy and safety profile against various viruses.
Table 1: Cytotoxicity of this compound on Different Cell Lines
| Cell Line | CC50 (µg/mL) |
| Madin-Darby Bovine Kidney (MDBK) | 1100 |
| Human epithelial type 2 (HEp-2) | >1000 |
| Madin-Darby Canine Kidney (MDCK) | 450 |
CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.
Table 2: Antiviral Activity of this compound Against Various Viruses
| Virus | Cell Line | IC50 (µg/mL) | Selectivity Index (SI = CC50/IC50) |
| Poliovirus-1 (PV-1) | MDBK | 215 | 2.4 |
| Coxsackievirus B1 (CVB1) | - | Inactive | - |
| Herpes Simplex Virus-1 (HSV-1) | - | Inactive | - |
| Influenza A virus (IAV/H3N2) | - | Inactive | - |
IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral replication. A higher SI value indicates a more favorable therapeutic window.[2]
Table 3: Virucidal Activity of this compound on Herpes Simplex Virus-1 (HSV-1) Virions
| Exposure Time (min) | Reduction in Viral Titer (Δlog) |
| 15 | 1.25 |
| 30 | 1.25 |
| 60 | 1.50 |
| 90 | 1.50 |
| 120 | 1.50 |
This table demonstrates the direct effect of this compound on extracellular HSV-1 particles.
Table 4: Effect of this compound on Viral Adsorption
| Virus | Exposure Time (min) | Reduction in Viral Titer (Δlog) |
| HSV-1 | 15 | 1.25 |
| 30 | 1.25 | |
| 45 | 2.75 | |
| 60 | 2.75 | |
| PV-1 | 15 | 1.0 |
| 30 | 1.0 | |
| 45 | 2.0 | |
| 60 | 2.0 | |
| CVB1 | 15 | 0.0 |
| 30 | 0.4 | |
| 45 | 1.0 | |
| 60 | 1.4 |
This table illustrates the ability of this compound to inhibit the attachment of viruses to host cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are foundational for assessing the antiviral properties of test compounds like this compound.
Cytotoxicity Assay (Neutral Red Uptake Method)
This assay determines the concentration of the test compound that is toxic to the host cells.
Workflow for Cytotoxicity Assay
Caption: Workflow of the Neutral Red Uptake Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Seed confluent monolayer cell cultures (e.g., MDBK, HEp-2, or MDCK) in a 96-well plate at an appropriate density.[3]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add the compound dilutions. Include untreated cell controls.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.[3]
-
Neutral Red Staining: After incubation, remove the treatment medium and add a medium containing neutral red dye to each well.[4] Incubate for an additional 2-3 hours.[4]
-
Washing and Destaining: Remove the neutral red medium, wash the cells with a suitable buffer (e.g., PBS), and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of viable cells.[4][5]
-
Absorbance Measurement: Measure the optical density (OD) of the plates at 540 nm using a microplate reader.[5]
-
CC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and using regression analysis.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay quantifies the ability of a compound to inhibit the formation of viral plaques.
Workflow for Plaque Reduction Assay
Caption: Workflow of the Plaque Reduction Assay.
Protocol:
-
Cell Seeding: Seed susceptible host cells in 24-well plates and incubate until a confluent monolayer is formed.[6]
-
Infection: Infect the cell monolayers with a known amount of virus (to produce 20-30 plaques per well) in the presence of various concentrations of this compound.[7]
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[6]
-
Overlay: After the adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[8]
-
Incubation: Incubate the plates for a period sufficient for plaque formation, which can range from 2 to 10 days depending on the virus.[8]
-
Fixation and Staining: Fix the cells (e.g., with formaldehyde) and stain with a solution like crystal violet to visualize the plaques.[6]
-
Plaque Counting: Count the number of plaques in each well. Plaques appear as clear zones against a stained background of uninfected cells.
-
IC50 Calculation: Calculate the percentage of plaque reduction for each concentration compared to the virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
Virucidal Activity Assay
This assay assesses the direct inactivating effect of a compound on viral particles.
Workflow for Virucidal Activity Assay
Caption: Workflow of the Virucidal Activity Assay.
Protocol:
-
Virus-Compound Incubation: Mix a known titer of the virus suspension with a specific concentration of this compound.[9]
-
Incubation: Incubate the mixture at 37°C for various time points (e.g., 15, 30, 60, 90, and 120 minutes).[1]
-
Dilution: After each incubation period, immediately dilute the mixture to a concentration below the toxic level of the compound to prevent further effects on the host cells during the infectivity assay.
-
Infectivity Assay: Determine the remaining infectious virus titer using a standard method such as a plaque assay or a TCID50 assay.
-
Calculation: The reduction in viral titer (Δlog) is calculated by comparing the titer of the treated virus to that of the untreated virus control.
Viral Adsorption Inhibition Assay
This assay determines if a compound can prevent the attachment of viruses to the host cell surface.
Workflow for Viral Adsorption Inhibition Assay
Caption: Workflow of the Viral Adsorption Inhibition Assay.
Protocol:
-
Cell Preparation: Grow host cell monolayers in appropriate culture plates and pre-chill them at 4°C for 1 hour.[10]
-
Infection: Infect the pre-chilled cells with the virus in the presence of this compound. The low temperature allows for viral attachment but prevents entry into the cells.[10]
-
Incubation: Incubate the plates at 4°C for different durations (e.g., 15, 30, 45, 60 minutes) to allow for adsorption.[1]
-
Washing: After incubation, remove the inoculum and wash the cell monolayers with cold PBS to remove any unbound virus particles.[10]
-
Viral Replication: Add fresh, compound-free medium to the wells and shift the plates to 37°C to allow the attached viruses to enter the cells and replicate.
-
Quantification: After a suitable incubation period, determine the viral yield by a plaque assay, TCID50 assay, or by quantifying viral nucleic acids using qPCR.
-
Calculation: The reduction in viral titer (Δlog) is calculated by comparing the viral yield in the presence of the compound to the untreated control.
Potential Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms by which this compound exerts its antiviral effects have not been fully elucidated. However, based on its chemical structure and the known activities of related compounds, several potential mechanisms can be proposed.
Direct Virucidal Effect and Inhibition of Adsorption
The observed virucidal activity against HSV-1 and the inhibition of viral adsorption suggest that this compound may interact directly with the viral envelope or capsid proteins.[1] The acetyl groups increase the hydrophobicity of the lactose molecule, which may facilitate its interaction with the lipid envelope of viruses like HSV-1, potentially disrupting the membrane integrity.[11][12] For non-enveloped viruses like PV-1, it might bind to capsid proteins involved in host cell receptor recognition, thereby blocking attachment.
Modulation of Host Cell Signaling Pathways by Acetate
Upon cellular uptake, this compound can be metabolized, releasing acetate. Acetate, a short-chain fatty acid (SCFA), is known to modulate various cellular processes, including immune responses and gene expression.[1][3] This suggests that this compound could exert its antiviral effects indirectly by altering the host cell environment.
Potential Signaling Pathways Influenced by Acetate
Caption: Potential signaling pathways modulated by acetate derived from this compound.
Two major signaling pathways could be influenced by acetate:
-
G-protein-coupled receptor (GPCR) signaling: Acetate can act as a ligand for GPCRs such as GPR43.[13] Activation of these receptors can trigger downstream signaling cascades that enhance the host's antiviral immune response, for example, by increasing the production of type I interferons.[14][15]
-
Histone Deacetylase (HDAC) Inhibition: Acetate is a known inhibitor of HDACs.[1] By inhibiting HDACs, acetate can lead to the hyperacetylation of histones and other proteins, which can alter gene expression.[1] This can result in the upregulation of antiviral genes and the modulation of inflammatory responses.[16]
Furthermore, acetate is a key metabolite that can be converted to acetyl-CoA, a central molecule in cellular metabolism.[17] Changes in acetyl-CoA levels can impact various cellular processes, including lipid synthesis and protein acetylation, which in turn can affect the replication of viruses that rely on host metabolic pathways.[6][9]
Conclusion
This compound demonstrates selective antiviral activity, highlighting the need for a systematic approach to its evaluation. The protocols outlined in these application notes provide a framework for the consistent and reliable assessment of its cytotoxicity and antiviral efficacy. While the direct mechanisms of action appear to involve virucidal effects and inhibition of viral adsorption, the potential for indirect effects through the modulation of host cell signaling pathways by its metabolite, acetate, warrants further investigation. Future research should focus on elucidating the specific signaling cascades affected by this compound to better understand its antiviral properties and to aid in the development of novel therapeutic strategies.
References
- 1. Short-chain fatty acids: key antiviral mediators of gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sucrose octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-chain fatty acids: key antiviral mediators of gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetate-encapsulated Linolenic Acid Liposomes Reduce SARS-CoV-2 and RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acetate functions as an epigenetic metabolite to promote lipid synthesis under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Acetate Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmatimes.com [pharmatimes.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Gut microbiota-derived acetate attenuates lung injury induced by influenza infection via protecting airway tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microbiota-derived acetate enhances host antiviral response via NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchwithrutgers.com [researchwithrutgers.com]
- 16. Frontiers | Regulation of short-chain fatty acids in the immune system [frontiersin.org]
- 17. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lactose Octaacetate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current and potential uses of lactose octaacetate in pharmaceutical drug delivery systems. Detailed protocols for key experimental procedures are included to facilitate practical application in a research and development setting.
Introduction to this compound in Drug Delivery
This compound is a fully acetylated derivative of lactose, rendering the otherwise hydrophilic sugar highly hydrophobic. This significant change in physicochemical properties opens up a range of applications in drug delivery, primarily leveraging its inertness, solid-state characteristics, and ability to act as a functional excipient. While lactose is a widely used diluent and carrier in pharmaceutical formulations, this compound's utility extends to specialized applications such as taste masking, as a coating agent, and potentially in the formation of controlled-release and nanoparticle systems.[]
Key Properties:
-
Hydrophobicity: Insoluble in water, soluble in many organic solvents.
-
Taste: Possesses a bitter taste, which paradoxically makes it useful as a taste-masking agent through coating.
-
Biocompatibility: Generally regarded as safe, though comprehensive biocompatibility data in advanced drug delivery systems is limited.[2]
-
Physical Form: A solid at room temperature, allowing for its use in solid dosage forms.
Applications of this compound
This compound can be employed as a coating agent to create a physical barrier between a bitter API and the taste buds.[3][4] This is particularly useful in the formulation of oral dosage forms such as chewable tablets or orally disintegrating tablets (ODTs). The hydrophobic nature of the this compound coating prevents the dissolution of the bitter API in saliva, thereby masking its unpleasant taste.
Mechanism: The primary mechanism is the creation of a physical barrier that prevents the drug from interacting with taste receptors in the oral cavity.[4][5] The coating is designed to be insoluble in the neutral pH of saliva but will dissolve or disrupt in the acidic environment of the stomach, releasing the drug for absorption.
As an excipient, this compound can serve as a diluent or filler in tablets and capsules.[] Its hydrophobic nature may also be leveraged to modulate the release of drugs from a solid matrix.
The hydrophobicity of this compound makes it a candidate for use in matrix-based controlled-release systems.[6][7] By blending this compound with a drug and other excipients, it can form a hydrophobic matrix that retards the ingress of water and slows down the dissolution and diffusion of the entrapped drug, leading to a sustained release profile.
This compound's solubility in organic solvents and insolubility in water make it suitable for use in solvent evaporation/extraction methods for preparing polymeric nanoparticles and microparticles. It could potentially be used as a hydrophobic matrix material or as a coating for these particulate systems to control drug release or modify surface properties.
Experimental Protocols
This protocol is based on the microwave-assisted synthesis of this compound, which offers a "green" and efficient method.[2][8]
Materials:
-
D-(+)-Lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
95% (v/v) Ethanol
-
Distilled water
-
Round-bottom flask
-
Microwave reactor
-
Magnetic stirrer
-
Vacuum filtration apparatus
-
Vacuum oven
Procedure:
-
In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate (as a catalyst).
-
Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes. The reaction progress can be monitored for optimal yield.
-
After irradiation, pour the reaction mixture into 200 cm³ of distilled water with ice cubes and stir.
-
Allow the mixture to stand at 4°C for 12 hours to precipitate the this compound as a white solid.
-
Filter the precipitate under vacuum and wash thoroughly with distilled water.
-
Purify the crude this compound by recrystallization from 95% ethanol, followed by another wash with distilled water.
-
Dry the purified this compound in a vacuum oven to a constant weight.
Characterization:
-
Melting Point: Determine the melting point using a suitable apparatus.
-
Degree of Substitution (DS): Can be determined by titration to confirm the extent of acetylation.[2]
-
Spectroscopy: Confirm the structure using FT-IR and NMR spectroscopy.[8]
This protocol describes the coating of bitter drug granules with this compound using a fluidized bed coater.
Materials:
-
Bitter API granules (e.g., prepared by wet granulation)
-
This compound
-
Suitable organic solvent (e.g., ethanol, acetone)
-
Fluidized bed coater with a Wurster insert
Procedure:
-
Prepare the coating solution by dissolving this compound in the chosen organic solvent to a desired concentration (e.g., 5-10% w/v).
-
Preheat the fluidized bed coater to the appropriate temperature for the solvent system being used.
-
Load the bitter API granules into the chamber of the fluidized bed coater.
-
Fluidize the granules with heated air.
-
Once the granules are adequately fluidized and have reached the target temperature, begin spraying the this compound coating solution onto the granules at a controlled rate.
-
Continue the coating process until the desired weight gain (and coating thickness) is achieved.
-
After the coating solution is exhausted, continue to fluidize the coated granules with heated air to ensure complete evaporation of the solvent.
-
Cool the coated granules and collect them for further characterization.
Characterization:
-
Coating Efficiency and Drug Loading: Determine the amount of drug and coating material in the final product.
-
In Vitro Dissolution: Perform dissolution testing in simulated salivary fluid (pH 6.8) and simulated gastric fluid (pH 1.2) to assess taste-masking efficiency and drug release.
-
Taste Assessment: In vivo taste evaluation by a trained panel can be conducted to confirm the effectiveness of the taste masking.
This protocol outlines a theoretical method for preparing drug-loaded microparticles using this compound as the matrix material via an oil-in-water (o/w) solvent evaporation technique.
Materials:
-
Drug to be encapsulated
-
This compound
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous phase (e.g., deionized water)
-
Surfactant/emulsifier (e.g., polyvinyl alcohol (PVA))
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve the drug and this compound in the organic solvent to form the oil phase.
-
Dissolve the surfactant in the aqueous phase.
-
Add the oil phase to the aqueous phase and emulsify using a homogenizer or sonicator to form an o/w emulsion. The size of the microparticles can be controlled by adjusting the homogenization speed/sonication energy and time.
-
Stir the resulting emulsion at room temperature for several hours to allow for the evaporation of the organic solvent.
-
Once the solvent has evaporated, the this compound and entrapped drug will solidify into microparticles.
-
Collect the microparticles by centrifugation.
-
Wash the collected microparticles with deionized water to remove any residual surfactant.
-
Freeze-dry the microparticles to obtain a free-flowing powder.
Characterization:
-
Particle Size and Morphology: Analyze using techniques like laser diffraction and scanning electron microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Determine the amount of drug encapsulated within the microparticles.
-
In Vitro Drug Release: Study the release profile of the drug from the microparticles in a suitable release medium.
Data Presentation
Table 1: Synthesis of this compound - Representative Data
| Parameter | Value | Reference |
| Synthesis Method | Microwave-assisted | [2][8] |
| Reactants | Lactose, Acetic Anhydride, Sodium Acetate | [2][8] |
| Yield | 74% - 91% | [2][8] |
| Degree of Acetylation (DS) | 3.62 - 3.7 | [2][8] |
| Melting Point | 89 - 91.5 °C | [2] |
Table 2: Biocompatibility Data for this compound (Cell Viability)
| Cell Line | Cytotoxicity | Reference |
| Madin-Darby bovine kidney (MDBK) | Low | [2] |
| Human epithelial type 2 (HEp-2) | Low | [2] |
| Madin-Darby canine kidney (MDCK) | Low | [2] |
Visualizations
References
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. jddt.in [jddt.in]
- 5. ijmps.org [ijmps.org]
- 6. rjpn.org [rjpn.org]
- 7. Formulation development and optimization of sustained release matrix tablet of Itopride HCl by response surface methodology and its evaluation of release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Lactose Octaacetate as a Pharmaceutical Excipient
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the properties and potential uses of lactose octaacetate as a pharmaceutical excipient. Detailed protocols for its synthesis, characterization, and evaluation for drug compatibility are also included to facilitate its application in pharmaceutical research and development.
Introduction
This compound is a fully acetylated derivative of lactose, a disaccharide composed of galactose and glucose. While lactose itself is a widely used excipient, its acetylated form, this compound, possesses distinct physicochemical properties that may offer unique functionalities in pharmaceutical formulations.[1][2] It is described as a white to faint yellow crystalline powder and is known to have a slightly bitter taste.[1] This bitterness is a characteristic feature of many sugar acetates, where the sweet taste of the parent sugar is altered upon acetylation.[1]
Its potential applications in the pharmaceutical industry include use as a tablet and capsule diluent, a coating material, and a pharmaceutical adjuvant to potentially enhance drug solubility and bioavailability.[3] Furthermore, its inherent bitterness lends itself to applications as a taste-aversive agent or denaturant in certain formulations. This document outlines its known properties, potential applications, and protocols for its evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an excipient is crucial for its effective application in formulation development. The key properties of this compound are summarized below.
General Properties
| Property | Value | Reference |
|---|---|---|
| Synonyms | β-Octaacetyllactose, 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-D-glucopyranose | |
| CAS Number | 6291-42-5 | |
| Molecular Formula | C28H38O19 | |
| Molecular Weight | 678.59 g/mol | |
| Appearance | White to off-white or light yellow crystalline powder | [1] |
| Taste | Slightly bitter | [1] |
| Melting Point | 89-91.5 °C (Microwave synthesis); 140-144 °C | [1] |
| Purity | >95.0% (HPLC) |
Solubility
The solubility of this compound in various solvents is a critical parameter for its use in wet granulation, coating, and liquid formulations.
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | 100 mg/mL (147.36 mM) with ultrasonic assistance | [1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL (7.37 mM) | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL (7.37 mM) | [1] |
Absorption Properties
The absorption characteristics of this compound in different solvents have been investigated and are detailed in the table below. This information is particularly useful for analytical method development.[1]
| Solvent | Polarity Index | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Reference |
|---|---|---|---|---|
| Methanol | 5.1 | 209 | 0.5670 | [1] |
| Ethanol | 4.3 | 210 | 0.5684 | [1] |
| Acetonitrile | 5.8 | 213 (shoulder at 221) | 0.5732 | [1] |
| 1,4-Dioxane | 4.8 | 245 | 0.6124 | [1] |
| N,N-Dimethylformamide (DMF) | 6.4 | 266 | 0.6408 | [1] |
| Dimethyl sulfoxide (DMSO) | 7.2 | 259 | 0.6288 | [1] |
Pharmaceutical Applications
This compound's unique properties suggest its utility in several pharmaceutical applications.
Taste Aversive Agent / Denaturant
Sucrose octaacetate is a well-known bitter substance used as an aversive agent and in taste research.[4] this compound also possesses a bitter taste and can be used in applications where a bitter taste is desired, such as in denaturing alcohol-based formulations or in research settings to study bitter taste perception.[1][2] The interaction of bitter compounds with taste receptors is a complex process involving a family of G-protein-coupled receptors known as TAS2Rs.[5][6] While the specific TAS2Rs that this compound interacts with have not been fully elucidated, it is hypothesized to act as an agonist at one or more of these receptors.
Tablet Coating and as a Diluent
This compound has been proposed as a coating material for tablets and capsules, providing a protective barrier that could enhance stability and potentially control the release of active pharmaceutical ingredients (APIs).[1] As a diluent in tablets and capsules, it may contribute to drug stability and efficient delivery.[3]
Potential as a Plasticizer in Film Coatings
Plasticizers are essential components of many polymeric film coatings, such as those based on ethylcellulose, used for controlled-release formulations.[7][8] They function by reducing the glass transition temperature of the polymer, thereby improving the flexibility and integrity of the film. While there is limited direct evidence for this compound as a plasticizer for pharmaceutical coatings, its molecular structure suggests it could potentially fulfill this role. Further research is warranted to quantify its plasticizing efficiency and its impact on drug release from coated dosage forms.
Experimental Protocols
Microwave-Assisted Synthesis of this compound
This protocol is adapted from a "green" synthesis method that utilizes microwave irradiation, reducing reaction time and avoiding the use of hazardous solvents.[1][2]
Materials:
-
D-(+)-Lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
95% (v/v) Ethanol
-
Distilled water
-
Microwave reactor
Procedure:
-
In a round-bottom flask suitable for microwave synthesis, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate.
-
Place the flask in the microwave reactor and irradiate at 700 W for 10-20 minutes.
-
After the reaction is complete, pour the mixture into 200 cm³ of an ice-water mixture and stir.
-
Allow the mixture to stand at 4°C for 12 hours to facilitate the precipitation of this compound as a white solid.
-
Filter the precipitate under vacuum and wash with distilled water.
-
Purify the crude product by recrystallization from 95% ethanol.
-
Dry the purified this compound in a vacuum oven to a constant weight.
Characterization of this compound
4.2.1 Determination of Degree of Substitution (DS): The degree of acetylation can be determined by titration.[1]
-
Weigh 0.5 g of this compound into a 100 mL flask.
-
Add 30 mL of 75% v/v ethanol and stir for 15 minutes.
-
Add 25 mL of 0.5 M KOH and stir for 2 hours.
-
Back-titrate the excess alkali with 0.5 M HCl using phenolphthalein as an indicator.
-
A blank titration should be performed for calculation.
4.2.2 Thin-Layer Chromatography (TLC): TLC can be used for qualitative analysis.[1]
-
Mobile Phase: Ethyl acetate/methanol/water (17:2:1 v/v/v)
-
Stationary Phase: Silica gel plates
-
Detection: 10% H₂SO₄ followed by heating
4.2.3 Spectroscopic Analysis:
-
UV Spectroscopy: Prepare a 1 mg/mL solution of this compound in the desired solvent and record the UV spectrum.[1]
-
FT-IR and NMR Spectroscopy: These techniques can be used to elucidate the structure and confirm the identity of the synthesized product.[1]
Drug-Excipient Compatibility Studies
A general workflow for assessing the compatibility of this compound with an API is outlined below. This is a critical step in pre-formulation studies.
Safety and Toxicology
Limited specific toxicological data for this compound as a pharmaceutical excipient is publicly available. However, a study on its biological activities demonstrated low cytotoxicity against Madin-Darby bovine kidney (MDBK) cells, human epithelial type 2 (HEp-2) cells, and Madin-Darby canine kidney (MDCK) cells.[1] Safety assessments of other saccharide esters in cosmetics suggest that they are generally safe for use, but direct extrapolation to pharmaceutical use requires further investigation.[9][10] As with any new excipient, a thorough toxicological evaluation is necessary to establish its safety profile for pharmaceutical applications. A safety data sheet for this compound indicates that the toxicological properties have not been fully investigated.[11]
Conclusion
This compound is a versatile molecule with a range of physicochemical properties that make it a promising candidate for various applications in pharmaceutical formulations. Its bitter taste, solubility profile, and potential as a coating agent and plasticizer warrant further investigation. The protocols provided herein offer a starting point for researchers to synthesize, characterize, and evaluate this compound for their specific formulation needs. As with all excipients, comprehensive compatibility and safety studies are essential before its inclusion in a final drug product.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, tetraacetate | C28H38O19 | CID 140906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Influence of experience on response to bitter taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH and plasticizers on drug release from ethylcellulose pseudolatex coated pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. cir-safety.org [cir-safety.org]
- 10. cir-safety.org [cir-safety.org]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols: Chemoenzymatic Synthesis Involving Lactose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemoenzymatic synthesis involving lactose octaacetate, a versatile intermediate in carbohydrate chemistry. The combination of chemical and enzymatic methods offers a powerful strategy for the regioselective synthesis of complex oligosaccharides, including human milk oligosaccharides (HMOs) and other bioactive glycans, which are of significant interest in drug development and nutritional science.
Introduction to Chemoenzymatic Synthesis with this compound
Chemoenzymatic synthesis leverages the precision of enzymes for specific bond formation or cleavage under mild conditions, combined with the power of chemical synthesis to create complex molecular scaffolds.[1][2] this compound, a fully protected derivative of lactose, serves as a crucial starting material in these synthetic routes.[3][4] Its acetyl groups protect the hydroxyl moieties, allowing for selective chemical or enzymatic modifications.
The general strategy involves two key stages:
-
Chemical Synthesis: Preparation of the peracetylated lactose (this compound) from lactose.
-
Enzymatic Modification: Regioselective deacetylation of this compound to expose one or more hydroxyl groups for subsequent enzymatic glycosylation. This step is critical for controlling the regiochemistry of the final product.
-
Enzymatic Glycosylation: Transfer of a monosaccharide unit from an activated donor to the specifically deprotected lactose derivative, catalyzed by a glycosyltransferase or a glycosidase.
This approach is particularly valuable for the synthesis of complex oligosaccharides like HMOs, which have shown potential as prebiotics and anti-infective agents.[1][5]
Chemical Synthesis of this compound
The initial step in this chemoenzymatic workflow is the chemical acetylation of lactose. This can be achieved through various methods, with the use of acetic anhydride and a catalyst being the most common. A microwave-assisted method offers a rapid and efficient alternative to conventional heating.[6][7]
Table 1: Comparison of Chemical Synthesis Methods for this compound
| Method | Catalyst | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Sodium Acetate | 2 hours | ~96% | [5] |
| Microwave Irradiation | Sodium Acetate | 10-20 min | 85-91% | [6][7] |
| Conventional Heating | Iodine | Not Specified | High | [8] |
Protocol 1: Microwave-Assisted Synthesis of this compound[6][7]
Materials:
-
D-(+)-Lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Distilled water
-
95% (v/v) Ethanol
-
Round-bottom flask
-
Microwave reactor (700 W)
-
Beaker
-
Stirring plate and magnetic stirrer
-
Vacuum filtration setup
-
Vacuum oven
Procedure:
-
In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate.
-
Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.
-
After irradiation, carefully pour the hot reaction mixture into a beaker containing 200 cm³ of distilled water with ice cubes.
-
Stir the mixture vigorously and then leave it at 4°C for 12 hours to allow for the precipitation of this compound as a white solid.
-
Filter the precipitate under vacuum and wash the solid with cold distilled water.
-
For further purification, recrystallize the lactose acetate from 95% ethanol followed by distilled water.
-
Dry the purified this compound in a vacuum oven to a constant weight.
Enzymatic Regioselective Deacetylation of this compound
The regioselective removal of acetyl groups is a key step that dictates the position of subsequent glycosylation. Lipases are commonly employed for this purpose due to their ability to function in organic solvents and their regioselectivity.[9] While specific protocols for this compound are not abundant, methodologies developed for other peracetylated sugars, such as sucrose octaacetate, can be adapted.[9]
Table 2: Lipases for Regioselective Deacetylation of Acetylated Sugars
| Enzyme Source | Regioselectivity on Sucrose Octaacetate | Reference |
| Candida antarctica lipase B (CALB) | Highly regioselective | [10] |
| Alcalase | Produces hepta- and hexa-acetates | [9] |
| Protease N | Produces hepta- and hexa-acetates | [9] |
| Lipase OF | Produces a specific hepta-acetate | [9] |
Protocol 2: Proposed Enzymatic Regioselective Deacetylation of this compound
Materials:
-
This compound
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., tert-butanol, acetonitrile)
-
Molecular sieves (4 Å)
-
Incubator shaker
-
TLC plates (silica gel) and developing chamber
-
Column chromatography setup
Procedure:
-
Dissolve this compound in the chosen anhydrous organic solvent to a final concentration of 50-100 mM in a sealed flask.
-
Add activated molecular sieves to the solution to maintain anhydrous conditions.
-
Add immobilized CALB to the reaction mixture (e.g., 10-20% w/w of the substrate).
-
Incubate the reaction at a controlled temperature (e.g., 40-50°C) with constant shaking (e.g., 200 rpm).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the formation of partially deacetylated products.
-
Once the desired degree of deacetylation is achieved, filter off the immobilized enzyme.
-
Evaporate the solvent under reduced pressure.
-
Purify the regioselectively deacetylated lactose derivative by silica gel column chromatography.
Enzymatic Glycosylation for Oligosaccharide Synthesis
The partially deacetylated lactose derivative serves as an acceptor for the subsequent enzymatic glycosylation step. Glycosyltransferases are highly specific enzymes that catalyze the formation of glycosidic bonds.[1][2] For the synthesis of HMOs, specific galactosyltransferases, fucosyltransferases, or sialyltransferases are used.
Table 3: Enzymes for the Synthesis of Human Milk Oligosaccharides
| Enzyme | Donor Substrate | Acceptor Specificity | Product Linkage | Reference |
| β1,4-Galactosyltransferase | UDP-Galactose | Terminal GlcNAc | β1-4 | [2] |
| β1,3-Galactosyltransferase | UDP-Galactose | Terminal GlcNAc | β1-3 | [2] |
| α1,2-Fucosyltransferase | GDP-Fucose | Terminal Galactose | α1-2 | [3] |
| α2,3-Sialyltransferase | CMP-Neu5Ac | Terminal Galactose | α2-3 | [4] |
Protocol 3: Enzymatic Synthesis of a Trisaccharide (e.g., Lacto-N-triose II precursor)
Materials:
-
Purified, regioselectively deacetylated lactose derivative (acceptor)
-
UDP-Galactose (donor substrate)
-
Recombinant β1,3-N-acetylglucosaminyltransferase/β1,4-galactosyltransferase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Divalent cations (e.g., MnCl₂)
-
Incubator
-
HPLC system for product analysis and purification
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture containing the acceptor substrate (e.g., 10 mM), UDP-Galactose (e.g., 15 mM), and the appropriate glycosyltransferase in the reaction buffer.
-
Add any required cofactors, such as MnCl₂ (e.g., 5 mM).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 12-24 hours).
-
Monitor the formation of the trisaccharide product by HPLC.
-
Terminate the reaction by boiling or by adding an organic solvent.
-
Purify the synthesized trisaccharide using size-exclusion or reversed-phase HPLC.
Visualizations
Diagram 1: Chemoenzymatic Synthesis Workflow
Caption: Workflow for chemoenzymatic synthesis of oligosaccharides.
Diagram 2: Logical Relationship of Key Components
Caption: Key components in the chemoenzymatic synthesis.
Conclusion and Future Perspectives
The chemoenzymatic synthesis strategy involving this compound provides a robust and highly selective route to complex and biologically important oligosaccharides. The protocols outlined here serve as a foundation for researchers to develop and optimize the synthesis of a wide range of glycans for applications in drug discovery, functional foods, and diagnostics. Future work in this area will likely focus on the discovery and engineering of novel enzymes with enhanced stability and altered substrate specificities, as well as the development of one-pot multi-enzyme cascade reactions to further streamline the synthetic process.
References
- 1. Chemoenzymatic Synthesis of a Library of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemoenzymatic Synthesis of Asymmetrically Branched Human Milk Oligosaccharide Lacto-N-Hexaose [frontiersin.org]
- 3. Automated chemoenzymatic modular synthesis of human milk oligosaccharides on a digital microfluidic platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leloir Glycosyltransferases in Applied Biocatalysis: A Multidisciplinary Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Lipase-Catalyzed Synthesis of Fatty Acid Esters of Trisaccharides | Springer Nature Experiments [experiments.springernature.com]
- 9. Regioselective enzymic deacetylation of octa-O-acetylsucrose: preparation of hepta-O-acetylsucroses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Lactose Octaacetate Synthesis: A Technical Support Center
Welcome to the Technical Support Center for Lactose Octaacetate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My synthesis resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Reaction: The acetylation of all eight hydroxyl groups on lactose may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the disappearance of the starting material and any partially acetylated intermediates.[1]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. For conventional heating methods with acetic anhydride and sodium acetate, ensure the mixture is heated appropriately (e.g., near boiling or at 100°C for a sufficient duration).[1] For microwave-assisted synthesis, the power and irradiation time must be optimized; yields can be sensitive to these parameters.[2]
-
Catalyst Quality: The catalyst, such as anhydrous sodium acetate or zinc chloride, must be of high purity and truly anhydrous. Moisture can deactivate the catalyst and lead to lower yields.
-
Loss during Work-up and Purification: Significant amounts of the product can be lost during the precipitation and recrystallization steps. Ensure the product is fully precipitated from the ice-water mixture and that the recrystallization solvent volumes are optimized to minimize loss in the mother liquor.[1][2]
-
Issue 2: Impure Product After Synthesis
-
Question: My final product appears to be impure, based on melting point or spectroscopic analysis (e.g., NMR). What are the likely impurities and how can I remove them?
-
Answer: Impurities in this compound synthesis typically include:
-
Partially Acetylated Lactose: If the reaction is incomplete, you may have hepta- or hexa-acetylated lactose derivatives.[1] These can be difficult to separate from the desired octaacetate. To avoid this, ensure the reaction goes to completion by extending the reaction time or using a more efficient catalytic system. Purification through careful recrystallization or column chromatography may be necessary.[1]
-
Anomeric Mixtures (α and β isomers): The acetylation of lactose often results in a mixture of α- and β-anomers of this compound.[1] While complete separation can be challenging, fractional crystallization can enrich the desired anomer, typically the β-form.[1] The choice of crystallization solvent is important; methanol-dichloromethane mixtures have been used effectively.[1] The purity of the anomeric mixture can be assessed by 1H NMR spectroscopy.[1]
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Residual Acetic Anhydride and Acetic Acid: These reagents should be quenched and removed during the work-up. Pouring the reaction mixture into a large volume of ice water helps to hydrolyze excess acetic anhydride.[1][2] Washing the crude product thoroughly with water will help remove acetic acid.
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Issue 3: Difficulty in Product Purification
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Question: I am having trouble purifying the crude this compound by recrystallization. What are some best practices?
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Answer: Effective purification of this compound by recrystallization requires careful attention to solvent selection and procedure:
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Solvent Choice: 95% ethanol is a commonly used solvent for the recrystallization of this compound.[2][3] A mixture of dichloromethane and methanol has also been reported to be effective for obtaining high-purity β-lactose octaacetate.[1]
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Procedure:
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Dissolve the crude product in a minimal amount of the hot recrystallization solvent to ensure the solution is saturated.
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Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
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Further cool the solution in an ice bath to maximize the precipitation of the product.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining impurities.
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Dry the purified crystals under a vacuum to remove all traces of solvent.[2][3]
-
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Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is the acetylation of lactose using acetic anhydride with a basic catalyst, typically anhydrous sodium acetate.[1][2] The reaction can be performed under conventional heating or with microwave irradiation to accelerate the process.[2]
Q2: How can I monitor the progress of the acetylation reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress.[1] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., dichloromethane:acetone 10:1), you can observe the disappearance of the lactose starting material and the appearance of the this compound product spot.[1] The product will have a higher Rf value than the more polar starting material.
Q3: What is the expected yield for this compound synthesis?
A3: The yield can vary significantly depending on the method used. Microwave-assisted synthesis using acetic anhydride and sodium acetate has been reported to achieve yields in the range of 85-90%.[2][4] Conventional heating methods may result in slightly lower yields.
Q4: Are there alternative catalysts to sodium acetate?
A4: Yes, other catalysts have been used for the acetylation of lactose. Iodine (I₂) has been reported as a catalyst for peracetylation.[4] Lewis acids such as zinc chloride can also be employed, often supported on silica.
Q5: What are the safety precautions I should take during this synthesis?
A5: Acetic anhydride is corrosive and has a strong, irritating odor. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can also be exothermic, so care should be taken to control the temperature, especially on a larger scale.[4]
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Method | Catalyst | Reaction Conditions | Reported Yield (%) | Reference |
| Microwave-assisted | Sodium Acetate | 700 W, 15-20 min | 91% | [2] |
| Microwave-assisted | Sodium Acetate | 700 W, 10 min | 74% | [3] |
| Conventional Heating | Sodium Acetate | Near boiling | ~70-77% (crude) | [1] |
| Conventional Heating | Iodine (I₂) | Room temperature, overnight | 32.6% (crystalline) | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound with Sodium Acetate [2]
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Reactant Mixture: In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate.
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Microwave Irradiation: Place the flask in a microwave reactor and irradiate at 700 W for 15-20 minutes.
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Precipitation: Pour the hot reaction mixture into 200 cm³ of an ice-water mixture.
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Stirring and Cooling: Stir the mixture and leave it at 4°C for 12 hours to allow for complete precipitation of the product.
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Filtration and Washing: Filter the white solid product under a vacuum and wash it thoroughly with distilled water.
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Recrystallization: Purify the crude this compound by recrystallizing it from 95% ethanol, followed by washing with distilled water.
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Drying: Dry the purified product in a vacuum oven to a constant weight.
Protocol 2: Conventional Synthesis of β-Lactose Octaacetate with Sodium Acetate [1]
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Reactant Mixture: In a 2-L round-bottom flask, combine 900 mL of acetic anhydride and 25 g of anhydrous sodium acetate.
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Addition of Lactose: Add 100 g of α-lactose monohydrate to the mixture.
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Heating: Heat the reaction mixture. The reaction is complete approximately 45 minutes after the addition of lactose is finished. Monitor by TLC (CH₂Cl₂:acetone 10:1).
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Precipitation: Pour the reaction mixture into a 4-L beaker containing 2700 mL of an ice-water mixture.
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Stirring: Stir the mixture gently overnight at room temperature.
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Work-up: Isolate the precipitated solid. The crude product can be further processed by dissolving in a suitable solvent like dichloromethane, washing with aqueous sodium bicarbonate, drying, and concentrating.
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Crystallization: Crystallize the crude product from a mixture of dichloromethane and methanol to obtain pure β-lactose octaacetate.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Potential Signaling Pathway Modulation
While the direct signaling pathways modulated by this compound are not extensively detailed in the literature, its precursor, lactose, and other lactose-based prebiotics are known to influence inflammatory pathways. A potential, generalized pathway that could be investigated for modulation by this compound is the TNF-α/NF-κB signaling pathway, which is central to inflammation.
Caption: A generalized diagram of the TNF-α/NF-κB signaling pathway, a potential target for immunomodulatory compounds.
References
Problems with low yield in Lactose octaacetate acetylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in lactose octaacetate acetylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound synthesis?
A1: Low yields in this compound synthesis can stem from several factors:
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Incomplete Reaction: The acetylation of all eight hydroxyl groups on lactose may not go to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of reactants to catalyst. The formation of partially acetylated products, such as heptaacetates, is a common issue.[1]
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Suboptimal Reagents: The purity and dryness of reagents are critical. Moisture in the lactose or acetic anhydride can lead to side reactions and reduce the efficiency of the acetylation process. Anhydrous sodium acetate is a commonly used catalyst, and its quality can impact the reaction rate and yield.[2][3]
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Product Degradation: Although generally stable, prolonged exposure to harsh conditions (e.g., excessively high temperatures or acidic/basic environments during workup) can potentially lead to the degradation of the desired this compound.
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Inefficient Purification: Significant product loss can occur during the purification steps. This includes incomplete precipitation of the product, losses during filtration and washing, and inefficiencies during recrystallization.[2][4]
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Formation of Anomers: The acetylation of lactose can result in a mixture of α- and β-anomers of this compound. While not strictly a "low yield" of the total product, if a specific anomer is desired, the formation of the other will reduce the yield of the target isomer.[1]
Q2: How can I improve the yield of my this compound synthesis?
A2: To improve the yield, consider the following strategies:
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Optimize Reaction Conditions: Experiment with reaction time and temperature. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[4][5]
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Ensure Anhydrous Conditions: Use anhydrous D-lactose and ensure the acetic anhydride is fresh and free of acetic acid. Dry all glassware thoroughly before use.
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Use an Appropriate Catalyst: Anhydrous sodium acetate is a standard and effective catalyst.[2][3] Other catalysts like iodine or pyridine have also been reported, but yields may vary.[4]
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Refine the Work-up and Purification Process:
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After the reaction, pouring the mixture into ice-cold water helps to precipitate the product and quench the reaction.[2][4]
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Thorough washing of the crude product with distilled water is necessary to remove unreacted reagents and byproducts.[2][4]
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Recrystallization from a suitable solvent, such as 95% ethanol, is crucial for obtaining a pure product and can improve the final isolated yield by removing impurities that may have inhibited initial crystallization.[2][4]
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Q3: What is a typical yield for this compound synthesis?
A3: Yields can vary depending on the method used. Microwave-assisted synthesis can achieve high yields, often in the range of 85-90%.[4][5] Conventional heating methods have also been reported to produce yields of around 85%.[3] However, yields can be lower, and a yield of around 54% has also been reported in the literature for a specific anomer after crystallization.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues leading to low yields.
Problem: Low Yield of Crude Product Before Purification
If the yield is low immediately after precipitation and initial filtration, consider the following:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature (if using conventional heating). - Ensure the molar ratio of acetic anhydride to lactose is sufficient (e.g., around 9:1).[4] - Verify the catalyst amount and quality. |
| Reagent Quality Issues | - Use anhydrous lactose. If using lactose monohydrate, ensure the protocol accounts for the water molecule. - Use fresh, high-purity acetic anhydride. - Use anhydrous sodium acetate. |
| Inefficient Precipitation | - Ensure the water used for precipitation is ice-cold. - Allow sufficient time for the product to fully precipitate (e.g., stirring overnight at a low temperature).[1][4] |
Problem: Significant Product Loss During Purification
If the initial crude yield is acceptable but the final yield after recrystallization is low:
| Possible Cause | Suggested Solution |
| Product is too soluble in the recrystallization solvent. | - Try a different solvent or a mixture of solvents. - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is allowed to cool slowly to form crystals and then thoroughly chilled to maximize precipitation. |
| Physical loss of product. | - Be meticulous during transfers, filtration, and washing steps. - Use an appropriate filter paper pore size to avoid loss of fine crystals. |
| Incomplete crystallization. | - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Heating | Catalyst | Reaction Time | Reported Yield | Reference |
| Conventional | 100°C | Sodium Acetate | 30 minutes (second stage) | ~85% | [3] |
| Microwave | 700 W | Sodium Acetate | 10 - 20 minutes | 85-91% | [4][5] |
| Conventional | Near boiling | Sodium Acetate | ~45 minutes | ~54% (of β-anomer) | [1] |
Experimental Protocols
Microwave-Assisted Synthesis of this compound[2][4]
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Mixing Reagents: In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate.
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Microwave Irradiation: Subject the mixture to microwave irradiation at 700 W for 10-20 minutes.
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Precipitation: Pour the resulting sample into 200 cm³ of distilled water with ice cubes.
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Crystallization: Stir the mixture and leave it at 4°C for 12 hours to allow the this compound to precipitate as a white solid.
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Filtration and Washing: Filter the precipitate under a vacuum and wash it with distilled water.
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Recrystallization: Further purify the product by recrystallizing from 95% ethanol.
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Drying: Dry the purified this compound in a vacuum oven to a constant weight.
Conventional Synthesis of this compound[3]
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Initial Acetylation: Heat a mixture of anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and sodium acetate (0.36 g) at 100°C for 2 hours with stirring.
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Removal of Volatiles: Remove excess acetic acid and water under a vacuum.
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Second Acetylation: To the partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate in a mole ratio of 1:5:0.25.
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Reflux: Heat the mixture under reflux with stirring for approximately 30 minutes.
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Removal of Excess Reagents: Distill off the excess acetic anhydride and acetic acid.
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Precipitation and Grinding: Pump the molten product into a high-shear mixer with water, then pass it to a grinder.
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Filtration and Drying: Filter the product suspension and dry it in an oven.
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Optimizing Lactose Octaacetate Preparation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of lactose octaacetate.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation of this compound, offering potential causes and solutions.
Question: Why is my yield of this compound lower than expected?
Answer:
Low yields in the acetylation of lactose can be attributed to several factors. Incomplete reactions are a primary cause. Ensure that the lactose is fully dissolved and has had sufficient time to react. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]
Another significant factor is the workup procedure. The amount of water used to quench the reaction can impact the yield of the crude product. Using a larger volume of water (approximately 10 volumes relative to the reaction mixture) can sometimes lead to a higher yield of the precipitated crude product.[1][2] However, this may also affect the anomeric ratio of the product.
Loss of product during purification is also a common issue. Multiple recrystallization steps, while necessary for high purity, can lead to a decrease in the overall yield.[1][2]
Question: My final product is a mixture of α and β anomers. How can I improve the stereoselectivity for the β-anomer?
Answer:
The acetylation of lactose typically results in a mixture of α and β anomers. While achieving complete stereoselectivity can be challenging, the workup and purification steps can be optimized to favor the β-anomer.
The ratio of α to β anomers in the crude product can be influenced by the amount of water used during the quenching step. Using a smaller volume of water (around 3 volumes) for quenching a large-scale reaction has been shown to result in a crude product with a higher proportion of the β-anomer, as the α-anomer is more soluble in the aqueous solution.[2]
Fractional crystallization is the most effective method for isolating the pure β-anomer from the mixture. A solvent system of methanol and dichloromethane (e.g., 10:1 MeOH:CH2Cl2) has been reported to be advantageous for selectively crystallizing the β-lactose octaacetate.[2]
Question: I am observing an unexpected byproduct in my reaction. What could it be and how can I avoid it?
Answer:
A common byproduct in the acetylation of lactose is the formation of incompletely acetylated products, such as lactose heptaacetate.[1] This occurs when not all of the hydroxyl groups on the lactose molecule have reacted with the acetic anhydride.
To minimize the formation of these byproducts, ensure that a sufficient excess of the acetylating agent (acetic anhydride) is used. The reaction conditions, including temperature and reaction time, should also be optimized to drive the reaction to completion. Following the reaction's progress by TLC can help in determining when all the starting material and intermediates have been consumed.[1]
Question: The purification of my crude this compound by recrystallization is proving difficult. What can I do?
Answer:
Effective recrystallization depends heavily on the choice of solvent. For this compound, a mixture of solvents is often more effective than a single solvent. A combination of dichloromethane and methanol has been shown to be particularly effective for obtaining high-purity β-lactose octaacetate.[2] Other solvent combinations that have been tried include chloroform-ethanol and chloroform-methanol.[1]
It is also important to control the cooling rate during crystallization. Slow cooling generally leads to the formation of larger, purer crystals.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What are the common catalysts used for the acetylation of lactose?
Commonly used catalysts for the acetylation of lactose include sodium acetate and iodine.[3][4] Sodium acetate is a basic catalyst, while iodine is a mild Lewis acid catalyst.
What are the typical reaction conditions for this compound synthesis?
The reaction is typically carried out using acetic anhydride as the acetylating agent. The reaction can be performed with or without a solvent at temperatures ranging from room temperature to boiling.[3] Microwave irradiation has also been employed as an energy-efficient method to promote the reaction, leading to high yields in shorter reaction times.[3][5]
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the acetylation reaction. A suitable eluent system, such as ethyl acetate/methanol/water (17:2:1 v/v/v) or toluene:acetone (3:1), can be used to separate the starting material, intermediates, and the final product.[1][3] The spots can be visualized by spraying with a 10% sulfuric acid solution in methanol followed by heating.[3]
What is the expected yield for this compound synthesis?
Yields can vary significantly depending on the reaction conditions and purification methods. Microwave-assisted synthesis has been reported to achieve yields in the range of 85-90%.[3] Conventional heating methods followed by purification can result in yields ranging from 40% to over 70%.[1][2]
How is the purity of this compound determined?
The purity of this compound is often assessed by its melting point and specific rotation. However, these methods may not be reliable for determining anomeric purity.[1][2] 1H NMR spectroscopy is a more definitive method for determining the anomeric ratio (α vs. β) and confirming the structure and purity of the final product.[1][2]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Catalyst | Heating Method | Reaction Time | Yield (%) | Reference |
| Sodium Acetate | Microwave (700W) | 10-30 min | 85-90 | [3] |
| Sodium Acetate | Conventional | Not specified | ~77 (crude) | [2] |
| Iodine | Conventional | Overnight | Not specified | [4] |
Table 2: Influence of Workup Conditions on Anomeric Ratio
| Scale | Quenching Water Volume | Crude Yield (%) | α:β Ratio in Crude Product | Reference |
| Medium | 10 volumes | ~77 | ~1:12 | [2] |
| Large | 3 volumes | ~70 | ~1:30 | [2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using Sodium Acetate Catalyst [3][5]
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Combine 10.0 g of D-(+)-lactose monohydrate, 30 cm³ of acetic anhydride, and 3.0 g of anhydrous sodium acetate in a round-bottom flask.
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Irradiate the mixture in a microwave oven at 700 W for 10 minutes.
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Pour the hot reaction mixture into 200 cm³ of ice-cold distilled water.
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Stir the mixture and then leave it at 4 °C for 12 hours to allow the this compound to precipitate.
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Filter the white solid precipitate under vacuum and wash it with distilled water.
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Purify the crude product by recrystallization from 95% ethanol.
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Dry the purified this compound in a vacuum oven to a constant weight.
Protocol 2: Conventional Synthesis using Iodine Catalyst [4]
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Suspend 20.0 g of D-lactose in 48.65 g of acetic anhydride.
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Add 0.104 g of solid iodine to the suspension. Caution: The reaction can be exothermic once the iodine dissolves. A condenser should be fitted to the reaction flask.
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Stir the mixture at room temperature overnight.
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Monitor the reaction progress by 1H NMR and 13C NMR in CDCl3.
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Upon completion, work up the reaction mixture as required (e.g., pour into ice water, neutralize, and extract).
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of Lactose Octaacetate Anomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of α- and β-lactose octaacetate anomers.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of lactose octaacetate anomers.
Question: Why is the yield of my crystallized this compound low?
Answer: Low yields during the crystallization of this compound can be attributed to several factors:
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Incomplete Precipitation: The crude product may not have fully precipitated after the initial synthesis. Ensure the aqueous solution containing the crude product is sufficiently cold (e.g., 4 °C) and allowed to stand for an adequate amount of time (e.g., 12 hours) to maximize precipitation.[1]
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Sub-optimal Solvent System for Crystallization: The choice of solvent and its volume are critical. A common and effective solvent system for recrystallizing β-lactose octaacetate is a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[2] Using an inappropriate solvent system can lead to significant loss of product in the mother liquor.
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Multiple Crystallization Steps: While multiple crystallizations can improve purity, they will also inevitably lead to a decrease in the overall yield. Each crystallization step should be carefully monitored to balance purity and yield.
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Formation of Byproducts: The presence of incompletely acetylated byproducts, such as lactose heptaacetate, can interfere with the crystallization of the desired octaacetate, leading to lower yields of the pure compound.[3]
Question: Why am I unable to achieve high anomeric purity after crystallization?
Answer: Achieving high anomeric purity, particularly for the β-anomer, can be challenging due to the similar properties of the α and β anomers. Here are some potential reasons for poor separation:
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Co-crystallization of Anomers: The α- and β-anomers can co-crystallize, especially if the initial anomeric ratio in the crude product is not highly skewed towards the desired anomer.
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Ineffective Solvent System: The solvent system used for crystallization may not provide a sufficient difference in solubility between the two anomers. The CH₂Cl₂-MeOH system is reported to be effective for enriching the β-anomer.[2]
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Rapid Crystallization: Allowing the crystals to form too quickly can trap impurities and the undesired anomer within the crystal lattice. A slow crystallization process is generally preferred.
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Insufficient Number of Crystallizations: A single crystallization may not be sufficient to remove the α-anomer to a high degree. A second crystallization can significantly improve the anomeric purity.[3]
Question: How can I confirm the anomeric purity of my this compound sample?
Answer: While melting point and optical rotation can provide an indication of purity, they are not reliable criteria for determining the anomeric ratio.[3][4] The most reliable method for determining anomeric purity is ¹H NMR spectroscopy .[2][3]
By integrating the signals corresponding to the anomeric protons of the α- and β-anomers, a quantitative measure of the anomeric ratio can be obtained. The chemical shifts for the anomeric protons are distinct for each anomer.
Question: What are the common impurities in my this compound sample and how can I remove them?
Answer: A common impurity in the synthesis of this compound is the formation of incompletely acetylated products, such as lactose heptaacetate .[3] This byproduct has a different chromatographic mobility compared to the fully acetylated this compound.
Removal of Impurities:
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Chromatography: Column chromatography can be used to separate the desired this compound from the less polar heptaacetate impurity.[3]
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Crystallization: Careful crystallization can also help in separating the octaacetate from the heptaacetate, as their different structures and polarities will affect their solubility in the chosen solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the typical anomeric ratio of α- to β-lactose octaacetate in the crude product after synthesis?
A1: The anomeric ratio in the crude product can vary depending on the acetylation protocol. Ratios of α:β of approximately 1:12 to 1:30 have been reported when using acetic anhydride and sodium acetate.[2][3]
Q2: How much can I expect the anomeric purity to improve after crystallization?
A2: A single crystallization from a suitable solvent system like CH₂Cl₂-MeOH can significantly improve the anomeric purity. For example, a crude product with an α:β ratio of ~1:12 can be enriched to ~1:275 after one recrystallization.[2]
Q3: Is column chromatography a viable method for separating this compound anomers?
A3: Yes, column chromatography can be used to separate the α- and β-anomers.[3] Additionally, High-Performance Liquid Chromatography (HPLC) has been shown to be an effective technique for the separation of carbohydrate anomers.[5][6]
Q4: What is a recommended solvent system for the crystallization of β-lactose octaacetate?
A4: A widely used and effective solvent system is a mixture of dichloromethane and methanol (CH₂Cl₂-MeOH).[2] A protocol involves dissolving the crude product in a minimum amount of CH₂Cl₂ and then adding a larger volume of MeOH to induce crystallization.
Q5: Are there alternative methods to crystallization for purifying this compound anomers?
A5: Besides crystallization and column chromatography, HPLC is a powerful technique for the analytical and preparative separation of anomers.[5][6]
Quantitative Data
Table 1: Anomeric Ratio of this compound Before and After Crystallization
| Stage | Anomeric Ratio (α:β) | Reference |
| Crude Product (Medium-Scale Acetylation) | ~ 1:12 | [2][3] |
| After First Crystallization (CH₂Cl₂-MeOH) | ~ 1:275 | [2] |
| Crude Product (Large-Scale Acetylation) | ~ 1:30 | [2] |
| After Crystallization (Large-Scale) | Not specified, but significantly enriched in β-anomer | [3] |
Experimental Protocols
Protocol 1: Synthesis of Crude this compound
This protocol is adapted from a standard procedure using acetic anhydride and sodium acetate.[1]
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Reaction Setup: In a round-bottom flask, combine D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.
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Heating: Heat the mixture under appropriate conditions (e.g., microwave irradiation or conventional heating).
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Precipitation: Pour the reaction mixture into ice-cold distilled water and stir.
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Isolation: Allow the mixture to stand at 4°C for 12 hours to allow for complete precipitation of the crude this compound.
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Filtration and Washing: Filter the white solid under vacuum and wash thoroughly with distilled water.
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Drying: Dry the crude product in a vacuum oven to a constant weight.
Protocol 2: Purification of β-Lactose Octaacetate by Crystallization
This protocol is designed for the enrichment of the β-anomer.[2]
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Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane (CH₂Cl₂).
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Induce Crystallization: To the solution, add approximately 10 volumes of methanol (MeOH) to induce crystallization.
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Crystal Formation: Stir the mixture at room temperature to allow for the formation of crystals.
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Isolation: Collect the crystals by filtration.
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Washing: Wash the crystals with a small amount of cold methanol.
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Drying: Dry the purified β-lactose octaacetate crystals under vacuum.
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(Optional) Recrystallization: For higher purity, a second crystallization can be performed using the same procedure.
Protocol 3: Determination of Anomeric Ratio by ¹H NMR Spectroscopy
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Sample Preparation: Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
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Acquisition of ¹H NMR Spectrum: Acquire a high-resolution ¹H NMR spectrum.
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Identification of Anomeric Proton Signals: Identify the signals corresponding to the anomeric protons of the α- and β-anomers.
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Integration: Integrate the areas of the anomeric proton signals for both anomers.
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Calculation of Anomeric Ratio: The ratio of the integrated areas corresponds to the molar ratio of the α- and β-anomers in the sample.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for improving the anomeric purity of this compound.
References
Technical Support Center: Overcoming Lactose Octaacetate Solubility Issues in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with Lactose octaacetate in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a derivative of lactose where the hydroxyl groups have been acetylated. This modification makes the molecule significantly more hydrophobic than lactose, leading to poor solubility in aqueous solutions.[1] In many biological assays, which are typically conducted in aqueous buffers, achieving a sufficient concentration of this compound can be challenging and may lead to precipitation, affecting the accuracy and reliability of experimental results.
Q2: In which solvents is this compound soluble?
A2: this compound is sparingly soluble in water but demonstrates good solubility in several organic solvents.[1][2] Commonly used solvents include:
For in vitro assays, preparing a concentrated stock solution in an organic solvent like DMSO is a common starting point.[3]
Q3: Can I dissolve this compound directly in my aqueous assay buffer?
A3: Direct dissolution in aqueous buffers is generally not recommended due to the compound's hydrophobic nature.[1] Attempting to do so will likely result in poor solubility and the formation of a precipitate. The preferred method is to first dissolve this compound in a water-miscible organic solvent and then dilute this stock solution into the aqueous assay medium.
Q4: What are the initial signs of solubility problems in my assay?
A4: Signs of solubility issues include:
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Visible precipitation: The most obvious sign is the formation of a solid precipitate in your solution.
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Cloudiness or turbidity: The solution may appear hazy or cloudy, indicating the presence of undissolved compound.
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Phase separation: An oily or separate layer may form in the solution.
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Inconsistent assay results: Poor solubility can lead to variability and poor reproducibility in your experimental data.
Troubleshooting Guide
Problem: Precipitate forms when diluting the DMSO stock solution into aqueous buffer.
Possible Cause: The final concentration of DMSO in the assay medium is not sufficient to maintain the solubility of this compound, or the final concentration of this compound exceeds its solubility limit in the final solvent mixture.
Solutions:
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Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to keep this compound in solution. However, be mindful that high concentrations of DMSO can be toxic to cells or interfere with assay components. It is crucial to determine the maximum tolerable DMSO concentration for your specific assay through a vehicle control experiment.
-
Use Co-solvents and Surfactants: Incorporating co-solvents like PEG300 and non-ionic surfactants like Tween-80 can significantly improve the solubility of hydrophobic compounds.[3]
-
Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution process.[3] However, be cautious with heat-sensitive compounds or assays.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.
Problem: Inconsistent or non-reproducible assay results.
Possible Cause: This could be due to incomplete dissolution or precipitation of this compound during the experiment, leading to an inaccurate final concentration.
Solutions:
-
Visual Inspection: Before starting your assay, carefully inspect all solutions for any signs of precipitation or cloudiness.
-
Pre-warm Solutions: Pre-warming the assay buffer to the experimental temperature before adding the this compound stock solution can sometimes improve solubility.
-
Freshly Prepare Solutions: Always prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to precipitation.[3]
-
Solubility Testing: Perform a preliminary solubility test to determine the maximum soluble concentration of this compound in your final assay buffer.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and solvent systems.
| Solvent/System | Solubility | Reference |
| Water | Poorly soluble | [1] |
| Chloroform | Soluble | [1][2] |
| Acetone | Soluble | |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (147.36 mM) | [3] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL (7.37 mM) | [3] |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL (7.37 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of this compound).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, use an ultrasonic bath for short intervals to aid dissolution.[3]
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution at -20°C or -80°C for long-term storage.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solution for In Vitro Assays
Objective: To prepare a working solution of this compound in a vehicle suitable for cell-based or biochemical assays.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
Procedure:
This protocol is based on a formulation that yields a clear solution at ≥ 5 mg/mL.[3]
-
In a sterile microcentrifuge tube, add the following components in the specified order, mixing thoroughly after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of working solution, add:
-
100 µL of a 50 mg/mL this compound stock in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Vortex the final solution until it is homogeneous and clear.
-
This working solution can then be further diluted into your assay medium. Remember to include a vehicle control (containing the same final concentrations of DMSO, PEG300, and Tween-80) in your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions for assays.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]
- 2. usbio.net [usbio.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Thermo Scientific Chemicals this compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Scaling Up the Synthesis of Lactose Octaacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of lactose octaacetate, with a focus on scaling up the process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Crude Product | - Incomplete reaction: Insufficient reaction time or temperature. - Suboptimal quenching: Using too little water to quench the reaction can lead to the crude product being solubilized in the acetic acid/sodium acetate solution.[1][2] - Loss during work-up: Product adhering to glassware or lost during filtration. | - Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure the disappearance of the starting material.[2] - Optimize Quenching: When scaling up, ensure a sufficient volume of ice water is used to precipitate the product effectively. A common practice is to pour the reaction mixture into at least 10 volumes of water.[1] - Efficient Transfer: Use a suitable solvent (e.g., dichloromethane) to rinse the reaction flask and transfer all of the product for work-up. |
| Difficulty in Product Purification/Crystallization | - Presence of anomeric mixture (α and β isomers): The α-anomer can interfere with the crystallization of the desired β-anomer.[1][2] - Residual acetic anhydride or acetic acid: These impurities can hinder crystallization. - Incorrect solvent system for recrystallization. | - Anomer Ratio: While it is difficult to significantly alter the anomeric ratio during the reaction, a careful crystallization can isolate the β-anomer.[1][2] - Thorough Washing: Ensure the crude product is thoroughly washed with water to remove acetic acid and any remaining sodium acetate.[3][4] - Recrystallization Solvent: A recommended solvent system for recrystallization is a mixture of methanol and dichloromethane (e.g., 10:1 MeOH:CH₂Cl₂).[2] Recrystallization from 95% ethanol is also a common practice.[3][4] |
| Product is a Sticky Syrup Instead of a Solid | - Incomplete reaction: The presence of partially acetylated lactose derivatives can result in a syrupy product. - Excessive residual solvent. - Presence of significant amounts of the α-anomer. | - Drive Reaction to Completion: Ensure the reaction goes to completion by monitoring with TLC.[2] - Effective Drying: Dry the purified product under a vacuum to remove all traces of solvent.[3][4] - Purification: If the issue persists after drying, re-purify the product by recrystallization to isolate the β-anomer, which is a crystalline solid.[2] |
| Inconsistent Melting Point or Optical Rotation Values | - Impure product: The presence of the α-anomer or other impurities can affect these physical properties. - These methods are not reliable for purity assessment of this compound. | - Purity Confirmation: The melting point and specific rotation are not considered reliable indicators of purity for this compound.[1][2] - Use 1H NMR Spectroscopy: For an accurate determination of anomeric purity, ¹H NMR spectroscopy is the recommended method.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction condition for scaling up the synthesis of this compound?
A common and effective method involves the acetylation of α-lactose monohydrate with acetic anhydride using anhydrous sodium acetate as a catalyst.[3][4] For larger-scale preparations, adjusting the quenching and crystallization procedures is crucial for obtaining a good yield and purity.[2] Microwave-assisted synthesis has also been reported as an efficient, solvent-free method, with reaction times as short as 10-30 minutes.[3][5]
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction.[2] A common mobile phase is a mixture of toluene and acetone (e.g., 3:1 v/v).[2] The disappearance of the lactose spot and the appearance of the product spot indicate the progression of the reaction.
Q3: What is the best way to purify the crude this compound?
The most common purification method is recrystallization.[2][3][4] After quenching the reaction in ice water and filtering the crude product, it should be washed thoroughly with water.[3][4] Recrystallization from 95% ethanol or a mixture of methanol and dichloromethane is effective in yielding pure this compound.[2][3][4]
Q4: My final product has a low melting point and the optical rotation is off. Is it impure?
Possibly. However, both melting point and optical rotation have been shown to be unreliable for determining the purity of this compound, particularly concerning the anomeric ratio.[1][2] ¹H NMR spectroscopy is the definitive method to assess the anomeric purity.[1][2]
Q5: Can I use a different catalyst for the acetylation?
While sodium acetate is the most commonly used and cost-effective catalyst, other bases can be used. However, for large-scale synthesis, the sodium acetate/acetic anhydride system is well-established and generally provides good results.
Quantitative Data Summary
The following table summarizes key quantitative data from reported experimental protocols.
| Parameter | Microwave-Assisted Synthesis[3][5] | Medium-Scale Conventional Synthesis[2] | Large-Scale Conventional Synthesis[2] |
| Starting Material | D-(+)-Lactose Monohydrate | α-Lactose Monohydrate | α-Lactose Monohydrate |
| Reagents | Acetic Anhydride, Sodium Acetate | Acetic Anhydride, Sodium Acetate | Acetic Anhydride, Sodium Acetate |
| Reaction Time | 10 - 30 minutes | Not Specified | Not Specified |
| Yield of Crude Product | 85 - 90% | 77% | 70% |
| α:β Anomeric Ratio in Crude Product | Not Specified | ~1:12 | ~1:30 |
| Yield of Pure β-Lactose Octaacetate | Not Specified | 54% | 53% |
| α:β Anomeric Ratio in Pure Product | Not Specified | ~1:275 | ~1:270 |
| Degree of Substitution (DS) | 3.2 - 3.7 | Not Specified | Not Specified |
Experimental Protocols
Microwave-Assisted Synthesis of this compound
This protocol is adapted from a reported "green" synthesis method.[3][5]
-
Mixing Reagents: In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate.
-
Microwave Irradiation: Place the flask in a microwave reactor and irradiate at 700 W for 10-30 minutes.
-
Quenching and Precipitation: Pour the hot reaction mixture into 200 cm³ of distilled water with ice cubes. Stir the mixture and leave it at 4 °C for 12 hours to allow the this compound to precipitate as a white solid.
-
Filtration and Washing: Filter the precipitate under a vacuum and wash it thoroughly with distilled water.
-
Purification: Recrystallize the crude product from 95% ethanol.
-
Drying: Dry the purified this compound in a vacuum oven to a constant weight.
Large-Scale Conventional Synthesis and Purification of β-Lactose Octaacetate
This protocol is based on a study focused on the preparation of the β-anomer.[2]
-
Reaction Setup: In a suitable reaction vessel, combine α-lactose monohydrate, acetic anhydride, and sodium acetate.
-
Reaction: Heat the mixture to drive the acetylation reaction. Monitor the reaction progress using TLC.
-
Quenching: Upon completion, pour the reaction mixture into a large volume of ice water (at least 3 volumes relative to the reaction mixture volume) to precipitate the crude product.
-
Isolation: Stir the mixture, then filter the solid product and wash it with water.
-
Crystallization: Dissolve the crude product in a minimal amount of a dichloromethane and methanol mixture (e.g., 1:10 v/v). Allow the solution to crystallize.
-
Isolation of Pure Product: Filter the crystals, wash with a cold solvent, and dry under a vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Preventing the deacetylation of Lactose octaacetate
Welcome to the technical support center for Lactose Octaacetate. This resource is designed for researchers, scientists, and drug development professionals to help prevent, troubleshoot, and understand the deacetylation of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is deacetylation a concern?
This compound is a fully acetylated derivative of lactose, where all eight hydroxyl groups are protected by acetyl esters. This acetylation increases its hydrophobicity, allowing it to be soluble in organic solvents.[1] Deacetylation, the removal of these acetyl groups, is a primary concern as it alters the compound's chemical and physical properties, including its solubility, reactivity, and potential biological activity.[1] This can lead to inconsistent experimental results, failed reactions, and difficulties in product purification and analysis.
Q2: Under what conditions does this compound typically deacetylate?
Deacetylation of this compound is essentially the hydrolysis of its ester bonds. This process is most commonly facilitated by:
-
Basic Conditions: The presence of bases such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), potassium carbonate (K₂CO₃), ammonia, or even basic amines like piperidine and triethylamine can readily catalyze the removal of acetyl groups.[2][3]
-
Acidic Conditions: Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can also promote hydrolysis of the acetyl esters, although they may also risk cleaving the glycosidic bond under harsh conditions.[3]
-
Nucleophiles: Certain nucleophilic reagents can promote deacetylation. For instance, hydrazine hydrate is used for selective deacetylation.[4]
-
Enzymatic Activity: Although less common in typical organic synthesis, esterase enzymes can efficiently remove acetyl groups.
Q3: How can I store this compound to minimize deacetylation?
Proper storage is critical to maintaining the integrity of this compound. The following storage conditions are recommended:
| Storage Condition | Duration | Rationale |
| -80°C | Long-term (up to 6 months) | Minimizes molecular motion and slows down any potential degradation pathways.[5] |
| -20°C | Long-term (up to 1 month) | A common and effective temperature for preserving the compound's stability.[5][6] |
| 0 to 8°C | Short-term | Suitable for temporary storage during the course of an experiment.[7] |
| Room Temperature | Very short-term only | Not recommended for extended periods due to the increased risk of hydrolysis if moisture is present.[6] |
It is also crucial to store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture.
Q4: What are the initial signs of deacetylation in my sample?
You might suspect deacetylation if you observe the following:
-
Changes in Solubility: The sample becomes more soluble in polar solvents like methanol or water and less soluble in nonpolar organic solvents like chloroform.[1]
-
Chromatographic Changes: When analyzing by Thin Layer Chromatography (TLC), new, more polar spots (lower Rf values) will appear. In High-Performance Liquid Chromatography (HPLC), new peaks with shorter retention times will be observed.[8]
-
Spectroscopic Differences: In ¹H NMR spectroscopy, new peaks will appear in the hydroxyl (OH) proton region, and the integration of the acetyl methyl protons will be lower than expected. In FT-IR spectroscopy, a broad OH stretch may appear.
Troubleshooting Guides
Issue 1: Unexpected results in a reaction involving this compound.
Symptoms:
-
Formation of a complex mixture of products.
-
Low yield of the desired product.
-
The isolated product has a different polarity than expected.
Possible Cause: Deacetylation of this compound is occurring under your reaction conditions, leading to byproducts with free hydroxyl groups that can undergo unintended side reactions.
Troubleshooting Steps:
-
Analyze the Reaction Conditions:
-
pH: Are your reagents or solvents basic or acidic? Even mildly basic or acidic conditions can cause deacetylation over time.
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Nucleophiles: Does your reaction mixture contain nucleophiles that could attack the acetyl groups?
-
-
Run a Control Experiment:
-
Stir this compound in the reaction solvent without the other reagents under the same temperature and time conditions.
-
Analyze the control reaction mixture by TLC or LC-MS to see if deacetylation occurs.
-
-
Solutions:
-
Modify pH: If possible, buffer the reaction to a neutral pH. If the reaction requires basic or acidic conditions, consider using a milder base/acid or reducing the reaction time and temperature.
-
Protecting Group Strategy: If deacetylation is unavoidable under the required reaction conditions, it may indicate that acetate is not the appropriate protecting group for your synthetic route.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water is required for hydrolysis.
-
Issue 2: The purity of my this compound seems to have decreased over time.
Symptoms:
-
The material, which was once a sharp-melting solid, has become gummy.
-
TLC analysis shows multiple spots.
-
NMR analysis indicates the presence of impurities.
Possible Cause: Improper storage has led to the gradual deacetylation of the this compound.
Troubleshooting Steps:
-
Review Storage Protocol:
-
Repurification:
-
If the deacetylation is minor, the material can often be repurified by recrystallization from a suitable solvent system, such as ethanol-water.[8]
-
Column chromatography can also be used to separate the fully acetylated compound from its partially deacetylated derivatives.
-
-
Implement Correct Storage:
-
After repurification, store the this compound at -20°C or below in a desiccator or under an inert atmosphere.
-
Experimental Protocols
Protocol 1: Purity Assessment of this compound by ¹H NMR
Objective: To determine the purity of a sample of this compound and check for signs of deacetylation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of CDCl₃.[9]
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Acetyl Protons: Look for sharp singlets in the region of δ 1.9-2.2 ppm. There should be eight distinct singlets corresponding to the eight acetyl groups.
-
Anomeric Protons: Identify the anomeric protons, which typically appear as doublets between δ 4.5 and 6.5 ppm.
-
Hydroxyl Protons: Carefully check for any broad signals that might indicate the presence of hydroxyl (OH) groups, which are indicative of deacetylation.
-
Integration: Integrate the acetyl proton region and the sugar backbone proton region. The ratio should be consistent with the fully acetylated structure (24 protons from acetyl groups to 14 protons on the sugar backbone).
-
Protocol 2: Monitoring Deacetylation by Thin Layer Chromatography (TLC)
Objective: A quick and effective method to monitor the progress of a reaction and check for the formation of more polar byproducts resulting from deacetylation.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Reaction mixture aliquots
-
Eluent system (e.g., ethyl acetate/hexane or ethyl acetate/methanol/water)[8][10]
-
TLC developing chamber
-
Visualization agent (e.g., UV light, p-anisaldehyde stain, or potassium permanganate dip)
Procedure:
-
Prepare a TLC developing chamber with the chosen eluent system. A common system for separating sugars is ethyl acetate/methanol/water (17:2:1 v/v/v).[8]
-
Using a capillary tube, spot a small amount of the starting this compound, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same spot) on the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots.
-
Analysis:
-
The starting this compound should appear as a single, relatively nonpolar spot (high Rf value).
-
The appearance of new spots with lower Rf values indicates the formation of more polar compounds, which is a strong indication of deacetylation.
-
Visualizations
Caption: Chemical pathway from Lactose to this compound and its subsequent deacetylation.
Caption: Troubleshooting workflow for unexpected deacetylation of this compound.
Caption: Decision tree for selecting an analytical method to detect deacetylation.
References
- 1. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]
- 2. ccsenet.org [ccsenet.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. usbio.net [usbio.net]
- 7. synthose.com [synthose.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]
Technical Support Center: NMR Analysis of Lactose Octaacetate
Welcome to the technical support center for the NMR analysis of lactose octaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
A1: The 1H NMR spectrum of this compound typically shows signals for the anomeric protons between δ 5.66 and 6.25 ppm.[1] The acetyl group protons appear as sharp singlets around δ 2.0-2.2 ppm.[2] The remaining ring protons resonate in a complex, often overlapping region between δ 3.61 and 5.42 ppm.[1] In the 13C NMR spectrum, the anomeric carbons (C1) of the α and β anomers appear at approximately δ 89.2 and 101.9 ppm, respectively.[1] The carbonyl carbons of the acetyl groups are found in the δ 168-174 ppm region, while the ring carbons resonate between δ 60 and 83 ppm.[1][3]
Q2: Why do I see two sets of peaks in my NMR spectrum?
A2: The presence of two sets of peaks for many of the proton and carbon signals is due to the existence of α and β anomers at the C1 position of the glucose unit.[1] The ratio of these anomers can vary depending on the synthesis and purification methods.[1][4] It is important to identify the signals corresponding to each anomer for accurate spectral assignment.
Q3: What is the recommended solvent and concentration for NMR analysis of this compound?
A3: Chloroform-d (CDCl3) is the most commonly used solvent for NMR analysis of this compound.[3][5] A typical sample concentration is around 20 mg of the compound dissolved in 0.6 mL of CDCl3.[3][5] Ensure the solvent is free of moisture, as water can introduce a broad signal in the 1H NMR spectrum and affect the resolution.[6]
Q4: How can I confirm the complete acetylation of lactose?
A4: In the 1H NMR spectrum, the absence of broad signals characteristic of hydroxyl (-OH) protons indicates complete acetylation. In the 13C NMR spectrum, the presence of eight distinct carbonyl signals from the acetyl groups (around 168-174 ppm) and the appropriate chemical shifts for the sugar backbone carbons confirm full acetylation. Incompletely acetylated products will show fewer acetyl signals and may exhibit different chemical shifts for the ring protons and carbons near the remaining hydroxyl groups.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the NMR analysis of this compound.
Problem 1: Poor Spectral Resolution and Broad Peaks
Possible Causes:
-
Sample Impurities: Presence of residual solvents, starting materials, or by-products from the synthesis.
-
Poor Shimming: Inhomogeneous magnetic field across the sample.
-
Sample Aggregation: High sample concentration can lead to aggregation and line broadening.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
Solutions:
| Solution | Detailed Steps |
| Purify the Sample | Recrystallize the this compound from a suitable solvent system like ethanol/water to remove impurities.[5] |
| Improve Shimming | Carefully shim the magnetic field using the spectrometer's automated or manual procedures to optimize field homogeneity.[6] |
| Adjust Concentration | Prepare a more dilute sample to minimize aggregation. |
| Filter the Sample | Filter the NMR sample through a small plug of cotton or glass wool in a Pasteur pipette to remove any suspended particles before transferring it to the NMR tube.[7] |
Problem 2: Overlapping Signals in the Ring Proton Region
Possible Cause:
-
Inherent Spectral Complexity: The non-anomeric ring protons of this compound naturally resonate in a narrow chemical shift range (approximately 3.6-5.5 ppm), leading to significant signal overlap, which can make assignments challenging.[1]
Solutions:
| Solution | Detailed Steps |
| Use a Higher Field Spectrometer | Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion and improve the resolution of overlapping signals.[8] |
| Perform 2D NMR Experiments | Utilize 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping signals and establish proton-proton and proton-carbon correlations, respectively. |
Problem 3: Incorrect Integrals for Acetyl Groups
Possible Cause:
-
Incomplete Acetylation: The presence of partially acetylated lactose species will result in a lower than expected integration value for the acetyl protons relative to the ring protons.
-
Presence of Acetic Anhydride or Acetic Acid: Residual reagents from the synthesis will give rise to singlet peaks in the acetyl region, leading to inaccurate integration.
Solutions:
| Solution | Detailed Steps |
| Purify the Sample | Thoroughly purify the product to remove any unreacted starting materials or by-products. Washing the crude product with water can help remove residual acetic anhydride and acetic acid.[5] |
| Verify Structure with 13C NMR | Acquire a 13C NMR spectrum to confirm the presence of the expected number of carbonyl and sugar carbon signals. |
Quantitative Data
Table 1: Typical ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for β-Lactose Octaacetate in CDCl₃ [1]
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| H-1I | 5.66 | d | J1,2 = 8.5 |
| H-4II | 5.40 | dd | J3,4 = 3.4, J4,5 = 0.7 |
| H-2II | 5.26 | dd | J1,2 = 8.1, J2,3 = 10.4 |
| H-2I | 5.05 | dd | J1,2 = 8.5, J2,3 = 9.5 |
| H-3II | 5.02 | overlap | |
| H-1II | 4.56 | d | J1,2 = 8.0 |
| H-6aI | 4.32 | overlap | |
| H-6aII, H-6bII | 4.20–4.12 | m | |
| H-6bI, H-5II | 4.05 | m | |
| H-5I | 3.99 | m | |
| H-4I | 3.61 | dd | J3,4 = 8.5, J4,5 = 10.0 |
| Acetyl (CH₃) | ~2.0-2.2 | s |
Table 2: Typical ¹³C NMR Chemical Shifts (δ) for α- and β-Lactose Octaacetate in CDCl₃ [1]
| Carbon | α-anomer (ppm) | β-anomer (ppm) |
| C-1II | 101.9 | 101.9 |
| C-1I | 89.2 | Not Reported |
| C-4I | 82.1 | Not Reported |
| C-5II | 71.5 | Not Reported |
| C-3II | 70.8 | Not Reported |
| C-2I | 70.5 | Not Reported |
| C-5I | 69.6 | Not Reported |
| C-3I | 69.5 | Not Reported |
| C-2II | 68.7 | Not Reported |
| C-4II | 66.8 | Not Reported |
| C-6I | 62.1 | Not Reported |
| C-6II | 61.8 | Not Reported |
| Acetyl (C=O) | ~168-174 | ~168-174 |
| Acetyl (CH₃) | ~20-21 | ~20-21 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Weighing the Sample: Accurately weigh approximately 20 mg of purified this compound into a clean, dry vial.[3][5]
-
Adding the Solvent: Add 0.6 mL of deuterated chloroform (CDCl₃) to the vial.[3][5]
-
Dissolving the Sample: Gently swirl or vortex the vial until the sample is completely dissolved.
-
Filtering the Sample: Take a Pasteur pipette and place a small, loose plug of cotton or glass wool into the narrow tip.
-
Transferring to NMR Tube: Using the filter pipette, transfer the sample solution into a clean, dry 5 mm NMR tube.[7]
-
Capping the Tube: Cap the NMR tube securely to prevent solvent evaporation.
Protocol 2: Acquisition of a Standard ¹H NMR Spectrum
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed magnet is crucial for high-resolution spectra.[6]
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient signal detection.
-
Setting Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).
-
Set the number of scans (e.g., 8 or 16 for a concentrated sample) to achieve an adequate signal-to-noise ratio.
-
Use a standard pulse sequence for ¹H acquisition.
-
-
Acquiring the Spectrum: Start the acquisition.
-
Processing the Data:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Visualizations
Caption: Troubleshooting workflow for poor NMR spectral resolution.
Caption: Workflow for resolving overlapping NMR signals.
References
- 1. researchgate.net [researchgate.net]
- 2. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. depts.washington.edu [depts.washington.edu]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. NMR spectra of oligosaccharides at ultra-high field (900 MHz) have better resolution than expected due to favourable molecular tumbling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Colored Impurities in Acetylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the formation of colored impurities during acetylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of color formation during acetylation?
A1: Colored impurities in acetylation reactions typically arise from several sources:
-
Oxidation: Aromatic amines and phenols are susceptible to oxidation, which can produce highly colored byproducts. This is often exacerbated by the presence of air (oxygen) and elevated temperatures.
-
Side Reactions at High Temperatures: Excessive heat can lead to decomposition of starting materials, reagents, or the desired product, resulting in the formation of colored, often polymeric, tars.[1]
-
Reagent-Related Impurities:
-
Acetic Anhydride: Can undergo self-condensation or react with certain catalysts and solvents to form colored substances.[2]
-
Catalysts: Tertiary amines like triethylamine (TEA) can contain or form N-oxide impurities that are colored.[2] Highly reactive catalyst systems (e.g., acetic anhydride/DMAP/TEA) can even acetylate the enol form of acetic anhydride, producing colored materials.[2]
-
Solvents: Polar aprotic solvents like DMF can be involved in side reactions, especially at high temperatures, leading to deep reddish-brown coloration.[3]
-
Q2: My product is colored after the reaction. What are the primary methods to remove these impurities?
A2: Several purification techniques can be employed to remove colored impurities:
-
Recrystallization with Activated Charcoal: This is a common and effective method for removing small amounts of colored impurities. Activated charcoal has a high surface area and adsorbs large, conjugated molecules that are often responsible for color.[4][5]
-
Column Chromatography: Both normal-phase (silica gel, alumina) and reversed-phase chromatography can be highly effective in separating colored impurities from the desired product.[6] For basic acetylated compounds (e.g., from amines), adding a small amount of a competing base like triethylamine to the mobile phase in normal-phase chromatography can improve separation.
-
Recrystallization: In some cases, the colored impurity may be significantly more soluble in the crystallization solvent than the desired product, allowing for its removal by simple recrystallization without charcoal.
Q3: Can the choice of solvent influence the formation of colored impurities?
A3: Yes, the solvent can play a significant role. For instance, in a DMAP-catalyzed acetylation with acetic anhydride, a reaction in DMF at 100°C produced a deep brown color, while the same reaction in toluene remained clear.[3] This suggests that either the polarity of the solvent or a direct reaction involving the solvent contributes to color formation.[3]
Q4: How can I prevent color formation from the outset?
A4: Proactive measures are often more effective than purification:
-
Use an Inert Atmosphere: For oxygen-sensitive substrates like aromatic amines and phenols, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly minimize the formation of colored oxidation products.
-
Control the Reaction Temperature: Avoid excessive heating. If a reaction is sluggish, consider using a more potent catalyst like DMAP to facilitate the reaction at a lower temperature.[7]
-
Use High-Purity Reagents: Ensure that the starting materials, acetylating agent, and solvents are pure and dry. Acetic anhydride, for example, can hydrolyze over time if exposed to moisture.
-
Optimize Reagent Addition: In DMAP-catalyzed reactions, it is recommended to add the DMAP catalyst last, after the substrate is already in the reaction mixture, to minimize side reactions with acetic anhydride.[2]
Troubleshooting Guides
This section addresses specific issues you might encounter during your acetylation experiments.
Problem: The reaction mixture turns dark (red, brown, or black) upon heating.
| Possible Cause | Suggested Solution |
| Oxidation of an aromatic amine or phenol starting material. | Perform the reaction under an inert atmosphere (Nitrogen or Argon).[8] Use freshly purified or distilled starting materials. |
| Reaction temperature is too high, causing thermal decomposition. | Lower the reaction temperature. If the reaction is too slow at a lower temperature, consider adding a catalyst (e.g., a catalytic amount of DMAP) to increase the reaction rate.[7] Monitor the reaction by TLC to find the optimal balance of temperature and reaction time. |
| Side reaction involving the solvent (e.g., DMF). | If possible, switch to a less reactive, non-polar solvent like toluene.[3] |
| Highly active catalyst system (e.g., Ac₂O/TEA/DMAP) causing side reactions. | Use only a catalytic amount of DMAP. Add the DMAP portion-wise or as the last reagent to the reaction mixture.[2] |
Problem: The isolated solid product is off-white, yellow, or pink.
| Possible Cause | Suggested Solution |
| Presence of minor, highly colored impurities. | Purify the product by recrystallization, adding a small amount of activated charcoal to the hot solution before filtration. |
| The product itself is inherently colored. | Check the literature for the expected color of the pure compound. |
| Incomplete removal of colored byproducts during workup. | Consider an additional purification step, such as column chromatography, before final crystallization.[6] |
| Oxidation of the product during storage. | Store the purified product in a dark container, under an inert atmosphere if it is known to be air-sensitive. |
Data Presentation
Table 1: Qualitative Comparison of Color Prevention Strategies
| Strategy | Description | Impact on Color Formation | Considerations |
| Inert Atmosphere | Replacing air in the reaction vessel with an inert gas (N₂ or Ar). | Highly effective for preventing oxidation of sensitive substrates like aromatic amines and phenols. | Requires appropriate glassware (e.g., Schlenk flask) and technique. |
| Temperature Control | Running the reaction at the lowest effective temperature. | Significant reduction in color from thermal decomposition and side reactions. | May require longer reaction times or the use of a catalyst. |
| Use of High-Purity Reagents | Using freshly opened or purified reagents and solvents. | Reduces color formation from impurities present in the starting materials. | Cost and time for purification of reagents. |
| Solvent Selection | Choosing a non-reactive solvent (e.g., toluene instead of DMF). | Can completely prevent color formation caused by solvent-reagent interactions.[3] | The desired reaction may have different kinetics or solubility in alternative solvents. |
Table 2: Comparison of Purification Methods for Colored Impurities
| Method | Principle | Advantages | Disadvantages | Typical Yield Loss |
| Activated Charcoal | Adsorption of large, conjugated colored molecules onto the surface of the carbon.[4] | Simple, fast, and effective for removing trace amounts of highly colored impurities. | Non-specific; can also adsorb the desired product, leading to yield loss.[4] Fine particles can be difficult to filter. | 5-20% (can be higher if excessive charcoal is used)[4] |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | Highly effective for separating a wide range of impurities, including those that are not colored. Can handle larger quantities of impurities than charcoal. | More time-consuming and requires larger volumes of solvent. | 5-15% (depending on separation efficiency and technique) |
| Recrystallization | Difference in solubility between the product and impurities at different temperatures. | Can be very effective if there is a significant solubility difference. Simultaneously purifies and provides crystalline material. | Not effective if the colored impurity co-crystallizes with the product. | 10-30% (inherent loss in mother liquor) |
Experimental Protocols
Protocol 1: Decolorization of a Crude Acetylated Product using Activated Charcoal
Objective: To remove colored impurities from a solid organic compound by recrystallization with activated charcoal.
Materials:
-
Crude, colored acetylated product
-
Decolorizing activated charcoal
-
Appropriate recrystallization solvent (a solvent in which the product is soluble when hot and insoluble when cold)
-
Erlenmeyer flasks (2)
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel
-
Fluted filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent to dissolve the solid completely.
-
Cooling: Briefly remove the flask from the heat source to prevent bumping.
-
Addition of Charcoal: Add a small amount of activated charcoal (typically 1-2% of the solute's weight; start with a spatula tip's worth) to the hot solution.[8] Swirl the flask to ensure the charcoal is well-dispersed.
-
Heating: Gently heat the mixture for 5-10 minutes with occasional swirling. Avoid boiling, as this can cause the solution to bump.
-
Hot Filtration:
-
Set up a hot filtration apparatus by placing a glass funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask.
-
Heat the receiving flask and funnel on the steam bath or hot plate to prevent premature crystallization.
-
Quickly pour the hot, charcoal-containing solution through the fluted filter paper. The filtrate should be colorless or significantly less colored.
-
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Acetylation of an Aromatic Amine under an Inert Atmosphere
Objective: To perform an acetylation reaction on an air-sensitive substrate, minimizing the formation of colored oxidation byproducts.
Materials:
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Rubber septa
-
Needles and tubing
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Syringes for liquid transfer
-
Aromatic amine (substrate)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acetic anhydride
-
Base (e.g., pyridine or triethylamine)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.
-
System Assembly: Assemble the reaction flask with a stir bar and a condenser (if refluxing is required). Seal the openings with rubber septa.
-
Inerting the System:
-
Connect the flask to a Schlenk line or an inert gas source via a needle through one of the septa.
-
Insert a second "outlet" needle to vent the air.
-
Purge the flask with the inert gas for 5-10 minutes.
-
Remove the outlet needle. The inert gas balloon or a positive pressure from the Schlenk line will maintain the inert atmosphere.
-
-
Addition of Reagents:
-
Add the aromatic amine (solid) to the flask before inerting, or dissolve it in the anhydrous solvent and add it via syringe.
-
Add the anhydrous solvent via syringe.
-
Begin stirring.
-
Add the base (e.g., pyridine) via syringe.
-
Slowly add the acetic anhydride via syringe.
-
-
Reaction: Stir the reaction mixture at the desired temperature for the required time. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the specific product, but it typically involves quenching with water or a dilute aqueous solution, followed by extraction, drying of the organic layer, and solvent removal.
-
Purification: Purify the crude product by recrystallization (with or without charcoal, as needed) or column chromatography.
Mandatory Visualizations
Caption: Workflow for minimizing colored impurities in acetylation.
Caption: Troubleshooting logic for colored impurity formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguddu.com [pharmaguddu.com]
- 8. Color Analysis for Pharmaceutical Products using UV-Visible Absorption Techniques - Behind the Bench [thermofisher.com]
Influence of catalyst on Lactose octaacetate synthesis efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of lactose octaacetate. Our aim is to help you optimize your reaction efficiency by understanding the critical role of catalyst selection and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound?
A1: The most frequently employed catalysts for the acetylation of lactose are weak bases such as anhydrous sodium acetate and Lewis acids like iodine. Both are effective in promoting the esterification of the hydroxyl groups of lactose with acetic anhydride.
Q2: What is the primary difference in performance between sodium acetate and iodine as catalysts?
A2: Sodium acetate is a well-established, cost-effective catalyst that provides good yields under both conventional heating and microwave irradiation.[1][2] Iodine, on the other hand, is a powerful Lewis acid catalyst that can facilitate the reaction under milder conditions and often with shorter reaction times.[3] The choice between them may depend on the desired reaction speed, sensitivity of other functional groups, and downstream purification considerations.
Q3: My final product is a mixture of α and β anomers. Is this normal and how can I control the anomeric ratio?
A3: The formation of a mixture of α and β anomers of this compound is common.[4] The ratio of these anomers can be influenced by the reaction conditions and the catalyst used. For instance, acetylation with acetic anhydride and sodium acetate often produces a mixture of anomers.[4] Achieving a high proportion of a specific anomer, such as β-lactose octaacetate, can be challenging and may require specific protocols and careful crystallization techniques for purification.[4][5]
Q4: Can I use microwave irradiation to accelerate the synthesis?
A4: Yes, microwave-assisted synthesis is a highly effective method for producing this compound, significantly reducing reaction times compared to conventional heating.[1][6][7] For example, using sodium acetate as a catalyst, the reaction can be completed in as little as 10-20 minutes under microwave irradiation, with yields reported to be as high as 91%.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Sodium Acetate Catalyst: Ensure the reaction is heated to at least 100°C for a sufficient duration (e.g., 2 hours for conventional heating).[2] For microwave synthesis, ensure adequate power and time (e.g., 700W for 10-20 minutes).[1][6] - Iodine Catalyst: While the reaction is often faster, ensure the mixture is homogenous and stirred efficiently. |
| Catalyst Inactivity: The catalyst may be old, hydrated, or of poor quality. | - Use anhydrous sodium acetate for optimal performance. - Ensure the iodine used is of a suitable grade. | |
| Sub-optimal Catalyst Loading: Too little catalyst may result in a sluggish or incomplete reaction. | - While specific optimal loadings can vary, a molar ratio of lactose to sodium acetate of approximately 1:1.2 has been reported to be effective.[1] For iodine, catalytic amounts are generally sufficient. | |
| Product is Impure (Presence of multiple spots on TLC) | Incompletely Acetylated Lactose: The reaction may not have gone to completion, leaving partially acetylated lactose derivatives. | - Increase the reaction time or temperature to ensure all hydroxyl groups are acetylated. - Use a sufficient excess of acetic anhydride. |
| Presence of Anomeric Mixture: Formation of both α and β anomers is common. | - This is an inherent aspect of the reaction. Purification through fractional crystallization is often necessary to isolate a specific anomer.[4] Recrystallization from solvents like ethanol or a mixture of methylene chloride and methanol can be effective.[1][4] | |
| Difficulty in Product Purification | Oily or Sticky Product: This may be due to residual acetic anhydride or acetic acid. | - After the reaction, it is crucial to quench the excess acetic anhydride by pouring the reaction mixture into a large volume of ice-cold water and stirring vigorously to precipitate the solid this compound.[1][6] - Thoroughly wash the crude product with water to remove water-soluble impurities. |
| Product does not crystallize: The presence of impurities can inhibit crystallization. | - Ensure the crude product is washed extensively to remove any remaining acetic acid or anhydride. - Attempt recrystallization from different solvent systems. A common and effective method is recrystallization from 95% ethanol.[1][6] |
Catalyst Performance Data
| Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Sodium Acetate | Conventional Heating (100°C) | 2 hours | ~85% | [2] |
| Sodium Acetate | Microwave Irradiation (700W) | 10 minutes | 74% | [1] |
| Sodium Acetate | Microwave Irradiation (700W) | 15-20 minutes | 91% | [6] |
| Iodine | Room Temperature | Short (not specified) | Quantitative | [8] |
Experimental Protocols
Method 1: Synthesis of this compound using Sodium Acetate Catalyst (Microwave Irradiation)
-
Reaction Setup: In a round-bottom flask, combine D-(+)-lactose monohydrate (e.g., 10.0 g, 0.029 mol), acetic anhydride (e.g., 30 cm³, 0.27 mol), and anhydrous sodium acetate (e.g., 3.0 g, 0.036 mol).[1][6]
-
Microwave Irradiation: Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.[1][6]
-
Work-up and Precipitation: After the reaction, carefully pour the hot mixture into a beaker containing ice-cold distilled water (e.g., 200 cm³).[1][6]
-
Stirring and Precipitation: Stir the mixture vigorously. The this compound will precipitate as a white solid. Allow the mixture to stand at 4°C for at least 12 hours to ensure complete precipitation.[1][6]
-
Filtration and Washing: Filter the precipitate under vacuum and wash the solid thoroughly with distilled water to remove any unreacted acetic anhydride and acetic acid.[1][6]
-
Purification: Purify the crude product by recrystallization from 95% ethanol.[1][6]
-
Drying: Dry the purified this compound in a vacuum oven to a constant weight.[1][6]
Method 2: Synthesis of this compound using Iodine Catalyst
-
Reaction Setup: In a suitable reaction vessel, suspend D-lactose (e.g., 20.0 g, 58.4 mmol) in acetic anhydride (e.g., 48.65 g, 476.5 mmol).[3]
-
Catalyst Addition: Add a catalytic amount of solid iodine (e.g., 0.104 g, 0.410 mmol).[3]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the work-up procedure would typically involve quenching the excess acetic anhydride with ice-water and filtering the resulting precipitate, similar to the sodium acetate method.
-
Purification: The crude product can be purified by recrystallization.
Visualizing the Process
Experimental Workflow for this compound Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Lactose Octaacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of lactose octaacetate during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities include:
-
α-Anomer of this compound: The acetylation of lactose typically produces a mixture of α and β anomers. The β-anomer is often the desired product.
-
Partially Acetylated Lactose: Incomplete acetylation can result in lactose molecules with fewer than eight acetate groups, such as lactose heptaacetate.[1]
-
Residual Acetic Anhydride and Acetic Acid: These reagents are used in excess during the synthesis and must be removed during the work-up.
-
Catalyst Residues: If a catalyst such as sodium acetate is used, it needs to be thoroughly removed.
Q2: How can I effectively remove residual acetic anhydride and acetic acid from my crude product?
A2: Residual acetic anhydride is typically hydrolyzed to acetic acid by quenching the reaction mixture in ice-cold water. To remove acetic acid, the crude product, if dissolved in an organic solvent immiscible with water (like dichloromethane or ether), can be washed with a basic aqueous solution such as sodium bicarbonate.[2] For solid crude product, thorough washing with cold deionized water after filtration is a common practice.[3] If acetic acid persists, co-evaporation with a solvent like toluene under reduced pressure can be effective.
Q3: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[4][5] This can be due to a high concentration of impurities lowering the melting point or if the solution is supersaturated at a temperature above the compound's melting point.[4][6]
To resolve this, you can try the following:
-
Re-heat the solution to dissolve the oil and add a small amount of additional solvent to decrease the saturation point. Then, allow it to cool more slowly.[4]
-
If impurities are suspected to be the cause, consider a preliminary purification step like a charcoal treatment to remove colored impurities, or an initial purification by flash chromatography before recrystallization.[4]
-
Scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization.
-
Using a different solvent system for recrystallization might be necessary.
Q4: What is the most reliable method for determining the purity of my this compound, especially the anomeric ratio?
A4: While melting point and optical rotation can provide an indication of purity, they are not always reliable for determining the anomeric purity of this compound.[1] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most definitive method for quantifying the ratio of α and β anomers.[1] High-Performance Liquid Chromatography (HPLC) can also be a powerful technique for assessing overall purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | - Incomplete precipitation during water quench. - Loss of product during filtration. | - Ensure the reaction mixture is poured into a sufficiently large volume of ice-cold water with vigorous stirring.[1] - Allow the precipitate to fully form by leaving it at a low temperature (e.g., 4°C) for several hours before filtration.[3] - Use a fine-porosity filter paper to collect the solid. |
| Product is a Sticky Solid or Oil After Initial Precipitation | - Incomplete hydrolysis of acetic anhydride. - Presence of significant amounts of partially acetylated byproducts. | - Stir the aqueous mixture for a longer duration to ensure complete hydrolysis of acetic anhydride. - Wash the crude product thoroughly with cold water. - Consider purification by column chromatography to separate the fully acetylated product from more polar, partially acetylated species. |
| Recrystallization Yields No Crystals | - Solution is not sufficiently saturated. - Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration of the product. - Try scratching the inner surface of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound if available. - If impurities are suspected, an initial purification by column chromatography may be necessary. |
| Final Product has a Low Melting Point or a Broad Melting Range | - Presence of impurities, particularly the α-anomer or residual solvents. | - Perform one or more recrystallizations. A methanol/dichloromethane solvent system is reported to be effective in enriching the β-anomer.[1] - Dry the purified product thoroughly under high vacuum to remove any residual solvent. |
| ¹H NMR Shows a Significant Amount of the α-Anomer | - The synthetic conditions naturally produce an anomeric mixture. | - Purify the product by fractional recrystallization. The β-anomer is typically less soluble and will crystallize out first from suitable solvent systems like methanol/dichloromethane.[1] - For very high purity requirements, column chromatography can be used to separate the anomers. |
Quantitative Data on Purification Procedures
The following tables summarize quantitative data on how different work-up and purification procedures can affect the yield and purity of this compound.
Table 1: Effect of Water Quench Volume on Crude Product Yield and Anomeric Ratio
| Scale | Volume of Water for Quench (relative to reaction mixture) | Crude Product Yield (%) | α:β Anomer Ratio in Crude Product (by ¹H NMR) |
| Medium-scale | 10 volumes | 77 | ~1:12 |
| Large-scale | 3 volumes | 70 | ~1:30 |
| Data sourced from Observations on the Preparation of β-Lactose Octaacetate.[1] |
Table 2: Improvement of Anomeric Purity by Recrystallization
| Purification Stage | Solvent System | α:β Anomer Ratio (by ¹H NMR) | Final Yield of Pure β-Anomer (%) |
| Crude Product (from medium-scale prep) | - | ~1:12 | - |
| After one recrystallization | CH₂Cl₂/MeOH | Significantly reduced α-anomer | - |
| After two recrystallizations | CH₂Cl₂/MeOH | ~1:275 (~0.3% α-anomer) | 54 |
| Data sourced from Observations on the Preparation of β-Lactose Octaacetate.[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound to Enrich the β-Anomer
This protocol is adapted from a procedure demonstrated to be effective in significantly reducing the amount of the α-anomer.[1]
Materials:
-
Crude this compound
-
Dichloromethane (CH₂)
-
Methanol (MeOH)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of dichloromethane in an Erlenmeyer flask. Gentle warming may be applied to facilitate dissolution.
-
Once fully dissolved, add approximately 10 volumes of methanol relative to the volume of dichloromethane used.
-
Cloudiness may appear upon the addition of methanol. Gently heat the mixture until a clear solution is re-formed.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin during this time.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the crystals under high vacuum.
-
Assess the anomeric purity by ¹H NMR. If necessary, a second recrystallization can be performed to further improve the purity.[1]
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This is a general protocol for the purification of acetylated sugars and can be adapted for this compound.[7][8]
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents for eluent (e.g., n-hexane, ethyl acetate, dichloromethane)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Determine a suitable eluent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between the desired product (this compound) and impurities. A good starting point for acetylated sugars is a mixture of n-hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation on a column.
-
Column Packing: a. Plug the bottom of the column with glass wool and add a thin layer of sand. b. Prepare a slurry of silica gel in the initial, less polar eluent. c. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the silica run dry.
-
Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). b. Carefully apply the sample to the top of the silica gel bed.
-
Elution: a. Begin eluting with the solvent system determined by TLC. b. Collect fractions and monitor the elution by TLC to identify the fractions containing the purified product. c. A gradient elution, gradually increasing the polarity of the solvent (e.g., by increasing the percentage of ethyl acetate in hexane), may be necessary to elute all compounds.
-
Product Isolation: a. Combine the fractions containing the pure this compound. b. Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified product. c. Determine the purity of the final product by ¹H NMR and/or HPLC.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for selecting a purification method based on impurity profile.
References
Drying and storage conditions to prevent Lactose octaacetate degradation
This technical support center provides guidance on the proper drying and storage conditions to prevent the degradation of Lactose Octaacetate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway for this compound under typical storage conditions is the hydrolysis of the acetyl ester bonds. This reaction is catalyzed by the presence of moisture and can be accelerated by non-neutral pH conditions. The degradation results in the formation of partially deacetylated lactose derivatives and ultimately lactose and acetic acid.
Q2: What are the ideal long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored at low temperatures, protected from moisture and light. Recommended conditions are at or below -15°C, in a tightly sealed container, preferably under an inert atmosphere such as nitrogen.[1] Short-term storage at room temperature is possible, but for extended periods, refrigeration (2-8°C) or freezing is recommended to minimize the risk of degradation.[2]
Q3: My this compound powder has become clumpy. What is the likely cause and how can I prevent it?
A3: Clumping of this compound powder is a strong indication of moisture absorption. This compound, particularly if it contains amorphous regions, is hygroscopic and can absorb water from the atmosphere. This can lead to caking and an increased rate of hydrolytic degradation. To prevent this, always handle the product in a low-humidity environment, such as a glove box or a room with controlled humidity. Ensure the container is tightly sealed immediately after use. If clumping occurs, it is advisable to dry the product under vacuum before use, though some degradation may have already occurred.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis. The stability in solution is highly dependent on the solvent, pH, and temperature. If short-term storage in solution is necessary, it is best to use an anhydrous aprotic solvent. For aqueous solutions, the pH should be maintained near neutral, and the solution should be stored at a low temperature (e.g., 2-8°C) and used as quickly as possible. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is suggested.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., from white powder to a sticky or discolored solid) | Moisture absorption and subsequent degradation. | Discard the product as its purity is compromised. Review handling and storage procedures to prevent future occurrences. Ensure the product is stored in a desiccator or under inert gas. |
| Unexpected results in experiments (e.g., lower than expected biological activity) | Degradation of this compound due to improper storage or handling. | Verify the purity of the this compound using a suitable analytical method like HPLC (see Experimental Protocols). If degradation is confirmed, use a fresh, properly stored batch for subsequent experiments. |
| Difficulty in dissolving the powder | The powder may have caked due to moisture absorption. | Gently break up any aggregates with a clean, dry spatula. If solubility issues persist, consider drying the material under vacuum before preparing solutions. |
| Inconsistent results between different batches of this compound | Variability in purity, moisture content, or the ratio of crystalline to amorphous forms. | Always source high-purity this compound from a reputable supplier. Perform incoming quality control, including moisture content analysis and purity assessment, for each new batch. |
Data Presentation
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Duration | Temperature | Atmosphere | Container |
| Short-term (days to weeks) | Room Temperature (controlled) | Dry | Tightly sealed |
| Medium-term (weeks to months) | 2 to 8°C[2] | Dry / Inert Gas | Tightly sealed, light-resistant |
| Long-term (months to years) | ≤ -15°C[1] | Dry / Inert Gas (Nitrogen) | Tightly sealed, light-resistant |
Table 2: Estimated Shelf-Life of Acetylated Disaccharides in Aqueous Solution as a Function of pH and Temperature*
| pH | Temperature | Estimated Half-life (t½) |
| 4.0 | 25°C | ~25 days |
| 5.2 | 25°C | ~114 days |
| 6.0 | 25°C | ~27 days |
| 4.0 | 4°C | ~0.5 years |
| 5.2 | 4°C | ~5.3 years |
| 6.0 | 4°C | ~1.5 years |
*Data is based on studies of sucrose octaacetate, a structurally similar compound, and should be used as a guideline for this compound. The optimal pH for stability in solution is approximately 5.4.[4]
Experimental Protocols
Protocol 1: Drying of this compound using a Vacuum Oven
This protocol is designed to remove residual moisture from this compound to ensure its stability.
Methodology:
-
Preparation: Place a thin layer of this compound powder in a shallow, vacuum-rated glass dish.
-
Vacuum Oven Setup: Place the dish in a vacuum oven.
-
Drying Conditions: Heat the oven to a temperature between 40°C and 60°C. This temperature range is generally safe for heat-sensitive carbohydrates.
-
Vacuum Application: Gradually apply a vacuum, aiming for a pressure below 0.1 MPa.
-
Drying Time: Dry the material until a constant weight is achieved. This may take several hours. To determine this, carefully vent the oven, quickly weigh the sample, and then return it to the oven for another hour of drying. Repeat until the weight change is negligible.
-
Cooling and Storage: Once dry, cool the sample to room temperature in a desiccator under vacuum or in the presence of a desiccant before transferring it to a tightly sealed container for storage.
Protocol 2: Determination of Moisture Content by Karl Fischer Titration
This protocol provides a precise method for quantifying the water content in this compound.
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. A volumetric titrator is suitable for this purpose.
-
Solvent Preparation: Use a suitable solvent, such as methanol, in the titration vessel. For carbohydrates that dissolve poorly, the addition of formamide (up to 50%) can improve solubility.[3]
-
Titration of the Solvent: Titrate the solvent to a dry endpoint to eliminate any residual water.
-
Sample Preparation and Introduction: Accurately weigh approximately 0.25 g of this compound and quickly transfer it to the titration vessel.
-
Titration of the Sample: Start the titration. A stirring time of at least 180 seconds is recommended to ensure complete dissolution and reaction.[3]
-
Calculation: The instrument's software will automatically calculate the water content based on the amount of titrant consumed.
Protocol 3: Stability-Indicating HPLC Method for this compound
This High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of this compound and to detect and quantify its degradation products. This method is adapted from a validated method for the similar compound, sucrose octaacetate.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection Wavelength: Low UV wavelength, for example, 210 nm, where the acetyl groups may have some absorbance.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of high-purity this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Identify the peak corresponding to this compound based on its retention time compared to the standard. Any additional peaks may indicate impurities or degradation products. Quantify the amount of this compound and any degradation products by comparing their peak areas to the calibration curve.
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Recommended workflow for drying, storage, and analysis.
References
- 1. proumid.com [proumid.com]
- 2. Moisture sorption, compressibility and caking of lactose polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of low levels of amorphous content in inhalation grade lactose by moisture sorption isotherms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving TLC Separation Issues with Lactose Octaacetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Thin-Layer Chromatography (TLC) analysis of lactose octaacetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing a streak instead of a single spot for my this compound sample?
Streaking on a TLC plate can be attributed to several factors.[1][2][3][4] The most common causes include sample overloading, the use of a highly polar solvent for sample application, or the presence of acidic or basic impurities.
Troubleshooting Steps:
-
Reduce Sample Concentration: Overloading is a frequent cause of streaking.[2][3] Prepare a more dilute solution of your this compound sample and re-spot it on the TLC plate.
-
Use a Less Polar Spotting Solvent: Dissolving your sample in a solvent that is significantly more polar than the mobile phase can cause the initial spot to spread and streak as the mobile phase moves up the plate.[2] If possible, dissolve your sample in a small amount of the mobile phase or a solvent with similar or lower polarity.
-
Modify the Mobile Phase: For compounds with acidic or basic properties that might interact strongly with the silica gel, adding a small amount of a modifier to the mobile phase can help.[3][5] For potentially acidic impurities, adding a few drops of formic or acetic acid to the eluent can improve spot shape.[2][5]
-
Consider Sample Purity: A complex mixture of products can also appear as a streak.[2] If your this compound is from a crude reaction mixture, it may contain several closely related byproducts.
2. I see multiple spots in the lane for my purified this compound. What could they be?
The presence of multiple spots suggests that your sample may not be pure. For this compound, these additional spots could be:
-
Anomers: this compound can exist as α and β anomers, which may have slightly different polarities and thus separate on TLC.[6]
-
Incompletely Acetylated Byproducts: The synthesis of this compound can sometimes result in incompletely acetylated forms, such as lactose heptaacetate, which will have different Rf values.[6]
-
Unreacted Lactose: If the acetylation reaction was incomplete, you might see a spot corresponding to the highly polar starting material, which would remain at the baseline.
-
Hydrolysis: this compound can be susceptible to hydrolysis back to lactose or partially acetylated forms if exposed to moisture or acidic/basic conditions, especially on the silica gel plate.
Troubleshooting Steps:
-
Co-spotting: To identify the spots, you can co-spot your sample with known standards, such as the starting lactose material.
-
Optimize the Mobile Phase: Try different solvent systems to improve the separation between the spots and get a better idea of the number of components in your sample.
-
Characterization: If you suspect the presence of different anomers or incompletely acetylated products, you may need to use other analytical techniques like NMR for confirmation.[6]
3. My this compound spot has a very low Rf value and is stuck at the baseline. How can I get it to move up the plate?
A spot that does not move from the origin indicates that the mobile phase is not polar enough to elute the compound up the silica gel plate.[3][7]
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: To increase the polarity of your eluent, you can increase the proportion of the more polar solvent in your solvent mixture.[3][7] For example, if you are using a hexane/ethyl acetate system, you would increase the percentage of ethyl acetate.
-
Change the Solvent System: If adjusting the solvent ratio is not effective, you may need to switch to a more polar solvent system altogether.[3] For instance, adding a small amount of methanol to a dichloromethane or ethyl acetate-based system can significantly increase its polarity.
4. The spots on my TLC plate are running too close to the solvent front (high Rf value). What should I do?
When spots run too close to the solvent front, it means the mobile phase is too polar for the compound and the stationary phase.[3] This leads to poor separation as all components travel with the solvent front.
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: You need to use a less polar eluent.[3] This can be achieved by increasing the proportion of the non-polar solvent in your mixture (e.g., increasing the amount of hexane in a hexane/ethyl acetate system).
-
Change the Solvent System: If adjusting the ratio is insufficient, select a new, less polar solvent system.
Data Presentation: Rf Values and Solvent Systems
The following table summarizes reported TLC conditions for this compound, which can be used as a starting point for method development.
| Compound | Stationary Phase | Mobile Phase (v/v/v) | Rf Value |
| This compound | Silica Gel 60 F254 | Ethyl Acetate / Methanol / Water (17:2:1) | 0.74[8] |
| α/β-Lactose Octaacetate | Silica Gel 60 | Toluene / Acetone (3:1) | Separable |
| This compound | Silica Gel | Dichloromethane / Acetone (10:1) | 0.6[6] |
Experimental Protocols
Protocol 1: General Purpose TLC of this compound
This protocol is based on a reported method for the analysis of this compound.[8]
-
Plate Preparation: Use a pre-coated silica gel 60 F254 plate. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., chloroform or ethyl acetate) to a concentration of about 1 mg/mL.
-
Spotting: Using a capillary tube or micropipette, carefully spot a small amount of the sample solution onto the baseline. Allow the solvent to evaporate completely between applications if multiple spots are needed in the same location.
-
Developing Chamber Preparation: Pour the mobile phase (Ethyl Acetate / Methanol / Water, 17:2:1 v/v/v) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 15 minutes.
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots by:
-
UV Light: If the plate contains a fluorescent indicator, view it under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots.[9][10]
-
Staining: Prepare a 10% (v/v) solution of sulfuric acid in methanol.[8] Spray the plate with this solution or quickly dip the plate into the solution. Heat the plate gently on a hot plate or with a heat gun until brown or black spots appear.[8][10][11]
-
Visualization
Troubleshooting Workflow for TLC of this compound
Caption: A flowchart for troubleshooting common TLC separation issues.
Logical Relationship for Identifying Multiple Spots
Caption: A diagram illustrating the process of identifying unknown spots.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. chembam.com [chembam.com]
- 3. silicycle.com [silicycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. community.wvu.edu [community.wvu.edu]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Researcher's Guide to Validating the Purity of Lactose Octaacetate via Nuclear Magnetic Resonance (NMR) Spectroscopy
For researchers and professionals in drug development and synthetic carbohydrate chemistry, ensuring the purity of intermediates like Lactose octaacetate is paramount.[1] This fully acetylated derivative of lactose serves as a crucial building block in the synthesis of complex oligosaccharides.[1] While traditional methods like melting point determination and optical rotation have been used for purity assessment, they can be unreliable.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, however, offers a highly sensitive and structurally informative method for unambiguous purity validation.[2]
This guide provides a comparative overview of purity validation techniques, a detailed experimental protocol for NMR analysis, and supporting data to aid researchers in interpreting their results.
NMR vs. Other Purity Validation Methods
While techniques like Thin-Layer Chromatography (TLC), melting point, and optical rotation can provide initial indications of purity, they often lack the specificity and quantitative power of NMR. It has been proposed that melting point and specific rotation values are not reliable criteria for the purity of β-Lactose octaacetate.[2] NMR spectroscopy, particularly ¹H NMR, can confidently determine purity by providing detailed structural information, allowing for the detection and quantification of even minor impurities and anomeric mixtures.[2]
Experimental Protocol: Purity Validation by NMR
This section details the methodology for sample preparation and data acquisition for both ¹H and ¹³C NMR analysis.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.[3][4]
-
Dissolve the sample in 0.6 to 0.7 mL of deuterated chloroform (CDCl₃) containing a known internal standard, typically tetramethylsilane (TMS).[3][4][5]
-
Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small plug of cotton wool into a clean 5 mm NMR tube to prevent line broadening in the spectrum.[5]
-
The final sample height in the NMR tube should be sufficient to cover the NMR coil, typically around 5.5 cm.[5]
2. NMR Data Acquisition:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal dispersion.[3][6]
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse sequence.
-
Number of Scans: 8 to 16 scans are typically sufficient for a concentrated sample.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A sweep width covering -2 to 12 ppm is appropriate.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A sweep width covering 0 to 220 ppm is standard.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H NMR, and the CDCl₃ solvent peak to 77.00 ppm for ¹³C NMR.[7]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the compound, impurities, and different anomers.
Workflow for Purity Validation
References
- 1. This compound | 23973-20-8 | OL02883 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 6. rsc.org [rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to Lactose Octaacetate and Sucrose Octaacetate as Bitterants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of lactose octaacetate and sucrose octaacetate, two common acetylated sugars used as bitter-tasting stimuli (bitterants) in research and development. The information presented herein is intended to assist professionals in selecting the appropriate bitterant for applications ranging from taste receptor studies to the development of aversive agents and taste-masking technologies.
Physicochemical Properties
This compound and sucrose octaacetate share the same molecular formula and molar mass, as both are fully acetylated disaccharides. However, their structural differences, stemming from the underlying lactose and sucrose molecules, result in different physical properties, such as melting point.
| Property | This compound | Sucrose Octaacetate | Reference(s) |
| Molecular Formula | C₂₈H₃₈O₁₉ | C₂₈H₃₈O₁₉ | [1][2] |
| Molar Mass | 678.59 g/mol | 678.59 g/mol | [1][2] |
| Appearance | White to faint yellow powder | Colorless crystalline solid | [2][3] |
| Melting Point | 75-78 °C | Decomposes at ~285 °C | [2] |
| CAS Number | 23973-20-8 | 126-14-7 | [2] |
Comparative Bitterness Analysis
Quantitative sensory data is crucial for determining the potency of a bitterant. Sucrose octaacetate is well-characterized in human sensory studies and is known for its intense bitterness.[4] In contrast, this compound is generally described qualitatively as having a "slightly bitter taste".[3] While both are effective bitterants, sucrose octaacetate exhibits a significantly lower taste threshold, indicating higher potency.
| Compound | Mean Detection Threshold (µM) | Range (µM) | Qualitative Description | Reference(s) |
| Sucrose Octaacetate | 4.0 (Median) | 0.25 - 16.0 | Intensely bitter | [2][5] |
| This compound | Data not available in cited literature | Data not available in cited literature | Slightly bitter | [3] |
Mechanism of Action and Signaling Pathway
The perception of bitter taste is mediated by a family of G-protein coupled receptors (GPCRs) known as Taste 2 Receptors (TAS2Rs or T2Rs), expressed in taste receptor cells on the tongue.[6][7] Humans possess 25 distinct TAS2Rs that can recognize thousands of structurally diverse bitter compounds.[8]
Sucrose octaacetate has been shown to activate specific human and mouse taste receptors. It is a known agonist for human TAS2R46 and mouse TAS2R117.[9] The specific TAS2R targets for this compound are not as well-defined in the available literature.
Upon binding of a bitterant like sucrose octaacetate to its receptor, a signaling cascade is initiated. This pathway involves the activation of a heterotrimeric G-protein (specifically gustducin), leading to the release of intracellular calcium (Ca²⁺) and ultimately neurotransmitter release, which signals the brain to perceive a bitter taste.
Experimental Protocols
The bitterness of compounds can be quantified through sensory panel evaluations or in vitro receptor assays.
This protocol outlines a standard method for determining the detection threshold of a bitter compound using a trained sensory panel, based on the principles of the ASTM E679 method.
Objective: To determine the lowest concentration at which the bitter taste of the compound is detectable.
Methodology:
-
Panelist Selection and Training: Recruit 8-15 panelists. Train them to recognize bitter tastes and familiarize them with the testing procedure.
-
Sample Preparation: Prepare a series of solutions of the bitterant (e.g., sucrose octaacetate) in purified water. The series should span a wide range of concentrations in logarithmic steps (e.g., from 0.1 µM to 50 µM).
-
Testing Procedure (Ascending Forced-Choice):
-
Present each panelist with three samples at a given concentration: two are blanks (water) and one contains the bitterant. The order is randomized.
-
Ask the panelist to identify the "odd" sample.
-
Start with the lowest concentration. If the panelist identifies the correct sample, they are presented with the next lower concentration in the next session. If they are incorrect, they are presented with the next higher concentration.
-
-
Threshold Determination: The individual's threshold is typically defined as the lowest concentration at which they correctly identify the bitter sample multiple times (e.g., two consecutive correct identifications).[5]
-
Data Analysis: Calculate the geometric mean or median of the individual thresholds to determine the group's taste threshold.
This protocol describes a common in vitro method to screen compounds for their ability to activate specific bitter taste receptors expressed in a heterologous cell line.
Objective: To measure the activation of a specific TAS2R by a bitter compound by monitoring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Maintain a suitable host cell line, such as Human Embryonic Kidney 293T (HEK293T) cells, in appropriate culture medium.
-
Transient Transfection: Co-transfect the cells with three plasmids:
-
A plasmid encoding the human TAS2R of interest (e.g., hTAS2R46).
-
A plasmid encoding a chimeric G-protein (e.g., Gα16-gust44) that couples the receptor activation to the phospholipase C pathway.[6]
-
A plasmid for a calcium sensor (e.g., a fluorescent probe like Fluo-4 AM or a bioluminescent photoprotein).[6][10]
-
-
Cell Plating and Dye Loading: Plate the transfected cells into a multi-well plate (e.g., 96-well). After 24-48 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) if a fluorescent sensor is used.
-
Compound Application: Prepare solutions of the test bitterant (e.g., sucrose octaacetate) in an assay buffer.
-
Signal Measurement: Use a plate reader (e.g., a FLIPR or FlexStation) to measure the baseline signal (fluorescence or luminescence). Inject the bitterant solution into the wells and immediately monitor the change in signal over time. An increase in signal indicates a rise in intracellular calcium, signifying receptor activation.
-
Data Analysis: The response is typically quantified as the change in fluorescence (ΔF) over baseline (F₀). Dose-response curves can be generated by testing a range of compound concentrations, allowing for the calculation of an EC₅₀ value (the concentration that elicits a half-maximal response).
Summary and Recommendations
Both this compound and sucrose octaacetate are effective bitterants, but the available evidence strongly indicates a significant difference in their potency.
-
Sucrose Octaacetate is an intensely bitter compound with a well-documented, low micromolar taste threshold in humans.[5] Its activation of specific TAS2Rs is characterized, making it an excellent choice for studies requiring a potent, reliable bitter stimulus, such as taste transduction research, clinical trials for taste modifiers, and as a robust aversive agent.[2][9]
-
This compound is described as being only slightly bitter.[3] The lack of quantitative human taste threshold data in the scientific literature makes it difficult to directly compare its potency to sucrose octaacetate. It may be suitable for applications where a less intense bitter stimulus is required or as an intermediate in the synthesis of other carbohydrate-based molecules.[1]
References
- 1. This compound | 23973-20-8 | OL02883 | Biosynth [biosynth.com]
- 2. Sucrose octaacetate - Wikipedia [en.wikipedia.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. globethesis.com [globethesis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BitterDB ID=482 [bitterdb.agri.huji.ac.il]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Lactose Octaacetate and Other Acetylated Sugars in Glycosylation
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic carbohydrate chemistry, the strategic selection of glycosyl donors is paramount to achieving desired yields and stereoselectivity in glycosylation reactions. Among the various classes of glycosyl donors, peracetylated sugars are valued for their stability and ease of preparation. This guide provides an objective comparison of Lactose octaacetate with other common acetylated monosaccharides as glycosyl donors, supported by available experimental data. We delve into their performance in glycosylation reactions, provide detailed experimental protocols, and visualize relevant biological pathways where these molecules play a crucial role.
Performance Comparison in Glycosylation
While direct, comprehensive comparative studies on the glycosylation performance of this compound against other peracetylated sugars under a wide range of conditions are limited, some experimental data provides valuable insights. A key factor influencing the outcome of a glycosylation reaction is the nature of the glycosyl donor. The disaccharide structure of lactose, compared to monosaccharides like glucose and galactose, can influence its reactivity and the stereochemical outcome of the glycosylation.
The following table summarizes the performance of this compound in comparison to peracetylated glucose, galactose, and maltose in the synthesis of allyl glycosides, a common transformation in carbohydrate chemistry. The data is extracted from a study by Khamsi et al., which employed a glycosylation-reacetylation protocol to improve yields.[1]
| Glycosyl Donor | Product | Promoter | Glycosylation Yield (%) | Overall Yield after Reacetylation (%) | Anomeric Selectivity (β:α) |
| β-D-Glucose pentaacetate | Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | BF₃·Et₂O | 65 | 85 | >20:1 |
| β-D-Galactose pentaacetate | Allyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | BF₃·Et₂O | 70 | 90 | >20:1 |
| β-Lactose octaacetate | Allyl hepta-O-acetyl-β-lactoside | BF₃·Et₂O | 68 | 88 | β-only |
| β-Maltose octaacetate | Allyl hepta-O-acetyl-β-maltoside | BF₃·Et₂O | 62 | 82 | β-only |
Data extracted from Khamsi, J. et al. (2012). A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors. Carbohydrate Research, 357, 119-123.[1]
From this specific study, it can be observed that this compound performs comparably to the peracetylated monosaccharides and maltose in terms of yield and exhibits excellent β-selectivity under these reaction conditions. The slightly lower yields in some cases with the disaccharides could be attributed to increased steric hindrance. It is important to note that the reactivity and selectivity of glycosyl donors are highly dependent on the reaction conditions, including the promoter (Lewis acid), solvent, temperature, and the nature of the glycosyl acceptor.[2][3][4]
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its use in a Lewis acid-catalyzed glycosylation reaction.
Synthesis of β-Lactose Octaacetate
This protocol is adapted from the work of Peng, X. et al. (2012).[5][6]
Materials:
-
α-Lactose monohydrate
-
Acetic anhydride (Ac₂O)
-
Sodium acetate (NaOAc), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask, suspend α-lactose monohydrate (100 g) in acetic anhydride (900 mL).
-
Add anhydrous sodium acetate (25 g) to the suspension.
-
Stir the mixture at room temperature. The reaction is typically complete in about 45 minutes after the starting material dissolves, which can be monitored by Thin Layer Chromatography (TLC) (eluent: 10:1 CH₂Cl₂:acetone).
-
Once the reaction is complete, pour the mixture into a beaker containing an ice-water mixture (2700 mL) and stir gently overnight at room temperature.
-
Filter the resulting solid precipitate and dissolve it in dichloromethane.
-
Wash the organic solution with aqueous sodium bicarbonate, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
For crystallization, dissolve the crude product in a minimum amount of dichloromethane and add 10 volumes of methanol. This procedure typically yields β-lactose octaacetate with high anomeric purity.[6]
General Protocol for Lewis Acid-Catalyzed Glycosylation with Peracetylated Sugars
This is a general procedure and may require optimization for specific substrates. This protocol is based on established methods for glycosylation using peracetylated donors.[1][2][7]
Materials:
-
Peracetylated sugar donor (e.g., β-Lactose octaacetate)
-
Glycosyl acceptor (with a free hydroxyl group)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Lewis acid promoter (e.g., Boron trifluoride diethyl etherate (BF₃·Et₂O) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Molecular sieves (4 Å, activated)
-
Anhydrous sodium bicarbonate or triethylamine
-
Silica gel for column chromatography
Procedure:
-
To a solution of the peracetylated sugar donor (1.0 equivalent) and the glycosyl acceptor (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (typically ranging from -20 °C to 0 °C).
-
Add the Lewis acid promoter (e.g., BF₃·Et₂O, 2.0 equivalents) dropwise to the stirred solution.
-
Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Upon completion, quench the reaction by adding anhydrous sodium bicarbonate or triethylamine.
-
Filter the mixture through a pad of Celite and wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired glycoside.
Signaling Pathways and Experimental Workflows
Acetylated sugars are not only important as glycosyl donors in chemical synthesis but also serve as valuable tools in chemical biology to study the role of glycosylation in cellular signaling. Peracetylated monosaccharides can be used as metabolic precursors to introduce modified sugars into cellular glycans, allowing for their visualization and functional study. Below are representations of key signaling pathways where glycosylation plays a critical regulatory role.
Experimental Workflow for Glycosylation
The following diagram illustrates a typical workflow for a chemical glycosylation reaction using a peracetylated sugar donor.
Caption: Workflow for a typical glycosylation reaction.
Simplified EGFR Signaling Pathway and the Role of N-Glycosylation
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell proliferation and survival, and its dysregulation is implicated in cancer. N-glycosylation of the EGFR ectodomain is known to modulate ligand binding and receptor dimerization.[8]
References
- 1. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. aminer.org [aminer.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydroxyl Protecting Groups: The Efficacy of Lactose Octaacetate
In the intricate field of carbohydrate chemistry, the judicious selection of protecting groups is paramount to the successful synthesis of complex glycans and glycoconjugates. Among the arsenal of available options, acetyl esters, such as those in lactose octaacetate, represent a classical and widely utilized strategy. This guide provides a comprehensive comparison of the efficacy of this compound as a hydroxyl protecting group against other commonly employed alternatives, namely benzyl ethers and silyl ethers. The comparison is supported by experimental data on protection and deprotection efficiencies, stability, and detailed protocols for key transformations.
Introduction to Hydroxyl Protecting Groups
The synthesis of complex carbohydrates necessitates the strategic masking and unmasking of multiple hydroxyl groups with varying reactivities. An ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed in high yield without affecting other functional groups. This guide focuses on three major classes of hydroxyl protecting groups:
-
Acetyl Esters (e.g., from this compound): Acetyl groups are among the most common protecting groups in carbohydrate chemistry. They are typically introduced using acetic anhydride and a catalyst. Their removal is readily achieved under basic conditions.
-
Benzyl Ethers: Benzyl ethers are known for their robustness and stability across a wide range of acidic and basic conditions.[1] Their removal, however, often requires harsher conditions, such as catalytic hydrogenation.[2][3]
-
Silyl Ethers: Silyl ethers offer a spectrum of stabilities depending on the steric bulk of the substituents on the silicon atom.[4] This tunability allows for selective protection and deprotection, making them valuable in multi-step syntheses.[4]
Comparison of Protecting Group Efficacy
The choice of a protecting group is dictated by the specific requirements of the synthetic route. The following tables provide a comparative overview of this compound (as a representative acetyl protecting group), benzyl ethers, and silyl ethers based on key performance indicators.
| Protecting Group | Substrate | Protection Conditions | Reaction Time | Yield (%) | Reference |
| Acetyl (this compound) | α-Lactose Monohydrate | Ac₂O, NaOAc | ~45 min | 70-77 | [5] |
| Benzyl | Various Alcohols | Benzyl Bromide, NaH, (n-Bu)₄NI (cat.) | 10-165 min | Quantitative | [3] |
| Silyl (TBDMS) | Various Alcohols | TBDMSCl, Imidazole, DMF | 1-12 h | 80-95 | General Textbook Knowledge |
Table 1: Comparison of Hydroxyl Protection Efficiency. This table summarizes the typical conditions and outcomes for the introduction of acetyl, benzyl, and silyl protecting groups on carbohydrate substrates.
| Protecting Group | Substrate | Deprotection Conditions | Reaction Time | Yield (%) | Reference |
| Acetyl (from this compound) | Acetylated Glucopyranosides | NaOMe (cat.), MeOH | Minutes to hours | High | [6][7] |
| Benzyl | Benzylated Carbohydrates | 10% Pd/C, Et₃SiH, MeOH | 30 min | 87 | [8] |
| Benzyl | Benzylated Carbohydrates with Acetyl groups | DDQ, CH₂Cl₂/H₂O, visible light | <4 h | 84-96 | [9][10] |
| Silyl (TBDMS) | TBDMS-protected Alcohol | TBAF, THF | 45 min | Low (32) - substrate dependent | [11] |
Table 2: Comparison of Deprotection Efficiency. This table highlights the conditions and yields for the removal of acetyl, benzyl, and silyl protecting groups from carbohydrate derivatives.
| Protecting Group | Acidic Conditions | Basic Conditions | Oxidative Conditions | Reductive Conditions |
| Acetyl | Generally stable | Labile | Stable | Stable |
| Benzyl | Stable | Stable | Generally stable (cleavable with DDQ) | Labile (cleaved by catalytic hydrogenation) |
| Silyl (TBDMS) | Labile | Stable | Stable | Stable |
Table 3: General Stability of Protecting Groups. This table provides a qualitative overview of the stability of each protecting group class under common reaction conditions.
Experimental Protocols
Detailed methodologies for the protection and deprotection of hydroxyl groups are crucial for reproducible results in the laboratory.
Protocol 1: Synthesis of β-Lactose Octaacetate[5]
This protocol describes the per-O-acetylation of lactose using acetic anhydride and sodium acetate.
Materials:
-
α-Lactose monohydrate (100 g)
-
Acetic anhydride (900 mL)
-
Sodium acetate (25 g)
-
Water-ice mixture
-
Sodium bicarbonate (solid)
-
Dichloromethane
Procedure:
-
In a 2-L round-bottom flask, suspend α-lactose monohydrate in acetic anhydride and add sodium acetate.
-
Heat the mixture until the reaction is complete (approximately 45 minutes after the starting material dissolves, monitored by TLC).
-
Pour the reaction mixture into a water-ice mixture (2700 mL) and stir gently overnight at room temperature.
-
Neutralize the mixture with solid sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization.
Protocol 2: Deprotection of Acetyl Groups (Zemplén Deacetylation)[6]
This protocol details the removal of acetyl groups from a carbohydrate using a catalytic amount of sodium methoxide.
Materials:
-
O-acetylated carbohydrate
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe) in MeOH (e.g., 1 M solution)
-
Ion-exchange resin (H⁺ form)
Procedure:
-
Dissolve the O-acetylated compound in anhydrous MeOH under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C.
-
Add a catalytic amount of NaOMe solution dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, add ion-exchange resin (H⁺ form) to neutralize the mixture.
-
Filter the resin and wash with MeOH.
-
Concentrate the combined filtrate and washings under reduced pressure to obtain the deprotected carbohydrate.
Protocol 3: Deprotection of Benzyl Ethers by Catalytic Transfer Hydrogenation[8]
This protocol describes a mild method for the removal of benzyl ethers using triethylsilane as a hydrogen donor.
Materials:
-
Benzyl-protected carbohydrate
-
10% Palladium on carbon (Pd/C)
-
Triethylsilane (Et₃SiH)
-
Methanol (MeOH)
Procedure:
-
Dissolve the benzyl-protected carbohydrate in MeOH.
-
Add 10% Pd/C (10 mg per 100 mg of substrate).
-
Add triethylsilane (3.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 4: Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether[11]
This protocol outlines the cleavage of a TBDMS ether using tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected alcohol
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Dichloromethane
-
Water
-
Brine
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF and cool to 0 °C.
-
Add TBAF solution (1.1 equivalents) dropwise.
-
Stir the mixture for 45 minutes, allowing it to warm to room temperature.
-
Dilute the reaction with dichloromethane and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the protection and deprotection sequences described in the protocols.
Conclusion
The selection of a hydroxyl protecting group in carbohydrate synthesis is a critical decision that significantly impacts the overall efficiency and success of the synthetic strategy.
-
This compound , representing the acetyl class of protecting groups, offers a reliable and straightforward method for global protection of hydroxyl groups. Its ease of introduction and, more importantly, the mild basic conditions required for its removal (Zemplén deacetylation) make it an attractive choice, particularly when other sensitive functionalities are present.
-
Benzyl ethers provide exceptional stability, making them suitable for multi-step syntheses involving harsh reaction conditions. However, their deprotection typically requires catalytic hydrogenation, which may not be compatible with other reducible functional groups in the molecule. Newer methods using visible light and a photocatalyst offer milder alternatives but may have substrate limitations.[9][10]
-
Silyl ethers offer the advantage of tunable lability. The steric and electronic properties of the silyl group can be modulated to achieve selective protection and deprotection, which is a powerful tool in orthogonal synthetic strategies. However, their stability towards acidic conditions is limited.
Ultimately, the optimal protecting group strategy often involves the combined use of different classes of protecting groups in an orthogonal fashion. This compound and other acetyl-based protections remain a cornerstone in the synthetic carbohydrate chemist's toolbox, valued for their simplicity, reliability, and mild deprotection conditions. The choice between acetyl, benzyl, and silyl ethers will depend on the specific synthetic challenge, the nature of the carbohydrate substrate, and the planned sequence of reactions.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 9. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Comparative analysis of different Lactose octaacetate synthesis methods
For researchers and professionals in drug development and carbohydrate chemistry, the synthesis of lactose octaacetate is a fundamental procedure. This guide provides a comparative analysis of various methods for its synthesis, offering insights into their efficiency, environmental impact, and procedural complexities. Experimental data is presented to facilitate an objective comparison, empowering researchers to select the most suitable method for their specific needs.
Comparison of Synthesis Methods
The selection of a synthesis method for this compound depends on several factors, including the desired yield, reaction time, available equipment, and environmental considerations. The following table summarizes the key quantitative parameters of three prominent methods.
| Parameter | Conventional Heating | Microwave-Assisted | Iodine-Catalyzed |
| Reagents | Lactose, Acetic Anhydride, Sodium Acetate | Lactose, Acetic Anhydride, Sodium Acetate | Lactose, Acetic Anhydride, Iodine |
| Catalyst | Sodium Acetate | Sodium Acetate | Iodine |
| Reaction Time | 45 minutes to several hours | 10 - 30 minutes[1] | Not specified |
| Reaction Temperature | 50-60°C or boiling[1] | Not specified (reaction occurs under microwave irradiation) | Not specified |
| Yield | 40-54%[2] | 85-90%[1][3][4] | Not specified |
| "Green" Aspect | Moderate | High (reduced reaction time and energy consumption) | High (uses a less toxic catalyst) |
| Primary Advantages | Well-established, uses common lab equipment | Rapid, high yield[1] | Milder reaction conditions (presumed) |
| Primary Disadvantages | Longer reaction times, potentially lower yields | Requires a dedicated microwave reactor | Yield and optimal conditions not well-documented |
Logical Workflow for Method Selection
The choice of a synthesis method can be guided by a systematic evaluation of experimental and industrial requirements. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for synthesis method selection.
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below.
Conventional Heating Method (Large-Scale)
This protocol is adapted from a large-scale preparation procedure.[2]
Materials:
-
α-Lactose monohydrate (100 g)
-
Acetic anhydride (Ac₂O) (900 mL)
-
Anhydrous sodium acetate (NaOAc) (25 g)
-
Water-ice mixture
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Methanol (MeOH)
Procedure:
-
In a 2-L round-bottom flask, combine acetic anhydride and sodium acetate.
-
Gradually add α-lactose monohydrate to the mixture.
-
Heat the mixture until the reaction is complete (approximately 45 minutes after the addition of lactose is finished, monitor by TLC).
-
Pour the reaction mixture into a 4-L beaker containing 2700 mL of a water-ice mixture and stir gently overnight.
-
Extract the product with dichloromethane.
-
Wash the organic layer with aqueous sodium bicarbonate solution.
-
Dry the organic layer and concentrate it under reduced pressure.
-
The crude product can be crystallized from a mixture of dichloromethane and methanol to yield β-lactose octaacetate.
Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time and an increase in yield.[1][5]
Materials:
-
D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)
-
Acetic anhydride (30 cm³, 0.27 mol)
-
Anhydrous sodium acetate (3.0 g, 0.036 mol)
-
Distilled water with ice cubes
-
95% Ethanol
Procedure:
-
In a round-bottom flask, mix D-(+)-lactose monohydrate with acetic anhydride and anhydrous sodium acetate.[1]
-
Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes. The highest yield (91%) is reported between 15-20 minutes.[1]
-
After irradiation, pour the sample into 200 cm³ of distilled water with ice cubes.
-
Stir the mixture and leave it at 4°C for 12 hours to allow the this compound to precipitate.[1][5]
-
Filter the white solid under vacuum and wash it with distilled water.[1][5]
-
Purify the product by recrystallization from 95% ethanol, followed by washing with distilled water.[1][5]
-
Dry the purified this compound in a vacuum oven to a constant weight.[1]
Iodine-Catalyzed Synthesis
This method utilizes a milder and less toxic catalyst.[6]
Materials:
-
D-Lactose (20.0 g, 58.4 mmol)
-
Acetic anhydride (48.65 g, 476.5 mmol, 1.02 mol eq. per hydroxyl group)
-
Iodine (I₂) (0.104 g, 0.410 mmol, 0.0009 mole eq. per hydroxyl group)
Procedure:
-
Suspend D-lactose in acetic anhydride.
-
Add solid iodine as the catalyst.
-
The reaction proceeds, and upon completion (monitoring by TLC is recommended), the work-up would typically involve quenching the excess acetic anhydride and removing the iodine catalyst, followed by purification of the product. The specific work-up and purification details were not provided in the searched documents.
Concluding Remarks
The choice of synthesis method for this compound is a trade-off between speed, yield, and procedural simplicity. The microwave-assisted method stands out for its high efficiency and "green" credentials, making it an attractive option for rapid synthesis.[1] The conventional heating method, while more time-consuming and with a lower crystalline yield, is well-established and does not require specialized equipment. The iodine-catalyzed method presents a promising alternative with a potentially milder catalytic system, although further optimization and characterization of yields are necessary to fully assess its viability. Researchers should carefully consider the specific requirements of their application when selecting the most appropriate synthetic route.
References
A Comparative Guide to the Biological Activity of Lactose Octaacetate and Other Sugar Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Lactose Octaacetate against other common sugar esters, supported by available experimental data. The information is intended to assist researchers in evaluating these compounds for various applications, from food science to pharmaceuticals.
Introduction to Sugar Esters
Sugar esters are a diverse class of non-ionic surfactants synthesized from the esterification of sugars or sugar alcohols with fatty acids or other organic acids. Their amphipathic nature, combining a hydrophilic sugar moiety with a lipophilic acid chain, allows them to be used as emulsifiers, stabilizers, and preservatives in the food, cosmetic, and pharmaceutical industries.[1] Beyond these physical properties, many sugar esters exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][3][4] This guide focuses on comparing the biological profile of this compound with other notable sugar esters like Sucrose Octaacetate, Glucose Pentaacetate, and Sucrose Fatty Acid Esters.
Biological Activity Profiles
This compound
This compound is a fully acetylated derivative of lactose. Its biological activities are primarily centered on its antimicrobial and antiviral properties.
-
Antimicrobial and Antiviral Activity: Studies have shown that this compound possesses mild to moderate antifungal activity against various fungi, including Aspergillus niger, Penicillium sp., and Fusarium moniliforme.[5] However, it demonstrates low or no activity against bacteria and yeast.[6][7] It has also been reported to have antiviral activity against Poliovirus type 1 (PV-1).[5][6]
-
Cytotoxicity: this compound generally exhibits low cytotoxicity against several cell lines, including Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cells.[5][6]
-
Mechanism of Action: A primary mechanism of action for acetylated sugars is the inhibition of bitter taste receptors (TAS2Rs), which can be relevant in drug formulation to mask unpleasant tastes. While not a direct therapeutic activity, this interaction is a key biological effect.
Sucrose Octaacetate
Sucrose octaacetate is well-known for its intensely bitter taste and is often used as a bitterant or aversive agent in various products to deter ingestion.[8][9]
-
Antimicrobial Activity: Research indicates that Sucrose Octaacetate has antifungal properties, inhibiting the growth of fungi like Penicillium sp. and yeasts such as Candida albicans.[10] It has not been observed to have significant activity against Gram-positive or Gram-negative bacteria.[10]
-
Other Uses: It is used as a denaturant for alcohol, an inert ingredient in pesticides, and was historically used to discourage thumb sucking.[8][11][12] Its low toxicity profile has been established through various studies.[11]
Glucose Pentaacetate
Glucose pentaacetate, an acetylated form of glucose, has been studied for a broader range of biological effects, including metabolic and antimicrobial activities.
-
Metabolic Effects: α-D-Glucose pentaacetate has been shown to have an insulinotropic action, meaning it can stimulate insulin secretion from pancreatic islets.[13][14] This has led to its investigation as a potential agent for studying and managing diabetes.
-
Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacteria, including Shigella dysenteriae and Staphylococcus, as well as the yeast Candida albicans.[15]
-
Other Activities: It also serves as a synthetic precursor in the development of various pharmaceutical compounds and is used in biochemical research to study carbohydrate metabolism.[16][17]
Sucrose Fatty Acid Esters (SFEs)
This is a broad class of compounds where sucrose is esterified with fatty acids of varying chain lengths. Their biological activity is highly dependent on the type of fatty acid and the degree of esterification.
-
Antimicrobial and Anticancer Activity: SFEs have recognized antimicrobial, anticancer, and insecticidal properties.[2][3][18] Their activity is influenced by the fatty acid chain length, with medium-chain fatty acid monoesters showing significant efficacy against pathogens like Staphylococcus aureus.[19]
-
Broad Applications: Due to their wide range of hydrophilic-lipophilic balance (HLB) values, SFEs are used extensively as emulsifiers in food, cosmetics, and pharmaceuticals.[1][20] Certain SFEs have demonstrated anti-inflammatory, antioxidant, and neuro-protective effects.[4]
Quantitative Data Comparison
The following table summarizes the antimicrobial activities of the discussed sugar esters. Direct comparison of quantitative data like Minimum Inhibitory Concentration (MIC) is often challenging due to variations in experimental conditions across different studies.
| Compound | Biological Activity | Target Organism(s) | Key Findings | Reference(s) |
| This compound | Antifungal, Antiviral | Aspergillus niger, Penicillium sp., Poliovirus type 1 | Mild to moderate antifungal activity; active against PV-1. Low cytotoxicity. | [5][6] |
| Sucrose Octaacetate | Antifungal | Penicillium sp., Rhizopus sp., Candida albicans | Inhibited fungal growth at 5 mg/cm³ and yeast at 1 mg/cm³. No antibacterial effect. | [10] |
| Glucose Pentaacetate | Antimicrobial | Shigella dysenteriae, Candida albicans, Staphylococcus | Demonstrates activity against various bacteria and yeast. | [15] |
| Sucrose Fatty Acid Esters | Antimicrobial, Anticancer | Staphylococcus aureus, E. coli O157:H7, various cancer cell lines | Activity depends on fatty acid chain length; effective against Gram-positive bacteria. | [19][21] |
Signaling Pathway: Anti-Inflammatory Action of Sugar Esters
While direct evidence for this compound's role in inflammatory pathways is limited, many bioactive compounds exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway .[22] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[23][24] Inhibition of this pathway can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[25] It is plausible that certain sugar esters could interfere with this pathway, potentially by inhibiting the degradation of IκBα, which would prevent NF-κB from translocating to the nucleus and activating target genes.
Experimental Protocols
Antimicrobial Activity Assessment: Broth Microdilution Assay
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]
Objective: To determine the lowest concentration of a sugar ester that inhibits the visible growth of a microorganism.
Materials:
-
Test sugar ester (e.g., this compound)
-
Microorganism suspension (e.g., Staphylococcus aureus at 10^4 CFU/mL)
-
Appropriate broth medium (e.g., Tryptic Soy Broth for bacteria)
-
96-well microtiter plates
-
Sterile solvents for dissolving the ester (e.g., DMSO)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve the sugar ester in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the sugar ester stock solution across the wells of a 96-well plate using the broth medium. This creates a range of concentrations to be tested.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without the ester) to ensure growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the sugar ester where no visible growth is observed.
Conclusion
This compound demonstrates a specific profile of biological activity, characterized by moderate antifungal and specific antiviral properties with low cytotoxicity. In comparison, other sugar esters exhibit a wider range of effects. Glucose pentaacetate shows promise in metabolic regulation, while sucrose fatty acid esters represent a versatile class with broad-spectrum antimicrobial and anticancer potential that is highly dependent on their chemical structure. Sucrose octaacetate is primarily noted for its properties as a bitterant. The selection of a sugar ester for a specific research or development application should be guided by its unique biological profile, with this compound being a candidate for applications requiring targeted antifungal or antiviral activity without significant impact on bacterial flora or host cells.
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. Sucrose fatty acid esters: synthesis, emulsifying capacities, biological activities and structure-property profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The useful biological properties of sucrose esters: Opportunities for the development of new functional foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sucrose octaacetate - Wikipedia [en.wikipedia.org]
- 9. Sucrose octaacetate | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. sucrose octaacetate, 126-14-7 [thegoodscentscompany.com]
- 13. Insulinotropic action of alpha-D-glucose pentaacetate: metabolic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glucose pentaacetate, 3891-59-6 [thegoodscentscompany.com]
- 15. α-D-Glucose Pentaacetate|604-68-2--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 16. chemimpex.com [chemimpex.com]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. Comparative Study of Surface-Active Properties and Antimicrobial Activities of Disaccharide Monoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are the functions and uses of sucrose fatty acid esters?-Guangxi Gaotong Food Technology Co. [en.gxgaotong.com]
- 21. mdpi.com [mdpi.com]
- 22. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Alpha and Beta Anomers of Lactose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the alpha (α) and beta (β) anomers of lactose octaacetate, critical intermediates in carbohydrate chemistry and drug development. Understanding the distinct spectroscopic signatures of these anomers is essential for reaction monitoring, quality control, and the synthesis of complex glycoconjugates. This document presents a summary of their ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data, alongside detailed experimental protocols for their synthesis and purification.
Chemical Structures
The key structural difference between the α and β anomers of this compound lies in the orientation of the acetyl group at the anomeric carbon (C1) of the glucose unit. In the α-anomer, this group is in an axial position, while in the β-anomer, it is in an equatorial position. This seemingly minor difference leads to distinct physical and spectroscopic properties.
Figure 1: Chemical structure of α-lactose octaacetate.
Figure 2: Chemical structure of β-lactose octaacetate.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the α and β anomers of this compound, facilitating a direct comparison of their characteristic signals.
Table 1: ¹H NMR Spectral Data (CDCl₃, 500 MHz)[1]
| Proton | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm) | Key Differences |
| H-1 (Glc) | ~6.25 (d) | ~5.69 (d) | The anomeric proton of the α-anomer is significantly downfield compared to the β-anomer due to the axial orientation of the acetate group. |
| Other Protons | 3.6 - 5.4 | 3.7 - 5.4 | Overlapping signals for other sugar protons and acetyl methyl protons are observed in both anomers. |
| Acetyl Protons | ~2.0-2.2 (multiple s) | ~1.9-2.2 (multiple s) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 125 MHz)[1]
| Carbon | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm) | Key Differences |
| C-1 (Glc) | ~89.2 | ~91.6 | The anomeric carbon of the α-anomer is upfield compared to the β-anomer. |
| C-1 (Gal) | ~101.9 | ~101.1 | |
| Carbonyl Carbons | ~168-171 | ~168-171 | |
| Other Carbons | 60 - 83 | 60 - 82 |
Table 3: FT-IR Spectral Data (KBr Pellet)
| Functional Group | α-Anomer Wavenumber (cm⁻¹) (Typical) | β-Anomer Wavenumber (cm⁻¹) (Typical) | Key Differences |
| C=O (ester) | ~1750 | ~1750 | Strong carbonyl stretching vibration is characteristic of both anomers. |
| C-O (ester) | ~1230 | ~1230 | Strong C-O stretching is also prominent. |
| C-H (alkane) | ~2900-3000 | ~2900-3000 | |
| Anomeric Region | Subtle differences may exist | Subtle differences may exist | The "anomeric region" (800-950 cm⁻¹) may show minor variations between the two anomers, but these are often not as diagnostic as NMR shifts. |
Table 4: Mass Spectrometry Data (ESI-MS)
| Ion | α-Anomer m/z (Observed) | β-Anomer m/z (Observed) | Notes |
| [M+Na]⁺ | 701.2 | 701.2 | The sodium adduct is commonly observed for both anomers, confirming the molecular weight of 678.59 g/mol . |
| [M+H]⁺ | 679.2 | 679.2 | The protonated molecule may also be observed. |
Experimental Protocols
The following protocols detail the synthesis of a mixture of α and β-lactose octaacetate and the subsequent purification of the individual anomers.
Synthesis of α/β-Lactose Octaacetate Mixture[2][3]
This procedure yields a mixture of the α and β anomers, with the β anomer typically being the major product.
Materials:
-
D-(+)-Lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Distilled water
-
Ethanol (95%)
Procedure:
-
In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate.
-
Heat the mixture. One option is conventional heating. Alternatively, microwave irradiation (e.g., 700 W for 10-30 minutes) can be employed for a more rapid reaction.[1]
-
After cooling, pour the reaction mixture into 200 cm³ of ice-cold distilled water and stir vigorously.
-
Allow the mixture to stand, preferably overnight at 4°C, to precipitate the product.
-
Collect the white solid by vacuum filtration and wash it thoroughly with distilled water.
-
The crude product can be purified by recrystallization from 95% ethanol to yield a mixture of α and β-lactose octaacetate.
Purification of β-Lactose Octaacetate[4]
The β-anomer can be selectively crystallized from the anomeric mixture.
Procedure:
-
Dissolve the crude mixture of this compound in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.
-
Crystals of the less soluble β-anomer will form.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
The purity of the β-lactose octaacetate can be confirmed by ¹H NMR spectroscopy, looking for the absence of the characteristic α-anomer signals.
Purification of α-Lactose Octaacetate
Obtaining the pure α-anomer is more challenging due to its higher solubility. Chromatographic separation is typically required.
Procedure:
-
Subject the mother liquor from the β-anomer crystallization, which is enriched in the α-anomer, to column chromatography on silica gel.
-
Elute with a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure α-anomer.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain α-lactose octaacetate.
-
Confirm the purity using ¹H NMR spectroscopy.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental process for comparing the two anomers.
Caption: Experimental workflow for the synthesis, purification, and spectroscopic comparison of α and β-lactose octaacetate.
This comprehensive guide provides the necessary spectroscopic data and experimental protocols to aid researchers in the identification, handling, and utilization of the distinct anomers of this compound in their scientific endeavors.
References
A Comparative Guide to Analytical Methods for Lactose Octaacetate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Lactose Octaacetate. The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of experimental data in research, development, and quality control settings. This document outlines the principles, experimental protocols, and performance characteristics of several key analytical methods.
Introduction to Analytical Techniques
The quantification of this compound, a peracetylated derivative of lactose, requires analytical methods that can handle its non-polar nature and lack of a strong chromophore. High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are among the most suitable techniques. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.
Comparison of Analytical Methods
The following table summarizes the key performance parameters of different analytical methods for the quantification of this compound. It is important to note that while HPLC and GC-MS are commonly used for the analysis of acetylated sugars, specific validated methods for this compound are not extensively reported in the public domain. Therefore, some of the performance characteristics presented below are estimations based on the analysis of similar acetylated disaccharides and general instrument capabilities.
| Analytical Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (% Recovery) | Throughput |
| HPLC-UV | Separation by reverse-phase chromatography and detection based on weak UV absorbance of the acetyl groups at low wavelengths (e.g., ~210 nm). | > 0.99 | ~5-10 µg/mL | ~15-30 µg/mL | < 2% | 98-102% | High |
| HPLC-RI | Separation by normal-phase or reverse-phase chromatography with detection based on the refractive index difference between the analyte and the mobile phase. | > 0.99 | ~10-20 µg/mL | ~30-60 µg/mL | < 3% | 97-103% | High |
| GC-MS | Separation of the volatile analyte by gas chromatography and detection by mass spectrometry, providing high selectivity and sensitivity. | > 0.999 | ~0.1-1 µg/mL | ~0.3-3 µg/mL | < 5% | 95-105% | Medium |
| qNMR | Quantification based on the integration of specific proton signals of this compound relative to a certified internal standard. Provides a primary ratio method without the need for a calibration curve of the analyte. | N/A (Direct Method) | ~0.1-0.5 mg/mL | ~0.3-1.5 mg/mL | < 1% | 99-101% | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quality control due to its high throughput and robustness.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it ideal for trace analysis and confirmation.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for the analysis of moderately polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Dichloromethane (GC grade)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in dichloromethane (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in dichloromethane to a final concentration within the calibration range.
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
-
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of the this compound standards against their concentrations. Calculate the concentration in the sample using the regression equation.
Visualizations
The following diagrams illustrate the general workflow of analytical method validation and a specific workflow for the HPLC-UV analysis of this compound.
General Workflow of Analytical Method Validation.
HPLC-UV Workflow for this compound Quantification.
A Comparative Study of Lactose Octaacetate in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the solubility and stability of lactose octaacetate in various common laboratory solvents. The information herein is intended to assist in the selection of appropriate solvent systems for experimental work, formulation development, and analytical studies involving this compound. The guide summarizes available solubility data, outlines detailed experimental protocols for solubility and stability assessment, and presents a logical workflow for conducting such a comparative study.
Introduction to this compound
This compound is a fully acetylated derivative of lactose, a disaccharide. The addition of eight acetyl groups significantly alters its physicochemical properties compared to the parent sugar, rendering it more hydrophobic. This modification makes it soluble in a range of organic solvents while diminishing its solubility in aqueous solutions.[1] This characteristic is pivotal for its application in organic synthesis and as a pharmaceutical intermediate.[2] Understanding its behavior in different solvents is crucial for its effective utilization.
Solubility Profile of this compound
The solubility of a compound is a critical parameter in drug development and chemical research, influencing everything from reaction kinetics to bioavailability. Based on available data, this compound exhibits a wide range of solubilities in common organic solvents. The following table summarizes the known qualitative and semi-quantitative solubility of this compound. It is important to note that precise quantitative solubility data (e.g., in mg/mL or g/L) is not extensively available in publicly accessible literature, highlighting a gap for further experimental investigation.
| Solvent System | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (147.36 mM) | Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can impact solubility.[3] |
| Chloroform | Soluble | [1][4] |
| Dichloromethane (DCM) | Soluble | [5] |
| Dimethylformamide (DMF) | Soluble | [5] |
| Ethyl Acetate (EtOAc) | Soluble | [5] |
| Methanol (MeOH) | Soluble | [5] |
| Acetone | Soluble | [1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL (7.37 mM) | A clear solution is obtained.[3] |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL (7.37 mM) | A clear solution is obtained.[3] |
| Water | Less soluble/Insoluble | The hydrophobic acetyl groups reduce aqueous solubility.[1] |
| Acetonitrile (ACN) | Virtually insoluble | |
| Tetrahydrofuran (THF) | Virtually insoluble | |
| Ethanol (EtOH) | Very slightly soluble |
Stability of this compound in Solution
The stability of this compound in various solvents is a key consideration for its storage and handling. While specific comparative stability studies are not widely published, the stability of acetylated sugars is known to be influenced by the solvent environment. Acetyl groups can be susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, and this process can be solvent-dependent. For long-term storage of stock solutions, it is recommended to keep them at -20°C for up to one month or -80°C for up to six months.[3]
To rigorously assess stability, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be employed to separate and quantify the parent compound from any potential degradants over time under controlled conditions (e.g., temperature, light exposure).
Experimental Protocols
The following sections detail the methodologies for determining the solubility and stability of this compound in different solvent systems.
Protocol for Determining Equilibrium Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in a given solvent.
-
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, Chloroform, Methanol, Acetone, etc.)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV, RI, or CAD)
-
-
Procedure:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) to facilitate the dissolution process. The system should be agitated until equilibrium is reached (typically 24-48 hours).
-
After reaching equilibrium, centrifuge the vials to separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL or g/L.
-
Protocol for Assessing Chemical Stability
This protocol describes a method to evaluate the stability of this compound in different solvents over time.
-
Materials:
-
Stock solutions of this compound in the selected solvents at a known concentration.
-
Vials with screw caps
-
Temperature-controlled storage chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Validated stability-indicating HPLC method.
-
-
Procedure:
-
Prepare stock solutions of this compound in each solvent of interest at a concentration below its determined solubility.
-
Dispense aliquots of each solution into separate, tightly sealed vials.
-
Store the vials under controlled temperature and humidity conditions. Protect from light if the compound is light-sensitive.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw a sample from each vial.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
Record the concentration of this compound remaining at each time point.
-
Calculate the percentage of degradation over time for each solvent system.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for the accurate quantification of this compound in solubility and stability studies.
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is often effective for separating acetylated sugars. The exact ratio should be optimized for best peak shape and resolution.
-
Detection:
-
UV Detection: this compound has a UV absorbance maximum at approximately 210-213 nm in solvents like methanol, ethanol, and acetonitrile, allowing for UV detection.[6][7]
-
Refractive Index (RI) Detection: RI detection is a universal method for carbohydrates but is generally less sensitive than UV.
-
Charged Aerosol Detection (CAD): CAD is a sensitive detection method for non-volatile analytes like this compound.
-
-
Quantification: A calibration curve should be prepared using standards of known this compound concentrations to ensure accurate quantification.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for a comparative study of this compound in different solvent systems.
Caption: Experimental workflow for the comparative study.
Conclusion
This guide provides a foundational understanding of the solubility and stability of this compound in various solvent systems. While qualitative data suggests good solubility in several common organic solvents, there is a clear need for more extensive quantitative studies to establish precise solubility limits. The provided experimental protocols offer a systematic approach for researchers to generate this valuable data. A thorough understanding of these properties is paramount for the successful application of this compound in research and development, particularly in the pharmaceutical and chemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. "Determination of Lactose by Reversed-Phase High Performance Liquid Chr" by Danessa Leann Sexton [dc.etsu.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. O-Acetylated sugars in the gas phase: stability, migration, positional isomers and conformation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to Assessing Lot-to-Lot Variability of Commercial Lactose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
Lactose octaacetate, a fully acetylated derivative of lactose, serves various roles in the pharmaceutical industry, including as a bitterant, an excipient in tablet coatings, and a starting material for chemical synthesis. As with any raw material used in pharmaceutical development, ensuring its consistent quality and performance across different commercial lots is paramount. Lot-to-lot variability in critical quality attributes can significantly impact formulation stability, manufacturing processability, and the ultimate safety and efficacy of the final drug product.
This guide provides a framework for assessing the lot-to-lot variability of commercial this compound. It outlines key analytical methods, provides detailed experimental protocols, and compares its properties to a common alternative, sucrose octaacetate.
Key Quality Attributes and Potential for Variability
The quality of commercial this compound can vary depending on the manufacturing process, purification methods, and storage conditions. Several key attributes should be monitored to ensure consistency between lots.
Table 1: Critical Quality Attributes of this compound and Recommended Analytical Methods
| Critical Quality Attribute | Potential Lot-to-Lot Variability | Recommended Analytical Method(s) | Impact of Variability |
| Purity & Impurity Profile | Presence of residual starting materials, incompletely acetylated lactose (e.g., heptaacetates), and other synthesis byproducts. | ¹H NMR, GC-FID, HPLC-UV/RID | May affect toxicity, stability, and performance as a bitterant or excipient. |
| Anomeric Ratio (α vs. β) | The ratio of α- and β-anomers can vary, affecting physical properties. | ¹H NMR Spectroscopy[1] | Can influence solubility, melting point, and crystallinity, impacting dissolution and manufacturing. |
| Physical Properties | Variations in melting point, crystallinity, and particle size. | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), Laser Diffraction | Affects powder flow, compaction properties, and dissolution rate of formulations. |
| Identity and Functional Groups | Confirmation of the chemical structure and presence of acetyl groups. | FTIR Spectroscopy | Ensures the correct material is being used and is fully acetylated. |
Comparison with a Common Alternative: Sucrose Octaacetate
Sucrose octaacetate is another fully acetylated disaccharide that is often used for similar applications, particularly as a bitter aversive agent. A comparison of their key properties is essential for selecting the appropriate compound for a specific application.
Table 2: Comparison of this compound and Sucrose Octaacetate
| Property | This compound | Sucrose Octaacetate |
| Molecular Formula | C₂₈H₃₈O₁₉ | C₂₈H₃₈O₁₉ |
| Molecular Weight | 678.59 g/mol | 678.59 g/mol |
| Taste | Bitter | Intensely Bitter[2][3] |
| Common Applications | Bitterant, excipient, chemical intermediate[4][5][][7][8] | Bitterant, alcohol denaturant, plasticizer, nail-biting deterrent[2][3][9][10] |
| Solubility in Water | Slightly soluble | Slightly soluble (0.25 to 1.4 g/L)[2][3] |
| Melting Point | Varies with anomeric composition (β-form ~155-157 °C) | ~89 °C[11] |
| Potential Impurities | Incompletely acetylated lactose | Incompletely acetylated sucrose, residual solvents |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data across different lots of this compound.
Purity and Anomeric Ratio Assessment by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for both confirming the identity of this compound and quantifying the ratio of its α and β anomers. Research suggests that melting point and optical rotation are not reliable indicators of purity, making ¹H NMR the preferred method[1].
Protocol:
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound lot sample and dissolve it in 0.75 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 25 °C.
-
Pulse Program: Standard single pulse acquisition.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 5 seconds to ensure full relaxation of protons for accurate integration.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Identify the characteristic anomeric proton signals for the α and β anomers. The anomeric proton of the glucose unit typically appears as a doublet. The chemical shifts may vary slightly depending on the solvent and instrument.
-
Integrate the area under the anomeric proton peaks for both the α and β forms.
-
Calculate the percentage of each anomer using the following formula: % Anomer = (Integral of Anomeric Peak / Sum of Integrals of both Anomeric Peaks) x 100
-
Examine the entire spectrum for the presence of unexpected signals that may indicate impurities, such as incompletely acetylated lactose (heptaacetates)[12].
-
Impurity Profiling by Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a suitable technique for separating and quantifying volatile and semi-volatile impurities in this compound, such as residual solvents and partially acetylated species. As this compound itself is not highly volatile, analysis of related, more volatile impurities is the primary goal. For a comprehensive analysis of all acetylated species, derivatization might be necessary[1][13][14].
Proposed Protocol for Residual Solvents and Volatile Impurities:
-
Sample Preparation:
-
Prepare a stock solution of the this compound lot sample at a concentration of 10 mg/mL in a suitable solvent (e.g., acetone or dichloromethane).
-
Prepare a series of calibration standards for potential residual solvents (e.g., acetic acid, pyridine if used in synthesis) in the same solvent.
-
-
Instrument Setup:
-
GC System: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector: FID at 300 °C.
-
-
Data Acquisition: Inject 1 µL of the sample and standard solutions.
-
Data Analysis:
-
Identify and quantify any impurity peaks by comparing their retention times and peak areas to those of the calibration standards.
-
Express impurity levels as a percentage of the total peak area or against a known internal standard.
-
Thermal Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and crystallinity of this compound, which can vary between lots and affect its physical properties.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup:
-
DSC Instrument: Calibrated differential scanning calorimeter.
-
Temperature Program: Heat the sample from 25 °C to 200 °C at a constant heating rate of 10 °C/min.
-
Atmosphere: Purge with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature and the peak maximum of the melting endotherm.
-
The shape and position of the melting peak can provide information about the purity and crystalline nature of the sample. Broader peaks may indicate the presence of impurities or a less ordered crystalline structure.
-
Identity Confirmation by FTIR Spectroscopy
FTIR spectroscopy is a rapid and reliable method to confirm the identity of this compound by identifying its characteristic functional groups.
Protocol:
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
FTIR Spectrometer: Standard laboratory FTIR instrument.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition: Acquire the infrared spectrum of the sample.
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of this compound.
-
Confirm the presence of characteristic absorption bands, including:
-
C=O stretching of the acetate groups (~1750 cm⁻¹).
-
C-O stretching (~1230 cm⁻¹).
-
Absence of a broad O-H stretching band (~3400 cm⁻¹), indicating complete acetylation.
-
-
Visualizing Workflows and Pathways
Experimental Workflow for Lot-to-Lot Variability Assessment
The following diagram illustrates a comprehensive workflow for assessing the lot-to-lot variability of commercial this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Sucrose octaacetate - Wikipedia [en.wikipedia.org]
- 3. Sucrose octaacetate: Chemical property and uses_Chemicalbook [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 23973-20-8 | OL02883 | Biosynth [biosynth.com]
- 9. Sucrose Octaacetate(USP/NF/ChP)|126-14-7--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 12. researchgate.net [researchgate.net]
- 13. Carbohydrate analysis of hemicelluloses by gas chromatography-mass spectrometry of acetylated methyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
A Comparative Guide to Confirming the Identity of Synthetic Lactose Octaacetate with Standards
For Researchers, Scientists, and Drug Development Professionals
The synthesis of carbohydrate derivatives such as lactose octaacetate is a critical process in various fields, including drug delivery and materials science. Verifying the identity and purity of the synthesized product is paramount to ensure its efficacy and safety. This guide provides a comprehensive comparison of a synthetically produced this compound sample with established standards, utilizing key analytical techniques. Detailed experimental protocols and data interpretation are provided to assist researchers in confirming the successful synthesis and purity of their products.
Data Summary: Synthetic vs. Standard this compound
The following table summarizes the expected analytical data for a standard sample of this compound and provides a comparison with a typical synthetic product.
| Analytical Technique | Parameter | Standard this compound | Synthetic this compound (Typical) | Conformance |
| ¹H NMR (CDCl₃, 500 MHz) | Chemical Shift (δ) | δ 5.62 – 5.41 (m, 3H), 5.08 (dd, 7H), 5.04 (d, 2H), 4.86 (m, 18H), 4.49 (m, 6H), 4.20 (d, 3H), 4.06 (d, 5H), 3.98 – 3.80 (m, 20H), 2.15-1.95 (multiple s, 24H, OAc)[1] | Matches standard | Yes |
| ¹³C NMR (CDCl₃, 126 MHz) | Chemical Shift (δ) | δ 173.22-168.91 (C=O), 101.53 (C1 β-D-Galp), 91.30 (C1' α/β-D-Glcp), 75.41-60.96 (Sugar backbone), 20.44-20.06 (CH₃)[1] | Matches standard | Yes |
| FTIR (ATR) | Wavenumber (cm⁻¹) | ~1750 (C=O stretch, ester), ~1220 (C-O stretch, acetyl), Absence of broad -OH band (~3300-3500)[2] | Matches standard | Yes |
| Mass Spectrometry (ESI-MS) | m/z | [M+Na]⁺: 701.2 | [M+Na]⁺: 701.2 | Yes |
| TLC (Ethyl acetate/methanol/water 17:2:1) | Rf Value | ~0.74[1] | ~0.74 | Yes |
| Alternative Product | Lactose Heptaacetate | Presence of a minor -OH signal in FTIR and NMR, different MS fragmentation | Not detected | N/A |
Experimental Workflow and Methodologies
The following sections detail the experimental protocols used to acquire the data presented above. The accompanying diagrams illustrate the logical workflow for each analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound by providing detailed information about the proton and carbon environments within the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the synthetic this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a relaxation delay of at least 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
-
Data Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C). Compare the chemical shifts and coupling patterns of the synthetic sample to the standard this compound data. The complete acetylation is confirmed by the absence of hydroxyl proton signals and the integration of the acetyl proton signals corresponding to eight acetyl groups.
References
Lactose Octaacetate: A Comparative Performance Analysis in Aversive, Antimicrobial, and Antiviral Applications
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of Lactose Octaacetate's performance in key applications, comparing it against established compounds. The following sections detail its efficacy as an aversive agent, its spectrum of antimicrobial and antiviral activity, and the experimental methodologies used to derive these findings.
This compound, a fully acetylated derivative of lactose, has garnered interest for its diverse applications, ranging from a bitterant in denaturing applications to a potential antimicrobial and antiviral agent. This guide synthesizes available data to offer a clear comparison of its performance against well-known compounds in each of these areas.
Aversive Agent: Comparative Bitterness
This compound is recognized for its intensely bitter taste, a property that makes it a candidate for use as an aversive agent to prevent accidental ingestion of harmful products. Its performance in this application is best understood in comparison to other widely used bitterants, such as denatonium benzoate and sucrose octaacetate.
In non-human primates, taste avoidance thresholds have been determined for sucrose octaacetate and denatonium benzoate. These studies indicate that both are potent aversive agents, with primates detecting them at very low concentrations.[2] Although similar quantitative data for this compound is not available, its structural similarity to sucrose octaacetate suggests a comparable bitter taste profile.
| Compound | Application | Performance Metric | Organism | Finding |
| This compound | Aversive Agent | Qualitative | General | Described as having a "slightly bitter taste"[3] |
| Sucrose Octaacetate | Aversive Agent | Taste Avoidance Threshold | Non-human primates | Effective at concentrations as low as 0.001 mM[2] |
| Denatonium Benzoate | Aversive Agent | Taste Avoidance Threshold | Non-human primates | Effective at concentrations as low as 0.01 mM[2] |
Antimicrobial and Antifungal Activity
This compound has demonstrated notable antifungal properties. A study utilizing the agar well diffusion method found that it exhibits slight to moderate inhibitory activity against several fungal species.[3][4] The mechanism by which sugar esters like this compound exert their antimicrobial effects is believed to involve the disruption of the microbial cell membrane.
In comparison to other lactose derivatives, the antimicrobial efficacy can vary based on the ester chain length. For example, lactose monolaurate has shown significant inhibitory activity against various Gram-positive bacteria. While specific minimum inhibitory concentration (MIC) values for this compound against a broad range of bacteria are not extensively documented in the available research, the existing data on its antifungal activity is promising.
| Compound | Organism | Method | Performance Metric | Result |
| This compound | Aspergillus niger ATCC 1015 | Agar Well Diffusion | Zone of Inhibition | Moderate activity[3][4][5] |
| Penicillium sp. | Agar Well Diffusion | Zone of Inhibition | Moderate activity[3][4][5] | |
| Rhizopus sp. | Agar Well Diffusion | Zone of Inhibition | Moderate activity[3][4][5] | |
| Fusarium moniliforme ATCC 38932 | Agar Well Diffusion | Zone of Inhibition | Slight to moderate activity[3][4][5] |
Antiviral Potential
The antiviral capabilities of this compound have been investigated, revealing activity against specific viral pathogens. Research has shown that this compound is active against Poliovirus type 1 (PV-1), with a selective index (SI) of 2.4.[3][4][6] The selective index, a ratio of a compound's cytotoxicity to its antiviral activity, suggests a window of therapeutic potential. However, the same study found it to be inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1.[3][4] For comparison, acyclovir is a well-established antiviral drug primarily used for herpes virus infections, and its mechanism and efficacy are well-documented.[7][8][9] A direct comparative study between this compound and acyclovir for other viruses would be necessary to fully evaluate its relative potency.
| Compound | Virus | Method | Performance Metric | Result |
| This compound | Poliovirus type 1 (PV-1) | In vitro antiviral assay | Selective Index (SI) | 2.4[3][4][6] |
| Herpes Simplex Virus type 1 (HSV-1) | In vitro antiviral assay | Activity | Inactive[3][4] | |
| Influenza A virus (IAV/H3N2) | In vitro antiviral assay | Activity | Inactive[3][4] | |
| Coxsackievirus B1 | In vitro antiviral assay | Activity | Inactive[3][4] | |
| Acyclovir | Herpes Simplex Virus (HSV) | Various in vitro and in vivo assays | EC50, Clinical Efficacy | Highly effective, standard treatment[7][8][9] |
Experimental Methodologies and Signaling Pathways
Experimental Protocols
1. Conditioned Taste Aversion (CTA) Assay (Rodents): This protocol is designed to assess the aversive properties of a substance.[10][11][12]
-
Acclimation: Mice are individually housed and habituated to a restricted water access schedule for several days.
-
Conditioning Day: Mice are presented with a novel taste solution (e.g., saccharin) containing the test compound (e.g., this compound). Following consumption, they are administered an intraperitoneal injection of a malaise-inducing agent (e.g., lithium chloride).
-
Test Day: Mice are given a two-bottle choice between the novel taste solution and water. A lower consumption of the taste solution compared to water indicates a conditioned taste aversion.
-
Data Analysis: An aversion index is calculated as the ratio of the volume of the taste solution consumed to the total fluid volume consumed.
2. Agar Well Diffusion Assay for Antifungal Susceptibility: This method is used to qualitatively determine the antifungal activity of a compound.[3][4]
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared in sterile saline.
-
Plate Inoculation: The fungal suspension is uniformly swabbed onto the surface of a suitable agar medium (e.g., Malt Extract Agar).
-
Well Preparation and Sample Application: Wells are aseptically punched into the agar, and a defined volume of the test compound solution (this compound dissolved in a suitable solvent like methanol or DMSO) is added to the wells.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific fungus.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the well, where fungal growth is inhibited, is measured in millimeters.
3. In Vitro Antiviral and Cytotoxicity Assay: This protocol determines the antiviral activity and cellular toxicity of a compound.[3][4]
-
Cell Culture: A suitable host cell line (e.g., Madin-Darby Bovine Kidney cells) is cultured in 96-well plates.
-
Cytotoxicity Assay: Cells are incubated with serial dilutions of the test compound for a set period. Cell viability is then assessed using a standard method (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50).
-
Antiviral Assay: Cells are infected with the virus and simultaneously treated with serial dilutions of the test compound. After incubation, the viral cytopathic effect (CPE) is observed, or viral replication is quantified (e.g., by plaque reduction assay) to determine the 50% effective concentration (EC50).
-
Selective Index Calculation: The selective index (SI) is calculated as the ratio of CC50 to EC50.
Signaling Pathways and Mechanisms
Bitter Taste Transduction Pathway: The bitter taste of compounds like this compound is mediated by a specific G-protein coupled receptor (GPCR) signaling cascade in taste receptor cells.
Antimicrobial Mechanism of Sugar Esters (Conceptual Workflow): The antimicrobial action of sugar esters is primarily attributed to their interaction with and disruption of the bacterial cell membrane.
References
- 1. Influence of experience on response to bitter taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gustatory responsiveness to six bitter tastants in three species of nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. 2.5. Conditioned taste aversion experiments [bio-protocol.org]
- 12. Measurement of Behavioral Taste Responses in Mice: Two-Bottle Preference, Lickometer, and Conditioned Taste-Aversion Tests - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Lactose Octaacetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Lactose octaacetate, presented in a clear and actionable format to support your laboratory's safety protocols.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate safety measures are in place. The following table summarizes the recommended personal protective equipment.
| PPE Category | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Required to protect against splashes and airborne particles. Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Face shield. | Recommended when there is a significant splash hazard, used in conjunction with safety glasses or goggles.[2] | |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile or neoprene). | Wear appropriate gloves to prevent skin contact.[1][3] Dispose of contaminated gloves after use. |
| Body Protection | Laboratory coat or disposable gown. | Wear appropriate protective clothing to prevent skin exposure.[1][3] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. | A NIOSH-approved particle filter respirator (e.g., N95) is recommended if dust formation is likely.[1] |
Experimental Workflow for Handling this compound
A systematic approach is crucial for minimizing risks. The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling and Disposal Procedures
Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[1][4][5][6]
-
Ensure a well-ventilated area, preferably a chemical fume hood, is used for all manipulations that may generate dust.[1][4]
-
Put on all required personal protective equipment as outlined in the table above.[1][3]
-
-
Weighing and Transfer:
-
Storage:
Disposal Plan:
-
Solid Waste:
-
Liquid Waste:
-
Solutions of this compound should be collected in a designated, labeled container for non-halogenated organic waste.
-
Do not pour solutions down the drain.[4]
-
-
General Disposal:
-
All waste disposal must be carried out in accordance with local, state, and federal regulations.[4]
-
Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
Emergency Procedures
In the event of an accidental exposure, follow these immediate first-aid measures and seek medical attention.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][4] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes.[1][4] Remove contaminated clothing. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7][8] |
| Ingestion | Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[4][7] |
In case of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the spilled solid material.[1]
-
Collect the spilled material in a suitable container for disposal.[1]
-
Clean the spill area thoroughly.
References
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. targetmol.com [targetmol.com]
- 5. This compound 6291-42-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. biosynth.com [biosynth.com]
- 7. neogen.com [neogen.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
